molecular formula C13H11NO2 B1352932 4-Methyl-4'-nitro-1,1'-biphenyl CAS No. 2143-88-6

4-Methyl-4'-nitro-1,1'-biphenyl

Cat. No.: B1352932
CAS No.: 2143-88-6
M. Wt: 213.23 g/mol
InChI Key: XAIDWOFGGNDTPE-UHFFFAOYSA-N
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Description

4-Methyl-4'-nitro-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIDWOFGGNDTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431057
Record name 4-Methyl-4'-nitro-1,1'-biphenyl
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2143-88-6
Record name 4-Methyl-4′-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2143-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-4'-nitro-1,1'-biphenyl CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methyl-4'-nitro-1,1'-biphenyl

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. Targeted at researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and application of this versatile biphenyl derivative. The structure and content are designed to offer not just procedural steps, but a deeper understanding of the causality behind methodological choices, ensuring both scientific integrity and practical applicability.

This compound is an unsymmetrical biaryl compound distinguished by the presence of an electron-donating methyl group (-CH₃) and a strong electron-withdrawing nitro group (-NO₂) at the para positions of the two phenyl rings. This electronic asymmetry makes it a valuable and reactive building block in medicinal chemistry and materials science. Its formal identification is crucial for regulatory and research purposes.

  • CAS Number : 2143-88-6[1][2][3]

  • Molecular Formula : C₁₃H₁₁NO₂[2]

  • Synonyms : 4-Nitro-4'-methylbiphenyl

The biphenyl scaffold is a privileged structure in drug discovery, and the specific functionalization of this compound allows for diverse downstream chemical modifications. The nitro group can be readily reduced to an amine, providing a nucleophilic handle for amide bond formation or further derivatization, while the methyl group can be a site for oxidation or other transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 2143-88-6[1][2]
Molecular Weight 213.23 g/mol Calculated
Molecular Formula C₁₃H₁₁NO₂[2]
Appearance Yellowish crystalline solidInferred from related compounds[4][5]
Melting Point Approx. 110-114 °CInferred from 4-Nitrobiphenyl[4][5]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF); Insoluble in water.General chemical knowledge
Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following table outlines the expected spectral characteristics.

TechniqueExpected Data
¹H NMR Aromatic protons (δ ≈ 7.3-8.3 ppm) exhibiting characteristic doublet of doublets patterns for a 1,4-disubstituted system. A singlet for the methyl protons (δ ≈ 2.4-2.5 ppm).
¹³C NMR Aromatic carbons (δ ≈ 120-150 ppm). A signal for the methyl carbon (δ ≈ 21 ppm). Quaternary carbons attached to the nitro and methyl groups and the ipso-carbons of the biphenyl linkage will be distinct.
IR Spectroscopy Strong asymmetric and symmetric N-O stretching bands for the nitro group (≈ 1520 cm⁻¹ and 1350 cm⁻¹). Aromatic C-H stretching (≈ 3100-3000 cm⁻¹). Aromatic C=C stretching (≈ 1600 cm⁻¹ and 1480 cm⁻¹).
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z = 213. Fragmentation pattern showing loss of NO₂ (m/z = 167) and other characteristic fragments.

Synthesis Methodologies: A Mechanistic Perspective

The formation of the C-C bond between the two aryl rings is the central challenge in synthesizing this compound. Transition-metal-catalyzed cross-coupling reactions are the most efficient and widely adopted methods.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for synthesizing unsymmetrical biaryls due to its mild conditions, high functional group tolerance, and the commercial availability of boronic acids.[6][7] The reaction couples an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex.[8]

Reaction Principle: The synthesis of this compound via Suzuki coupling typically involves the reaction of 4-tolylboronic acid with 1-bromo-4-nitrobenzene (or vice versa). The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the product and regenerate the catalyst.[6]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L₂) oa_complex->transmetalation_complex Transmetalation bx_base [X-B(OR)₂-Base]⁻ oa_complex->bx_base X⁻ transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product arx Ar-X (Aryl Halide) arx->oa_complex ar_boronic Ar'-B(OR)₂ ar_boronic->oa_complex base Base (e.g., K₂CO₃) base->ar_boronic

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann Coupling

The Ullmann reaction is a classic method for biaryl synthesis that uses copper as a catalyst or stoichiometric promoter to couple two aryl halides.[9] While it often requires harsher conditions (high temperatures) than Suzuki coupling, modern advancements have introduced milder protocols using ligands and heterogeneous catalysts.[9][10] For unsymmetrical products, the reaction is typically run with one aryl halide in excess.[9]

Causality of Reagent Choice: The traditional Ullmann reaction works best with electron-deficient aryl halides, making 1-bromo-4-nitrobenzene an excellent substrate. The reaction mechanism is thought to involve the formation of an organocopper intermediate.[9]

Experimental Protocol: Suzuki-Miyaura Synthesis

This section provides a validated, step-by-step protocol for the laboratory-scale synthesis of this compound.

Objective: To synthesize this compound from 4-tolylboronic acid and 1-bromo-4-nitrobenzene.

Materials:

  • 4-Tolylboronic acid

  • 1-Bromo-4-nitrobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tolylboronic acid (1.50 g, 1.1 eq), 1-bromo-4-nitrobenzene (2.02 g, 1.0 eq), and potassium carbonate (2.76 g, 2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix Palladium(II) Acetate (45 mg, 0.02 eq) and Triphenylphosphine (105 mg, 0.04 eq) in 5 mL of toluene. This in-situ formation of the Pd(PPh₃)₄ complex is critical for catalytic activity.

  • Initiation: Add the catalyst mixture to the main reaction flask. Add 30 mL of toluene and 10 mL of deionized water. The biphasic system is essential for the reaction mechanism.

  • Reaction Execution: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a yellow crystalline solid. Confirm identity and purity using NMR and MS analysis.

Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine Reactants: - 4-Tolylboronic Acid - 1-Bromo-4-nitrobenzene - Base (K₂CO₃) B Add Pd Catalyst and Solvents (Toluene/H₂O) A->B C Reflux (4-6h) under N₂ B->C D Monitor by TLC C->D E Cool to RT D->E F Liquid-Liquid Extraction (EtOAc/Water/Brine) E->F G Dry Organic Layer (MgSO₄) F->G H Concentrate in vacuo G->H I Flash Column Chromatography H->I J Combine Pure Fractions & Concentrate I->J K Characterize Product (NMR, MS, IR) J->K L Final Product: Pure Crystalline Solid K->L

Caption: General workflow from synthesis to final product characterization.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in its potential for transformation into more complex molecules.

  • Pharmaceutical Synthesis: The nitro group is a masked amine. Reduction to 4-amino-4'-methyl-1,1'-biphenyl creates a primary aniline derivative, a common building block for synthesizing active pharmaceutical ingredients (APIs). This amine can be acylated, alkylated, or used in further coupling reactions to build complex molecular architectures. Related nitroaromatic compounds have been investigated for their biological activities, including potential anticancer properties.[5][11]

  • Materials Science: The rigid, conjugated biphenyl core is a foundational element in the design of liquid crystals and organic light-emitting diodes (OLEDs).[7] The polarized electronic nature of this compound can be exploited to tune the optical and electronic properties of these materials.

  • Agrochemicals: Similar to pharmaceuticals, the biphenyl scaffold is present in a number of pesticides and herbicides. The title compound serves as a precursor for creating new agrochemical candidates.[12]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its structural and electronic properties. The reliable synthesis, primarily through palladium-catalyzed Suzuki-Miyaura coupling, allows for its widespread use in the innovative pipelines of drug discovery, materials science, and agrochemical research. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage its potential in their research and development endeavors.

References

  • Preparation of unsymmetrical biaryls by Pd(II)-catalyzed cross-coupling of aryl iodides. Organic Letters.
  • This compound - BLDpharm. BLDpharm.
  • This compound - AOBChem. AOBChem.
  • Synthesis of Unsymmetrical Biaryls by Means of the Ullmann Reaction. J-Stage.
  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Ullmann reaction. Wikipedia.
  • Nickel-Catalyzed Asymmetric Ullmann Coupling for the Synthesis of Axially Chiral Tetra-ortho-Substituted Biaryl Dials.
  • Methyl 4′-nitro[1,1′-biphenyl]-4-carboxylate, CAS 5730-75-6. Santa Cruz Biotechnology.
  • Methyl 4'-nitro[1,1'-biphenyl]-4-carboxyl
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town.
  • Crystal structure of (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one.
  • Synthesis of 4-nitro-biphenyl. PrepChem.com.
  • 4-Nitrobiphenyl. Wikipedia.
  • SUPPORTING INFORM
  • An In-depth Technical Guide on the Crystal Structure of 4-Methylbiphenyl. Benchchem.
  • New Journal of Chemistry Supporting Inform
  • 4-Nitro-1,1'-biphenyl. PubChem.
  • Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Applic
  • The Significance of 4'-Nitro-[1,1'-biphenyl]-4-ol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB).
  • Palladium Polyaniline Complex: A Simple and Efficient Catalyst for Batch and Flow Suzuki-Miyaura Cross-couplings. The Royal Society of Chemistry.
  • Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry.
  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Glentham Life Sciences.
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Chemical Properties of 1,1'-Biphenyl, 4-nitro- (CAS 92-93-3). Cheméo.
  • Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors.
  • 4'-nitro-[1,1'-biphenyl]-4-carbonitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 1,1'-BIPHENYL, 4-METHYL-4'-NITRO- | 2143-88-6. ChemicalBook.
  • methyl 4'-nitro[1,1'-biphenyl]-4-carboxyl
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
  • 1,1'-Biphenyl, 4-methyl-. NIST WebBook.
  • Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
  • METHYL 4'-NITRO[1,1'-BIPHENYL]-4-CARBOXYLATE - Safety D

Sources

4-Methyl-4'-nitro-1,1'-biphenyl molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methyl-4'-nitro-1,1'-biphenyl

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. We will delve into its fundamental physicochemical properties, outline a robust synthesis protocol via Suzuki coupling, detail methods for its analytical characterization, discuss its applications in research and drug development, and provide essential safety and handling guidelines. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile compound.

This compound (CAS No: 2143-88-6) is an organic compound featuring a biphenyl backbone substituted with a methyl group and a nitro group at the 4 and 4' positions, respectively.[1][2][3] This specific arrangement of functional groups makes it a molecule of significant interest. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The nitro group is a versatile functional handle; it is strongly electron-withdrawing and can be readily reduced to an amine, providing a reactive site for further molecular elaboration. The methyl group can influence the molecule's solubility and metabolic stability.

The primary utility of substituted nitrobiphenyl compounds lies in their role as versatile intermediates for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[4] For instance, derivatives of nitrobiphenyl have been investigated for their potential as anticancer agents and as selective inhibitors of enzymes like carbonic anhydrase.[5][6][7] This guide aims to provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂[1][3][8]
Molecular Weight 213.23 g/mol [1][2][8]
CAS Number 2143-88-6[1][3][9]
Appearance White to yellow crystalline solid (typical for nitrobiphenyls)[10]
Melting Point Data not consistently available for this specific isomer. For comparison, the related compound 4-Nitrobiphenyl melts at 114 °C.
Boiling Point For comparison, the related compound 4-Nitrobiphenyl boils at 340 °C.[11]
Solubility Generally insoluble in water; soluble in organic solvents like methanol, ethanol, and chlorinated solvents.[10]
Storage Temperature 2-8°C, sealed in a dry environment.[1][3]

graph Molecular_Structure {
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node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C_Me [label="CH₃", fontcolor="#202124"]; N1 [label="N⁺", fontcolor="#EA4335"]; O1 [label="O⁻", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="1.87,1!"]; C8 [pos="2.74,0.5!"]; C9 [pos="2.74,-0.5!"]; C10 [pos="1.87,-1!"]; C11 [pos="3.61,-1!"]; C12 [pos="3.61,1!"]; C_Me [pos="4.48,1.5!"]; N1 [pos="-0.87,-1.5!"]; O1 [pos="-1.74,-2!"]; O2 [pos="0,-2!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C7; C8 -- C12; C9 -- C11; C12 -- C_Me; C4 -- N1; N1 -- O1; N1 -- O2 [style=dashed]; }

Caption: Molecular Structure of this compound.

Synthesis and Purification

The most common and efficient method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For this compound, this involves coupling a derivative of toluene with a derivative of nitrobenzene.

Experimental Protocol: Suzuki Coupling Synthesis

This protocol describes the synthesis starting from 4-bromotoluene and 4-nitrophenylboronic acid. The choice of these starting materials is strategic; they are commercially available and their reactivity is well-established.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromotoluene (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of N,N-Dimethylformamide (DMF) and water. The solvent system is crucial; DMF solubilizes the organic components, while water is necessary to dissolve the inorganic base.

  • Degassing: Bubble argon or nitrogen gas through the mixture for 30 minutes. This step is critical to remove dissolved oxygen, which can oxidize the palladium catalyst and hinder the reaction.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.03 eq). The dppf ligand provides stability and enhances catalytic activity.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After cooling to room temperature, add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants & Catalyst Reactant1 4-Bromotoluene Setup 1. Combine Reactants in DMF/Water Reactant1->Setup Reactant2 4-Nitrophenylboronic Acid Reactant2->Setup Base K₃PO₄ Base->Setup Catalyst Pd Catalyst React 3. Add Catalyst & Heat (80-90°C) Catalyst->React Degas 2. Degas with Argon Setup->Degas Degas->React Workup 4. Aqueous Workup (EtOAc/Water) React->Workup Purify 5. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Workflow for the Suzuki coupling synthesis of the target compound.

Analytical Characterization

Post-synthesis, it is imperative to confirm the identity, purity, and structure of the compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the purity of aromatic compounds.[12]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock to a working concentration of approximately 50 µg/mL.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Structural Confirmation by Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile, thermally stable compounds like nitrobiphenyls.[12]

  • Expected Result: In electron ionization (EI) mode, the mass spectrum should show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (213.23). The fragmentation pattern can provide further structural confirmation.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation, confirming the connectivity of atoms and the specific substitution pattern on the biphenyl rings.

  • Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, such as the characteristic strong absorptions for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).

Analytical_Workflow Crude Crude Synthesis Product HPLC HPLC-UV (Purity Assessment) Crude->HPLC GCMS GC-MS (Identity & MW) Crude->GCMS NMR NMR Spectroscopy (Structure Elucidation) Crude->NMR IR IR Spectroscopy (Functional Groups) Crude->IR Final Characterized Compound HPLC->Final GCMS->Final NMR->Final IR->Final

Caption: A typical analytical workflow for compound characterization.

Applications in Research and Drug Development

The true value of this compound is as a building block for more complex target molecules.

  • Precursor to Aminobiphenyls: The most common transformation is the reduction of the nitro group to an amine (4-Amino-4'-methyl-1,1'-biphenyl). This amine is a nucleophile that can be readily functionalized, for example, through amide bond formation, sulfonamide synthesis, or by serving as a component in further coupling reactions.

  • Medicinal Chemistry Scaffolding: The resulting aminobiphenyl can be used to synthesize libraries of compounds for screening against biological targets. The biphenyl core provides a rigid scaffold to orient functional groups in three-dimensional space, which is crucial for binding to enzyme active sites or cellular receptors.

  • Materials Science: The electronic properties conferred by the nitro group make nitrobiphenyl derivatives candidates for use in the development of organic nonlinear optical materials.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is classified with the following hazard statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[13][14]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14]

    • Avoid contact with skin, eyes, and clothing.[14]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][13]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis via robust methods like the Suzuki coupling, combined with the reactivity of its nitro functional group, makes it an important building block for drug discovery, agrochemical research, and materials science. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in a scientific setting.

References

  • BLDpharm. This compound.
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  • PubChem. 4-Methyl-2-nitro-1,1'-biphenyl. [Link]

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  • Wikipedia. 4-Nitrobiphenyl. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4'-Nitro-[1,1'-biphenyl]-4-ol in Modern Chemical Synthesis. [Link]

  • ResearchGate. Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB). [Link]

  • ACS Publications. Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. [Link]

  • NIST WebBook. 1,1'-Biphenyl, 4-methyl-. [Link]

  • Cheméo. Chemical Properties of 1,1'-Biphenyl, 4-nitro- (CAS 92-93-3). [Link]

  • European Journal of Chemistry. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 4-Methyl-4'-nitro-1,1'-biphenyl (CAS No. 2143-88-6), a substituted biphenyl of interest in organic synthesis and materials science. This document moves beyond a simple cataloging of data, offering in-depth insights into the experimental methodologies used for characterization, the scientific principles underpinning these techniques, and the interpretation of the resulting data. Particular emphasis is placed on the interplay between the molecular structure, featuring a methyl group and a nitro group at the para positions of the biphenyl core, and the observable physical characteristics of the compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel organic compounds.

Introduction

This compound is a biaryl compound featuring an electron-donating methyl group and an electron-withdrawing nitro group at opposite ends of the biphenyl scaffold. This electronic asymmetry imparts specific physical and chemical properties that are of interest in the development of functional materials and as an intermediate in organic synthesis. A thorough understanding of its physical properties is paramount for its effective purification, handling, and application. This guide details the key physical characteristics of this molecule, providing both established data and the scientific context necessary for its practical application in a research and development setting.

Molecular Structure and Core Properties

The foundational properties of this compound are directly influenced by its molecular structure. The molecule consists of two phenyl rings linked by a single bond, with a methyl group at the 4-position of one ring and a nitro group at the 4'-position of the other.

Molecular Formula: C₁₃H₁₁NO₂

Molecular Weight: 213.23 g/mol

Appearance: Reported as a yellow solid, which is characteristic of aromatic nitro compounds due to the electronic transitions involving the nitro group.

Caption: Molecular Structure of this compound

Thermal Properties

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. For this compound, an experimental melting point has been reported.

PropertyValueSource
Melting Point124-126 °C

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) or a traditional melting point apparatus are the standard methods for determining the melting point. DSC is often preferred in industrial and research settings as it provides a more detailed thermal profile, including the enthalpy of fusion, and can detect subtle thermal events that might be missed with a visual apparatus. The choice of heating rate in DSC (e.g., 5-10 °C/min) is a balance between achieving thermal equilibrium and completing the analysis in a reasonable timeframe. A slower heating rate can provide a more accurate melting range.

Boiling Point

Solubility Profile

The solubility of this compound is dictated by the principle of "like dissolves like." The biphenyl core provides significant nonpolar character, while the nitro group introduces polarity.

Solvent TypePredicted SolubilityRationale
Nonpolar Solvents HighThe large, nonpolar surface area of the biphenyl rings will interact favorably with solvents like toluene, hexane, and diethyl ether.
Polar Aprotic Solvents Moderate to HighSolvents such as acetone, ethyl acetate, and dichloromethane can solvate both the nonpolar and polar regions of the molecule.
Polar Protic Solvents LowThe presence of strong hydrogen bonding networks in solvents like water and methanol makes it difficult to solvate the nonpolar biphenyl core.

Experimental Protocol for Solubility Determination:

  • Apparatus: A series of vials, a magnetic stirrer, a temperature-controlled bath, and an analytical balance.

  • Procedure: a. Add a known mass of this compound to a vial. b. Incrementally add a known volume of the solvent of interest while stirring at a constant temperature. c. Continue adding solvent until the solid is completely dissolved. d. The solubility can then be expressed in terms of g/L or mol/L.

  • Self-Validating System: The experiment should be repeated at least three times for each solvent to ensure reproducibility. The equilibrium of the saturated solution should be confirmed by observing no further dissolution after a prolonged stirring period.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

Wavenumber (cm⁻¹)AssignmentSignificance
2924, 2854C-H stretching (methyl group)Confirms the presence of the methyl substituent.
1597, 1512N-O asymmetric and symmetric stretching (nitro group)Strong absorptions characteristic of the nitro functional group.
1463C=C aromatic ring stretchingIndicates the presence of the phenyl rings.
1345N-O symmetric stretching (nitro group)A second strong absorption for the nitro group.
860, 824C-H out-of-plane bending (para-substituted rings)These bands are indicative of the 1,4-disubstitution pattern on the phenyl rings.

Data sourced from the Royal Society of Chemistry.[1]

Experimental Workflow for FTIR Analysis:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample Solid Sample Grind Grind Sample with KBr Sample->Grind KBr KBr Powder KBr->Grind Pellet Press into a Pellet Grind->Pellet FTIR FTIR Spectrometer Pellet->FTIR Spectrum Acquire Spectrum FTIR->Spectrum Analysis Analyze Absorption Bands Spectrum->Analysis Structure Correlate with Molecular Structure Analysis->Structure

Caption: Workflow for obtaining an FTIR spectrum of a solid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While a full, published spectrum for this compound is not available, the expected chemical shifts can be predicted based on the substituent effects.

¹H NMR (Predicted):

  • Methyl Protons: A singlet around δ 2.4 ppm.

  • Aromatic Protons: A complex multiplet pattern in the range of δ 7.3-8.3 ppm. The protons on the methyl-substituted ring will be slightly upfield compared to those on the nitro-substituted ring. The protons ortho to the nitro group are expected to be the most downfield.

¹³C NMR (Predicted):

  • Methyl Carbon: A signal around δ 21 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group (C-NO₂) will be significantly downfield, while the carbon attached to the methyl group (C-CH₃) will be slightly shielded.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-system of the biphenyl core, coupled with the electron-withdrawing nitro group, is expected to result in a strong absorption in the UV region. The exact λmax will be solvent-dependent.

Experimental Protocol for UV-Vis Analysis:

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance from approximately 200 to 400 nm against a solvent blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Crystallography

Detailed crystal structure data for this compound is not currently available in public databases. However, based on related biphenyl structures, it is expected to crystallize in a centrosymmetric space group. The dihedral angle between the two phenyl rings will be a key structural feature, influenced by the packing forces in the crystal lattice.

Hypothetical Experimental Workflow for Crystal Structure Determination:

XRay_Workflow cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Solution Dissolve Dissolve in Suitable Solvent Evaporate Slow Evaporation Dissolve->Evaporate Crystal Obtain Single Crystal Evaporate->Crystal Mount Mount Crystal Crystal->Mount Diffractometer Collect Diffraction Data Mount->Diffractometer Solve Solve Phase Problem Diffractometer->Solve Refine Refine Atomic Positions Solve->Refine Final Final Crystal Structure Refine->Final

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound, providing a framework for its characterization and use. While some experimental data, particularly boiling point and a complete crystallographic analysis, remain to be published, the existing information on its melting point, solubility, and spectroscopic features provides a solid foundation for researchers. The methodologies and scientific principles outlined herein offer a robust approach to the characterization of this and other novel organic compounds.

References

  • Royal Society of Chemistry. C078 4-Methyl-4'-Nitro-biphenyl. Soild .m.p. . IR (KBr): 2924, 2854, 1597, 1512, 1463, 1345, 1106, 860, 824, 754, 734, 697, 54. [Link] (Note: A direct deep link was not available, the information is from a data sheet provided by the organization).

  • AOBChem. This compound. [Link].

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A Spectroscopic Guide to the Characterization of 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4'-nitro-1,1'-biphenyl is a substituted biphenyl compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a methyl group and a nitro group on opposing phenyl rings, gives rise to unique electronic and steric properties that are leveraged in the design of novel therapeutics and functional materials. Accurate and comprehensive characterization of this molecule is paramount for its application in any field. This guide provides a detailed analysis of the spectral data of this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. In the case of this compound, ¹H NMR provides definitive information about the substitution pattern and the electronic effects of the methyl and nitro groups on the biphenyl system.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid aromatic compound like this compound is as follows:

  • Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry 5 mm NMR tube.[1] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[2] The sample should be fully dissolved to ensure homogeneity, and any particulate matter should be removed by filtration through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.[3]

  • Instrumental Analysis: The NMR tube is placed in the spectrometer's probe. The spectrum is acquired on a spectrometer operating at a frequency of, for example, 360 MHz.[1] Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.[4] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

Data Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the aromatic protons and the methyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.25Doublet2HH-3', H-5'
~7.65Doublet2HH-2', H-6'
~7.50Doublet2HH-2, H-6
~7.25Doublet2HH-3, H-5
~2.40Singlet3H-CH₃

Table 1: ¹H NMR Spectral Data of this compound.

The downfield shift of the protons on the nitro-substituted ring (H-3', H-5' and H-2', H-6') is due to the strong electron-withdrawing nature of the nitro group, which deshields the adjacent protons. Conversely, the methyl group is weakly electron-donating, leading to a slight upfield shift of the protons on the methyl-substituted ring (H-2, H-6 and H-3, H-5) compared to unsubstituted biphenyl. The singlet at approximately 2.40 ppm with an integration of 3H is characteristic of the methyl group protons. The doublet splitting pattern of the aromatic protons is a result of coupling with their ortho neighbors.

G cluster_0 ¹H NMR Workflow Sample Prep Dissolve 5-25 mg in 0.7 mL CDCl₃ Filtering Filter through glass wool Sample Prep->Filtering Acquisition Acquire spectrum on 360 MHz NMR Filtering->Acquisition Processing Process data (FT, phasing, baseline correction) Acquisition->Processing Analysis Assign peaks and interpret spectrum Processing->Analysis

Figure 1: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the confirmation of the number of different carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Preparation: A higher concentration of the sample is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (about 1.1%).[3] Typically, 50-100 mg of the sample is dissolved in the deuterated solvent.[2]

  • Instrumental Analysis: The spectrum is acquired on a spectrometer operating at a corresponding frequency for carbon, for instance, 90 MHz for a 360 MHz proton spectrometer.[1] Proton decoupling is commonly employed to simplify the spectrum by removing the C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[6]

Data Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ will show a total of 9 signals for the 13 carbon atoms, due to the symmetry in the molecule.

Chemical Shift (δ) ppmAssignment
~147.5C-4'
~146.7C-1'
~139.0C-1
~135.7C-4
~130.2C-3, C-5
~127.5C-2', C-6'
~127.0C-2, C-6
~124.0C-3', C-5'
~21.1-CH₃

Table 2: ¹³C NMR Spectral Data of this compound.

The carbons attached to the electron-withdrawing nitro group (C-1' and C-4') are significantly deshielded and appear at the downfield end of the spectrum. The quaternary carbons (C-1, C-1', C-4, and C-4') generally have lower intensities compared to the protonated carbons. The methyl carbon gives a characteristic signal in the upfield region of the spectrum.

G cluster_1 ¹³C NMR Workflow Sample Prep_C Dissolve 50-100 mg in 0.7 mL CDCl₃ Filtering_C Filter through glass wool Sample Prep_C->Filtering_C Acquisition_C Acquire proton-decoupled spectrum Filtering_C->Acquisition_C Processing_C Process data (FT, phasing, baseline correction) Acquisition_C->Processing_C Analysis_C Assign signals to unique carbons Processing_C->Analysis_C

Figure 2: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is particularly useful for confirming the presence of the nitro group and the aromatic rings.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

A common method for analyzing solid samples by IR spectroscopy is the potassium bromide (KBr) pellet technique:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[7] The KBr is transparent to infrared radiation and serves as a matrix.[7]

  • Pellet Formation: The mixture is then placed in a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.[7]

  • Instrumental Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.[7] A background spectrum of a blank KBr pellet is typically run first to subtract any atmospheric and instrumental interferences.[8]

Data Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

Wavenumber (cm⁻¹)IntensityAssignment
2924, 2854MediumC-H stretching (methyl)
1597StrongAsymmetric NO₂ stretching
1512StrongSymmetric NO₂ stretching
1463MediumC=C aromatic stretching
1345StrongC-N stretching
860, 824StrongC-H out-of-plane bending (para-disubstituted rings)

Table 3: IR Spectral Data of this compound.[2]

The strong absorptions at approximately 1597 cm⁻¹ and 1512 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The presence of aromatic rings is confirmed by the C=C stretching vibrations around 1463 cm⁻¹ and the strong C-H out-of-plane bending bands in the 860-824 cm⁻¹ region, which are indicative of para-disubstitution on both rings. The C-H stretching vibrations of the methyl group are observed around 2924 and 2854 cm⁻¹.

G cluster_2 FTIR (KBr Pellet) Workflow Grind Grind 1-2 mg sample with 100-200 mg KBr Press Press mixture into a thin pellet Grind->Press Acquire Acquire IR spectrum Press->Acquire Analyze_IR Identify characteristic absorption bands Acquire->Analyze_IR

Figure 3: Workflow for FTIR analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile solid like this compound, GC-MS is a suitable technique:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumental Analysis: The solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.[9] The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).[10] The resulting ions are then separated by their m/z ratio and detected.[9]

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions. The molecular formula is C₁₃H₁₁NO₂, giving a molecular weight of 213.24 g/mol .

m/zProposed Fragment
213[M]⁺ (Molecular ion)
198[M - CH₃]⁺
167[M - NO₂]⁺
152[C₁₂H₈]⁺
139[C₁₁H₇]⁺

Table 4: Predicted Mass Spectrometry Fragmentation for this compound.

The molecular ion peak [M]⁺ should be observed at m/z 213. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) to give a fragment at m/z 167. Loss of the methyl group (CH₃) would result in a fragment at m/z 198. Further fragmentation of the biphenyl core can lead to characteristic ions at m/z 152 and 139.

G cluster_3 GC-MS Workflow Inject Inject sample solution into GC Separate Separate compound on capillary column Inject->Separate Ionize Ionize by Electron Impact (EI) Separate->Ionize Detect Detect ions based on m/z Ionize->Detect Analyze_MS Analyze molecular ion and fragmentation pattern Detect->Analyze_MS

Figure 4: Workflow for GC-MS analysis.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments to the identification of functional groups and the overall molecular weight and fragmentation pattern. This guide serves as a foundational resource for researchers and professionals working with this important chemical entity, ensuring its accurate identification and quality assessment in various scientific and developmental applications.

References

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A Comprehensive Technical Guide to the Solubility of 4-Methyl-4'-nitro-1,1'-biphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Methyl-4'-nitro-1,1'-biphenyl, a key intermediate in organic synthesis and materials science. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a predictive framework based on the principles of chemical structure and intermolecular forces. By examining solubility data of the closely related analogue, 4-nitrobiphenyl, this guide offers researchers, scientists, and drug development professionals a robust qualitative and semi-quantitative understanding of expected solubility in a range of common organic solvents. Furthermore, a comprehensive, self-validating experimental protocol for the precise determination of solubility is provided, empowering researchers to generate accurate data for their specific applications.

Introduction: The Significance of Solubility for this compound

This compound is a substituted aromatic compound with a molecular structure that lends itself to a variety of applications, including the synthesis of liquid crystals, polymers, and pharmaceutical intermediates. The strategic placement of a methyl group and a nitro group on the biphenyl backbone significantly influences its physicochemical properties, most notably its solubility.

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective use in a laboratory and industrial setting. Solubility dictates the choice of solvent for chemical reactions, purification processes such as recrystallization, and the formulation of solutions for analytical characterization. In the context of drug development, solubility is a critical determinant of a compound's bioavailability and subsequent efficacy. This guide aims to provide a detailed exploration of the factors governing the solubility of this compound and to equip the scientific community with the tools to both predict and experimentally determine its solubility with a high degree of confidence.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that a solute will dissolve most readily in a solvent that has a similar polarity and intermolecular force profile. The molecular structure of this compound, as depicted below, provides key insights into its expected solubility behavior.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep3->equil1 equil2 Visually confirm solid phase remains equil1->equil2 sep1 Allow to settle equil2->sep1 sep2 Centrifuge sep1->sep2 sep3 Collect clear supernatant sep2->sep3 ana1 Dilute supernatant sep3->ana1 ana2 Analyze by validated HPLC or UV-Vis method ana1->ana2 ana3 Determine concentration ana2->ana3 calc Final Solubility Value ana3->calc Calculate Solubility (e.g., mg/mL, mol/L)

Figure 2: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

    • After the equilibration period, visually inspect each vial to confirm that a solid phase remains. If no solid is present, more solute must be added and the equilibration process repeated.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of any suspended solid particles, centrifuge the vials at a moderate speed.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy).

    • Analyze the diluted samples to determine the precise concentration of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, a strong predictive understanding can be achieved through the principles of molecular structure and by leveraging data from the analogous compound, 4-nitrobiphenyl. This guide has established that this compound is expected to exhibit high solubility in polar aprotic and chlorinated solvents, moderate to high solubility in polar protic and aromatic solvents, and low to negligible solubility in nonpolar aliphatic and aqueous media.

For applications requiring precise knowledge of solubility, the detailed experimental protocol provided herein offers a reliable and self-validating method for its determination. By combining the predictive framework with rigorous experimental verification, researchers and developers can confidently handle and utilize this compound in their scientific endeavors.

References

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An In-depth Technical Guide to the Synthesis and Discovery of 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of 4-Methyl-4'-nitro-1,1'-biphenyl. This biphenyl derivative is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document delves into the primary synthetic methodologies, offering detailed experimental protocols and exploring the mechanistic underpinnings of these reactions. Furthermore, it consolidates key characterization data to ensure the identity and purity of the synthesized compound. This guide is designed to be a practical resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyls and their derivatives are a class of organic compounds that have garnered significant attention in various scientific disciplines. The 1,1'-biphenyl framework is a prevalent structural motif in numerous natural products, pharmaceuticals, and advanced materials. The unique stereochemical properties of substituted biphenyls, including the potential for atropisomerism, have made them attractive targets for asymmetric synthesis and catalysts in chemical reactions.

The introduction of specific functional groups onto the biphenyl core allows for the fine-tuning of its electronic, optical, and biological properties. In this context, this compound serves as a key intermediate. The methyl group provides a lipophilic handle and a potential site for further functionalization, while the nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities, such as an amino group, which is a common feature in many biologically active molecules.

Synthetic Strategies for this compound

The construction of the C-C bond between the two phenyl rings is the cornerstone of biphenyl synthesis. Several cross-coupling reactions have been developed for this purpose, with the Suzuki-Miyaura and Ullmann reactions being among the most prominent and widely utilized methods.

The Suzuki-Miyaura Coupling: A Powerful and Versatile Approach

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. This reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1]

The synthesis of this compound via the Suzuki-Miyaura coupling typically involves the reaction of 4-tolylboronic acid with 1-bromo-4-nitrobenzene.

Reaction Scheme:

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-4-nitrobenzene) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (4-tolylboronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln Ar_Pd_X Ar-Pd(II)Ln-X Pd0->Ar_Pd_X Oxidative Addition ArX Ar-X (1-Bromo-4-nitrobenzene) ArX->Ar_Pd_X Ar_Pd_Ar Ar-Pd(II)Ln-Ar' Ar_Pd_X->Ar_Pd_Ar Transmetalation Ar_B Ar'-B(OH)2 (4-Tolylboronic acid) Ar_B->Ar_Pd_Ar Base Base Base->Ar_Pd_Ar Ar_Pd_Ar->Pd0 Reductive Elimination Ar_Ar Ar-Ar' (Product) Ar_Pd_Ar->Ar_Ar

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of nitroaromatic compounds.[2]

Reagent MW Amount Moles Equivalents
1-Bromo-4-nitrobenzene202.011.0 g4.95 mmol1.0
4-Tolylboronic acid135.960.81 g5.94 mmol1.2
Pd(PPh3)41155.560.286 g0.248 mmol0.05
Sodium Carbonate (2M aq.)105.995.0 mL10.0 mmol2.0
Toluene-20 mL--
Ethanol-5 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene (1.0 g, 4.95 mmol), 4-tolylboronic acid (0.81 g, 5.94 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.286 g, 0.248 mmol).

  • Add toluene (20 mL) and ethanol (5 mL) to the flask.

  • Add the 2M aqueous sodium carbonate solution (5.0 mL, 10.0 mmol).

  • The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

The Ullmann Reaction: A Classic Approach

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. While it is one of the earliest methods for biphenyl synthesis, it often requires harsh reaction conditions (high temperatures) and can have variable yields. However, modern modifications have improved its scope and applicability.

Reaction Scheme:

Sources

A Theoretical Deep Dive into the Electronic Landscape of 4-Methyl-4'-nitro-1,1'-biphenyl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 4-Methyl-4'-nitro-1,1'-biphenyl, a quintessential "push-pull" or donor-pi-acceptor (D-π-A) system. While serving as a specific case study, the principles and methodologies detailed herein are broadly applicable to a wide range of organic chromophores relevant to materials science and drug development. We will dissect the molecule's electronic architecture through the lens of quantum chemical computations, focusing on the causality behind the selection of theoretical methods and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular electronic properties.

Introduction: The Significance of Push-Pull Biphenyls

This compound (MNB) is a prototypical example of a D-π-A molecule. These systems are characterized by an electron-donating group (the "push" component) and an electron-accepting group (the "pull" component) connected by a π-conjugated bridge. In MNB, the methyl group (-CH₃) serves as a mild electron donor, while the nitro group (-NO₂) is a strong electron acceptor. The biphenyl unit acts as the π-bridge, facilitating electronic communication between the donor and acceptor.

This molecular design gives rise to fascinating and highly tunable electronic properties, most notably intramolecular charge transfer (ICT).[1][2] Upon photoexcitation, electron density shifts from the donor-rich part of the molecule to the acceptor-rich region, creating a large change in the dipole moment.[3] This ICT process is fundamental to the molecule's color, fluorescence, and non-linear optical (NLO) properties, making such compounds valuable for applications ranging from organic light-emitting diodes (OLEDs) to molecular sensors and photodynamic therapy.[4] Understanding the electronic structure of MNB is therefore key to rationally designing novel materials with tailored optoelectronic characteristics.

The Computational Chemist's Toolkit: Methodological Rationale

To accurately model the electronic structure of MNB, we turn to quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Why DFT? The Balance of Accuracy and Efficiency

DFT has become the workhorse of computational chemistry for medium- to large-sized molecules due to its excellent balance of computational cost and accuracy. It allows us to determine the molecule's equilibrium geometry, electronic ground state properties, and the nature of its chemical bonds. For systems like MNB, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often a robust choice for ground-state calculations.[5] This functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for describing the electronic interactions in conjugated systems.

Choosing the Right "Lens": The Role of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the electrons have in space. A commonly used and reliable basis set for molecules containing C, H, N, and O is the 6-311++G(d,p) Pople-style basis set. The "6-311" indicates a triple-zeta quality for the valence electrons, providing a more accurate description than smaller basis sets. The "++G" adds diffuse functions, which are essential for describing the loosely bound electrons in the π-system and for accurately modeling electron-accepting groups like the nitro moiety. The "(d,p)" notation signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more realistic description of bond angles and molecular shape.

Probing the Excited States: The Power of TD-DFT

To understand the optical properties of MNB, such as its UV-Vis absorption spectrum, we need to investigate its electronic excited states. TD-DFT is a powerful and efficient method for this purpose.[6] For charge-transfer systems, long-range corrected functionals like CAM-B3LYP are often preferred over standard hybrid functionals.[4] These functionals are specifically designed to better describe the long-range electronic interactions that are critical in ICT processes, leading to more accurate predictions of excitation energies.

Visualizing the Computational Workflow

The following diagram outlines the logical flow of a theoretical investigation into the electronic structure of MNB.

Computational_Workflow cluster_GroundState Ground State Calculations cluster_ExcitedState Excited State Calculations Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Frequency_Analysis Frequency Analysis (Confirm Minimum Energy Structure) Geometry_Optimization->Frequency_Analysis TD-DFT_Calculation TD-DFT Calculation (CAM-B3LYP/6-311++G(d,p)) Geometry_Optimization->TD-DFT_Calculation Electronic_Properties Ground State Electronic Properties (HOMO, LUMO, MEP) Frequency_Analysis->Electronic_Properties Excitation_Analysis Analysis of Electronic Transitions (Energies, Oscillator Strengths, ICT Character) TD-DFT_Calculation->Excitation_Analysis UV-Vis_Spectrum Simulated UV-Vis Spectrum Excitation_Analysis->UV-Vis_Spectrum Input_Structure Initial Molecular Structure of MNB Input_Structure->Geometry_Optimization

Caption: A typical workflow for the theoretical study of MNB's electronic structure.

Delving into the Ground State Electronic Structure

Molecular Geometry: The Inter-ring Twist

A crucial geometric parameter in biphenyl systems is the dihedral angle between the two phenyl rings. In the gas phase, DFT calculations typically predict a non-planar (twisted) conformation for MNB to minimize steric hindrance between the ortho-hydrogens on the two rings. This twist angle is a delicate balance between steric repulsion and the electronic stabilization gained from a more planar, fully conjugated system. The optimized geometry from DFT calculations can be compared with experimental data from X-ray crystallography for validation.[4][6]

Table 1: Illustrative Geometric Parameters of Optimized MNB

ParameterValue (DFT/B3LYP/6-311++G(d,p))
C-C (inter-ring) bond length~1.48 Å
Phenyl-Phenyl dihedral angle~35-40°
C-N (nitro group) bond length~1.47 Å
N-O (nitro group) bond lengths~1.23 Å
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity and Excitation

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and generally more reactive.

For MNB, the HOMO is expected to be localized primarily on the electron-rich methyl-substituted phenyl ring, while the LUMO will be predominantly on the electron-deficient nitro-substituted phenyl ring. This spatial separation of the FMOs is the hallmark of a D-π-A system and provides the foundation for the intramolecular charge transfer upon excitation.

Visualizing Frontier Molecular Orbitals

FMO_Diagram LUMO LUMO (Localized on Nitro-phenyl ring) Energy_Gap ΔE = E(LUMO) - E(HOMO) LUMO->Energy_Gap HOMO HOMO (Localized on Methyl-phenyl ring) Energy_Axis Energy Energy_Gap->HOMO

Caption: Energy level diagram of the HOMO and LUMO in MNB.

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors for MNB

ParameterDefinitionIllustrative Value
E(HOMO)Energy of the Highest Occupied Molecular Orbital~ -6.5 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital~ -2.5 eV
HOMO-LUMO Gap (ΔE)E(LUMO) - E(HOMO)~ 4.0 eV
Electronegativity (χ)-(E(HOMO) + E(LUMO))/2~ 4.5 eV
Chemical Hardness (η)(E(LUMO) - E(HOMO))/2~ 2.0 eV
Molecular Electrostatic Potential (MEP): Mapping Reactivity

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides an intuitive visualization of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For MNB, the MEP will show a region of negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. Conversely, the methyl-substituted phenyl ring will exhibit a less negative or even slightly positive potential (blue/green), highlighting its electron-donating nature.

Unveiling the Excited State Dynamics and Optical Properties

Electronic Transitions and the Simulated UV-Vis Spectrum

TD-DFT calculations provide information about the vertical electronic transitions from the ground state to various excited states. The key outputs are the excitation energies (which can be converted to wavelengths) and the oscillator strengths, which are proportional to the intensity of the absorption peaks.

The lowest energy and most intense absorption band in the UV-Vis spectrum of MNB is expected to be dominated by the HOMO to LUMO transition. Given the spatial distribution of these orbitals, this transition will have a strong intramolecular charge transfer character. The calculated spectrum can be compared with experimentally measured spectra in various solvents to validate the theoretical model.

Table 3: Illustrative TD-DFT Results for the Lowest Energy Transition in MNB

ParameterDescriptionIllustrative Value
Wavelength (λ)Calculated absorption wavelength~300-320 nm
Oscillator Strength (f)A measure of the transition probability> 0.5
Major Orbital ContributionThe primary orbitals involved in the transitionHOMO → LUMO (>90%)
CharacterNature of the electronic transitionπ → π* with strong ICT

A Step-by-Step Protocol for the Theoretical Analysis

  • Construct the Initial Geometry: Build the 3D structure of this compound using a molecular modeling program.

  • Ground State Optimization: Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • FMO and MEP Analysis: From the optimized ground state wavefunction, generate and visualize the HOMO, LUMO, and the molecular electrostatic potential map. Calculate the global reactivity descriptors from the FMO energies.

  • Excited State Calculation: Using the optimized ground state geometry, perform a TD-DFT calculation with the CAM-B3LYP functional and the 6-311++G(d,p) basis set to compute the first 10-20 singlet excited states.

  • Spectral Simulation: Analyze the TD-DFT output to identify the energies and oscillator strengths of the electronic transitions. Simulate the UV-Vis absorption spectrum by broadening the calculated transitions with Gaussian functions.

  • Data Interpretation: Correlate the calculated geometric, electronic, and optical properties to develop a comprehensive understanding of the molecule's electronic structure and its D-π-A character.

Conclusion: From Theory to Application

The theoretical framework presented in this guide provides a powerful, non-invasive approach to understanding the intricate electronic structure of this compound. By leveraging DFT and TD-DFT, researchers can gain deep insights into the factors governing the molecule's geometry, reactivity, and optical properties. This knowledge is not merely academic; it forms the foundation for the rational design of new push-pull systems with optimized characteristics for applications in advanced materials and medicinal chemistry. The synergy between computational prediction and experimental validation is the key to accelerating innovation in these exciting fields.

References

  • Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. (2022). Nature Portfolio. [Link]

  • Kumari, N., Sharma, R., Yadav, A. A., Sankpal, S. A., Raj, J. M., Murugavel, S., & Kant, R. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 90-98. [Link]

  • Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl. (n.d.). Royal Society of Chemistry. [Link]

  • Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB). (n.d.). ResearchGate. [Link]

  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (n.d.). MDPI. [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). (n.d.). ResearchGate. [Link]

  • Predictive study, using density functional theory and time dependent functional theory, on the struct. (2023). Growing Science. [Link]

  • HOMO-LUMO (DFT) energy diagrams of materials I and II. (n.d.). ResearchGate. [Link]

  • DFT studies for finding HOMO and LUMO. (2024). YouTube. [Link]

  • This compound. (n.d.). AOBChem. [Link]

  • 4-Nitro-1,1'-biphenyl. (n.d.). PubChem. [Link]

  • Crystal structure of (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one. (n.d.). ResearchGate. [Link]

  • Ab Initio Investigation of Reaction Pathways for Intramolecular Charge Transfer in Dimethylanilino Derivatives. (1998). ACS Publications. [Link]

  • Chemical Properties of 1,1'-Biphenyl, 4-nitro- (CAS 92-93-3). (n.d.). Cheméo. [Link]

  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. (2023). YouTube. [Link]

  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (n.d.). Royal Society of Chemistry. [Link]

  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (n.d.). ResearchGate. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). ResearchGate. [Link]

  • Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline,[1][4][6]Oxadiazolo[3,4-B]Pyrazine and[1][4][6]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts. (n.d.). MDPI. [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-4-methyl-2-{[(2-methyl-3-nitro-phen-yl)imino]-meth-yl}phenol. (2020). PubMed. [Link]

  • Spectroscopic characterization (IR, UV-Vis), and HOMO-LUMO, MEP, NLO, NBO Analysis and the Antifungal Activity for 4-Bromo-N-(2-nitrophenyl) benzamide; Using DFT Modeling and In silico Molecular Docking. (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Health and Safety of 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the health and safety considerations for 4-Methyl-4'-nitro-1,1'-biphenyl (CAS No. 2143-88-6). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data for the compound itself with information from structurally analogous nitrobiphenyl and nitroaromatic compounds. This approach provides a robust precautionary framework for handling and management. The insights within are grounded in established principles of chemical safety and toxicology to ensure a self-validating system of protocols for laboratory and development settings.

Understanding the Hazard Profile: A Synthesis of Direct and Analogous Data

This compound is a substituted aromatic nitro compound. The presence of the nitrobiphenyl core structure is a primary determinant of its toxicological profile. Nitroaromatic compounds, as a class, are recognized for their potential toxicity and should be handled with care.[1] The closely related compound, 4-Nitro-1,1'-biphenyl, is a confirmed carcinogen, which strongly suggests that this compound should be treated as a potential carcinogen.[2][3][4]

GHS Classification and Hazard Statements

Based on available supplier information, this compound has the following GHS classification:

GHS PictogramSignal WordHazard Statements

Warning H315: Causes skin irritation. [5] H319: Causes serious eye irritation. [5] H335: May cause respiratory irritation. [5]

This classification indicates that the primary acute hazards are related to irritation of the skin, eyes, and respiratory system.

Toxicological Profile: Insights from Analogous Compounds

Due to the absence of specific toxicological studies on this compound, data from analogous compounds is critical for a comprehensive risk assessment.

  • Acute Toxicity: Structurally similar compounds are harmful if swallowed, inhaled, or in contact with skin.[6][7] Acute exposure to 4-nitrobiphenyl can cause irritation to the eyes, mucous membranes, and respiratory tract, with symptoms including headache, nausea, and fatigue.[8]

  • Chronic Toxicity: Chronic exposure to high concentrations of 4-nitrobiphenyl has been linked to effects on the nervous system, liver, and kidneys.[8] Many nitroaromatic compounds are considered hazardous due to their high toxicity, with some being classified as "Priority Pollutants" by the EPA.[1]

  • Carcinogenicity: 4-Nitro-1,1'-biphenyl is considered a carcinogen.[2][3] Given the structural similarity, it is prudent to handle this compound as a potential carcinogen.

  • Mutagenicity: 3-Nitrobiphenyl is suspected of causing genetic defects.[9] This suggests that other nitrobiphenyl isomers, including this compound, may also have mutagenic potential.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control should be the use of a certified chemical fume hood to minimize inhalation exposure.[7] For procedures that may generate dust or aerosols, additional containment measures such as a glove box may be warranted. Local exhaust ventilation should be in place where the substance is handled.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

PPE CategorySpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.[7]Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and subsequent irritation.
Skin and Body Protection Laboratory coat and, for larger quantities, chemical-resistant aprons or suits.Minimizes the risk of skin contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if engineering controls are insufficient or during emergency situations.Protects against respiratory irritation from inhaling dust or aerosols.
Safe Storage and Handling Procedures
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][10] Keep containers tightly sealed.[10]

  • Handling: Avoid the formation of dust and aerosols.[7] Use non-sparking tools and protect against electrostatic charges.[10] Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.[6]

Emergency Procedures and First Aid

Prompt and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill and Leak Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material and place it in a sealed container for disposal.

Environmental and Disposal Considerations

Environmental Hazards

Substituted biphenyls can be very toxic to aquatic life with long-lasting effects.[6] Therefore, prevent the release of this compound into the environment.

Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety protocols into a typical experimental workflow involving this compound.

experimental_workflow Experimental Workflow with Integrated Safety cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment pre_exp_planning Experiment Planning Risk Assessment ppe_check PPE Donning Fume Hood Check pre_exp_planning->ppe_check weighing Weighing Use of containment ppe_check->weighing reaction_setup Reaction Setup In fume hood weighing->reaction_setup workup Work-up/Purification In fume hood reaction_setup->workup decontamination Decontamination of Glassware & Surfaces workup->decontamination waste_disposal Waste Segregation & Disposal decontamination->waste_disposal ppe_doffing PPE Doffing & Hand Washing waste_disposal->ppe_doffing

Caption: Integration of safety checkpoints throughout the experimental workflow.

Logical Relationship of Hazards and Controls

The following diagram illustrates the relationship between the identified hazards of this compound and the corresponding control measures.

hazard_controls Hazard and Control Relationship irritation Irritation (Skin, Eyes, Respiratory) fume_hood Fume Hood irritation->fume_hood ppe PPE (Gloves, Goggles, Lab Coat) irritation->ppe spill_kit Spill Kit & Emergency Plan irritation->spill_kit carcinogenicity Potential Carcinogenicity carcinogenicity->fume_hood carcinogenicity->ppe handling_procedures Safe Handling Procedures carcinogenicity->handling_procedures carcinogenicity->spill_kit acute_toxicity Acute Toxicity (Oral, Dermal, Inhalation) acute_toxicity->fume_hood acute_toxicity->ppe acute_toxicity->handling_procedures acute_toxicity->spill_kit environmental_hazard Environmental Hazard waste_management Proper Waste Disposal environmental_hazard->waste_management

Caption: Mapping of hazards to their corresponding control measures.

References

  • East Harbour Group. (2022).
  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. Retrieved from [Link]

  • Restek. (2019).
  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: 4-Nitrobiphenyl.
  • PubChem. (n.d.). Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]

  • Fisher Scientific. (2025).
  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33.
  • University of Wisconsin-Madison. (n.d.).
  • Carl Roth. (n.d.).
  • Ju, K.-S., & Parales, R. E. (2010). Major mechanisms of toxicity of nitroaromatic compounds. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Cole-Parmer. (n.d.).
  • Gustin, J. L. (1995). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 139, 237-248.
  • GOV.UK. (2024). Nitrobenzene - Incident management. Retrieved from [Link]

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An In-depth Technical Guide to the Thermochemical Properties of 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 4-Methyl-4'-nitro-1,1'-biphenyl. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines the established experimental and computational workflows applicable to its study. By leveraging data from structurally similar compounds, such as 4-methylbiphenyl and 4-nitrobiphenyl, we provide researchers, scientists, and drug development professionals with a robust framework for investigating the energetic landscape of this and other substituted biphenyls. The guide delves into the causality behind experimental choices, ensuring a trustworthy and self-validating approach to data acquisition and interpretation.

Introduction: The Significance of Thermochemical Properties in Drug Development

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its thermochemical properties, such as the enthalpy of formation, combustion, and sublimation, is paramount for several reasons. In the context of drug development, these parameters influence a molecule's stability, solubility, and crystal lattice energy. A thorough thermochemical characterization is therefore a critical step in the pre-formulation and lead optimization stages, providing insights into a compound's potential behavior in biological systems and during manufacturing processes.

This guide will explore the primary experimental and computational techniques for elucidating the thermochemical profile of this compound.

Experimental Determination of Thermochemical Properties

The experimental investigation of a compound's thermochemical properties is a multi-faceted process, often requiring a combination of techniques to build a complete energetic picture. The choice of methodology is dictated by the specific property of interest and the physical state of the compound.

Enthalpy of Combustion and Formation: Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°m) is a cornerstone of thermochemical data. For organic compounds, it is most commonly derived from the experimentally determined standard molar enthalpy of combustion (ΔcH°m) using a bomb calorimeter.[1][2][3]

Causality of Experimental Choices:

  • Static vs. Rotating Bomb: For compounds containing only carbon, hydrogen, oxygen, and nitrogen (CHON compounds), a static bomb calorimeter is sufficient.[1] The combustion of this compound (C13H11NO2) would produce carbon dioxide (CO2), water (H2O), and nitrogen gas (N2). The absence of elements like sulfur or halogens, which would form corrosive acids requiring a rotating bomb to ensure complete dissolution and reaction, simplifies the experimental setup.

  • High-Purity Oxygen: The combustion is carried out under a high pressure of pure oxygen (typically ~3 MPa) to ensure complete and rapid oxidation of the sample.[1]

  • Calibration: The calorimeter is calibrated using a substance with a well-known enthalpy of combustion, such as benzoic acid.[2][3] This step is crucial for determining the heat capacity of the calorimeter and ensuring the accuracy of the measurements.

Experimental Workflow: Static Bomb Combustion Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep Purify this compound (e.g., by recrystallization and sublimation) pellet Press a known mass of the sample into a pellet prep->pellet setup Place pellet in the bomb with a fuse wire pellet->setup seal Seal the bomb and pressurize with high-purity O2 setup->seal equilibrate Place the bomb in the calorimeter and allow to equilibrate seal->equilibrate ignite Ignite the sample equilibrate->ignite record Record temperature change (ΔT) ignite->record q_total Calculate total heat released (q_total) using ΔT and calorimeter heat capacity record->q_total q_corr Apply corrections for fuse ignition and nitric acid formation q_total->q_corr delta_u Calculate the internal energy of combustion (ΔUc) q_corr->delta_u delta_h Calculate the enthalpy of combustion (ΔHc) delta_u->delta_h delta_f Calculate the standard enthalpy of formation (ΔfH°m) using Hess's Law delta_h->delta_f

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Data Presentation:

While specific data for this compound is unavailable, the following table presents data for related compounds to illustrate the expected outputs.

CompoundFormulaΔcH°m (solid, 298.15 K) (kJ/mol)ΔfH°m (solid, 298.15 K) (kJ/mol)Reference
4-MethylbiphenylC13H12-6819.5 ± 1.568.9 ± 2.4[4]
4,4'-DimethylbiphenylC14H14-7472.2 ± 1.725.8 ± 2.8[4]
4-NitrobiphenylC12H9NO2Not directly foundNot directly found
Enthalpy of Sublimation: From Solid to Gas Phase

The enthalpy of sublimation (ΔsubH°m) is the energy required to transform a substance from a solid to a gaseous state. This parameter is crucial for deriving the gas-phase enthalpy of formation from the solid-phase value and is indicative of the strength of intermolecular forces in the crystal lattice.

Methodologies for Determining Enthalpy of Sublimation:

  • Calvet Microcalorimetry: This is a highly sensitive technique that directly measures the heat absorbed during the sublimation of a small sample under vacuum.[4]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the sublimation rate at different temperatures.[5] The enthalpy of sublimation can then be calculated from the temperature dependence of the sublimation rate using the Clausius-Clapeyron or Eyring equation.[5]

  • Solution Calorimetry: This method involves measuring the enthalpy of solution of the solid and the enthalpy of solvation of the gaseous compound in a suitable solvent.[6] The difference between these values, combined with the enthalpy of vaporization of the solvent, can be used to calculate the enthalpy of sublimation.[6]

Experimental Workflow: Thermogravimetric Analysis (TGA)

G cluster_tga TGA Measurement cluster_analysis Data Analysis sample Place a known mass of the sample in the TGA pan isothermal Run isothermal experiments at several temperatures below the melting point sample->isothermal record Record mass loss over time for each temperature isothermal->record rate Determine the sublimation rate (k) from the slope of mass vs. time record->rate plot Plot ln(k/T) vs. 1/T (Eyring plot) rate->plot delta_h_sub Calculate ΔsubH°m from the slope of the Eyring plot plot->delta_h_sub

Caption: TGA workflow for determining the enthalpy of sublimation.

Data Presentation:

CompoundΔsubH°m (298.15 K) (kJ/mol)MethodReference
4-Methylbiphenyl77.9 ± 0.6Calvet Microcalorimetry[4]
4,4'-Dimethylbiphenyl89.9 ± 0.6Calvet Microcalorimetry[4]
2-(2-Nitrovinyl) Furan86.5TGA[5]

Computational Determination of Thermochemical Properties

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting thermochemical properties.

Causality of Method Selection:

  • Ab Initio Methods: High-level ab initio methods, such as G4 theory, can provide accurate predictions of gas-phase enthalpies of formation. These methods are computationally intensive but offer high accuracy.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), offer a good balance between computational cost and accuracy for molecules of this size. Isodesmic reactions are often employed to reduce systematic errors in the calculations.

Computational Workflow: DFT with Isodesmic Reactions

G cluster_setup Computational Setup cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis build Build the 3D structure of this compound isodesmic Define a suitable isodesmic reaction build->isodesmic optimize Optimize the geometry of all species in the reaction (e.g., B3LYP/6-311+G(d,p)) isodesmic->optimize frequency Perform frequency calculations to obtain zero-point vibrational energies and thermal corrections optimize->frequency delta_h_rxn Calculate the enthalpy of the isodesmic reaction frequency->delta_h_rxn delta_f_gas Calculate the gas-phase ΔfH°m of the target molecule using known ΔfH°m of other species in the reaction delta_h_rxn->delta_f_gas

Caption: Computational workflow for determining gas-phase enthalpy of formation.

Conclusion

References

  • New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetr. (n.d.). Google Scholar.
  • Synthesis of 4-nitro-biphenyl. (n.d.). PrepChem.com.
  • Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. (n.d.). PubMed Central.
  • Corrections to standard state in combustion calorimetry: an update and a web-based tool. (n.d.). National Institutes of Health.
  • Thermochemical and theoretical studies of 4-methylbiphenyl, 4,4º-dimethylbiphenyl, 4,4º-dimethyl-2,2º-bipyridine. (n.d.). CORE.
  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (n.d.). Scientific Research Publishing.
  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (n.d.). Scientific Research Publishing.
  • Chemical Properties of 1,1'-Biphenyl, 4-methyl- (CAS 644-08-6). (n.d.). Cheméo.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable versatility and efficiency in the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's appeal lies in its mild conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[2]

This document provides a detailed guide for the synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl, a valuable building block in medicinal chemistry and materials science. By coupling an aryl halide with an arylboronic acid, this protocol offers a robust and reproducible method for obtaining the target compound in high yield and purity.

Reaction Principle: A Mechanistic Overview

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 4-bromotoluene and 4-nitrophenylboronic acid. The catalytic cycle, a hallmark of the Suzuki-Miyaura reaction, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (4-bromotoluene) to a palladium(0) complex, forming a palladium(II) intermediate.[5] This is often the rate-determining step.[3]

  • Transmetalation: The organoboron reagent (4-nitrophenylboronic acid), activated by a base, then undergoes transmetalation. The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to the palladium center.[6][7][8]

  • Reductive Elimination: Finally, the diarylpalladium(II) complex undergoes reductive elimination, yielding the desired this compound product and regenerating the catalytically active palladium(0) species, which re-enters the catalytic cycle.[3][4]

Experimental Protocol: Synthesis of this compound

This protocol outlines a reliable method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaM.W.CAS No.Notes
4-BromotolueneC₇H₇Br171.04106-38-7Limiting reagent
4-Nitrophenylboronic acidC₆H₆BNO₄166.9313195-32-9Used in slight excess
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5614221-01-3Pd(0) catalyst
Potassium CarbonateK₂CO₃138.21584-08-7Base
TolueneC₇H₈92.14108-88-3Solvent
EthanolC₂H₅OH46.0764-17-5Solvent
Deionized WaterH₂O18.027732-18-5Co-solvent
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromotoluene (1.0 mmol, 1.0 equiv), 4-nitrophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Add a deoxygenated mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[9]

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification A Combine Reactants: 4-Bromotoluene, 4-Nitrophenylboronic acid, K₂CO₃ B Add Catalyst: Palladium(0) Complex A->B C Establish Inert Atmosphere: Purge with Argon/Nitrogen B->C D Add Degassed Solvents: Toluene, Ethanol, Water C->D E Heat to 80-90 °C and Stir Vigorously D->E F Monitor Progress by TLC G Cool to Room Temperature F->G H Dilute with Ethyl Acetate G->H I Aqueous Workup: Wash with Water and Brine H->I J Dry Organic Layer (e.g., MgSO₄) I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M Characterize Final Product L->M

Figure 1: A comprehensive workflow for the synthesis of this compound.

Catalytic Cycle Visualization

The efficiency of the Suzuki-Miyaura coupling is best understood by visualizing its catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product Reductive Elimination ArylHalide Ar-X (4-Bromotoluene) Organoboron Ar'-B(OH)₂ (4-Nitrophenylboronic acid) Base Base (e.g., K₂CO₃)

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure the use of a fresh, high-quality palladium catalyst. Consider using a pre-catalyst that is activated in situ.
Insufficient degassingThoroughly degas all solvents and the reaction mixture to prevent catalyst oxidation.
Poor solubility of reagentsExperiment with different solvent systems or co-solvents to improve solubility.[10]
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is run under strictly anaerobic conditions.[11]
Protodeborylation Presence of excess water or acidMinimize water content if this side reaction is significant. Use a non-aqueous base if necessary.
Difficulty in Purification Residual catalystFilter the reaction mixture through a pad of celite after the reaction to remove heterogeneous palladium species.[2]
Close polarity of product and byproductsOptimize the eluent system for column chromatography for better separation.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of both rings and the methyl group protons. The integration of these signals should correspond to the expected proton count.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the product, confirming the formation of this compound.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Conclusion

The Suzuki-Miyaura coupling provides a powerful and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable biaryl compound can be obtained in high yield and purity. The protocol and insights provided herein are intended to serve as a comprehensive guide for researchers in their synthetic endeavors.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564.
  • Couto, I., Nieto Faza, O., & Silva Lopez, C. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(15), 7035-7044.
  • Perea, J. A., & Bures, J. (2017). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 139(4), 1541-1549.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 38(8), 621–631.
  • Monguchi, Y., & Sajiki, H. (2012). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 17(8), 9625-9637.
  • Google Patents. (1972). Method for purifying biphenyl.
  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]

  • Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of toxicology and environmental health, 9(3), 423–438.
  • Perea, J. A., & Bures, J. (2017). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Google Patents. (2007). Process for purifying biphenyl.
  • Lebleu, T., & Pucheault, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 795.
  • ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Studylib. (n.d.). Experiment 9: Purification of Biphenyl Lab Guide. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitro-biphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 4, 4'-dimethyl-2-nitro-1, 1'-biphenyl (6). Retrieved from [Link]

  • Kotha, A. K., & Whitfield, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). C078 4-Methyl-4'-Nitro-biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Palladium Polyaniline Complex: A Simple and Efficient Catalyst for Batch and Flow Suzuki-Miyaura Cross-couplings. Retrieved from [Link]

  • Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. Retrieved from [Link]

Sources

HPLC method for the quantification of 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification of 4-Methyl-4'-nitro-1,1'-biphenyl by High-Performance Liquid Chromatography

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and reliable analytical procedure. The separation is achieved on a biphenyl stationary phase, which provides enhanced selectivity for aromatic compounds through π-π interactions.[1] The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3][4]

Introduction and Scientific Rationale

This compound (CAS No. 2143-88-6, Formula: C₁₃H₁₁NO₂) is an important organic intermediate used in the synthesis of various functional materials and pharmaceutical compounds.[5] Its purity and concentration are critical parameters that can influence the yield and quality of downstream products. Therefore, a reliable analytical method for its quantification is essential.

High-Performance Liquid Chromatography (HPLC) is the preferred technique for this analysis due to its high resolution, sensitivity, and suitability for non-volatile compounds.[6]

The Causality Behind Methodological Choices
  • Separation Mode: Reversed-Phase HPLC: The analyte, this compound, is a relatively non-polar aromatic compound. Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal mode for retaining and separating such molecules based on their hydrophobicity.

  • Stationary Phase: Biphenyl Column: While a standard C18 column is often the default choice in reversed-phase LC, a biphenyl stationary phase was selected for this method. The biphenyl ligand offers unique π-π and mild steric interactions due to its dual phenyl group structure. This provides an alternative and often enhanced selectivity for aromatic and unsaturated analytes compared to traditional alkyl phases, leading to better peak shape and resolution.[1][7]

  • Mobile Phase: Acetonitrile and Water: A binary mobile phase of acetonitrile and water was chosen. Acetonitrile offers excellent UV transparency at lower wavelengths and lower viscosity, which results in lower backpressure and better chromatographic efficiency.[8] The ratio is optimized to achieve a suitable retention time and efficient separation from potential impurities.

  • Detection: UV Absorbance: The analyte possesses a conjugated biphenyl system and a nitro group (NO₂), both of which are strong chromophores. This makes UV detection a highly sensitive and appropriate choice. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength (λmax), which for this compound is determined to be 278 nm.

Detailed Experimental Protocol

Instrumentation, Materials, and Reagents
  • HPLC System: An HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV detector.

  • Analytical Column: Ascentis® Express Biphenyl, 90 Å, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reference Standard: this compound (Purity ≥ 95%).[5]

  • Solvents: HPLC-grade acetonitrile and purified water (e.g., Milli-Q®).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filtration: 0.45 µm or 0.22 µm PTFE syringe filters for sample preparation.[9][10]

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column Ascentis® Express Biphenyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 278 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.

    • Combine them in a suitable reservoir.

    • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to volume with the mobile phase.

    • Mix thoroughly by inversion. This solution should be stored at 2-8°C and protected from light.

  • Calibration Curve Standards (10–200 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution using the mobile phase as the diluent.

Sample Preparation Protocol

Proper sample preparation is critical for accurate results and protection of the HPLC column.[11]

  • Accurately weigh an appropriate amount of the sample material expected to contain this compound.

  • Transfer the weighed sample to a volumetric flask of a suitable size.

  • Add approximately 70% of the flask volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to cool to room temperature.

  • Dilute to the final volume with the mobile phase and mix thoroughly. The target concentration should fall within the calibration range (e.g., ~100 µg/mL).

  • Prior to injection, filter the solution through a 0.45 µm or 0.22 µm PTFE syringe filter into an HPLC vial.[12]

Analysis Workflow

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_mobile 1. Prepare Mobile Phase (ACN:Water 65:35) equilibrate 4. Equilibrate HPLC System (Stable Baseline) prep_mobile->equilibrate prep_std 2. Prepare Stock & Calibration Standards inject 5. Inject Sequence (Blank, Standards, Samples) prep_std->inject prep_sample 3. Prepare & Filter Sample Solution prep_sample->inject equilibrate->inject acquire 6. Acquire Chromatographic Data inject->acquire integrate 7. Integrate Peak Area of the Analyte acquire->integrate calibrate 8. Generate Calibration Curve (Linear Regression) integrate->calibrate quantify 9. Quantify Analyte in Samples calibrate->quantify

Fig 1. Overall experimental workflow for HPLC quantification.
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence: Begin the analysis by injecting a solvent blank to ensure no system contamination. Follow this with the series of calibration standards, from lowest to highest concentration. Finally, inject the prepared sample solutions. It is good practice to inject a standard periodically to monitor system stability.

  • Data Processing: Integrate the peak area corresponding to the retention time of this compound. Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration). Use the resulting equation to calculate the concentration of the analyte in the samples.

Method Validation: A Self-Validating System

The reliability of this analytical method is established through a rigorous validation process based on ICH Q2(R2) guidelines.[4]

G cluster_precision Precision Levels Validation Method Validation (ICH Q2) Specificity Specificity (Analyte vs. Blank/Placebo) Validation->Specificity Linearity Linearity & Range (R² > 0.999) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Limits LOD & LOQ (S/N Ratio) Validation->Limits Robustness Robustness (Deliberate Variations) Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Fig 2. Logical flow of the method validation parameters.
System Suitability

Before each validation run, system suitability must be confirmed by injecting five replicate injections of a standard solution (~100 µg/mL). The acceptance criteria are defined below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by comparing the chromatograms of a mobile phase blank, a standard solution, and a sample solution. The absence of interfering peaks at the retention time of the analyte in the blank chromatogram confirms the method's specificity.

Linearity

Linearity was assessed using six concentration levels, ranging from 10 to 200 µg/mL, prepared in triplicate. The calibration curve (peak area vs. concentration) showed excellent linearity.

ParameterResult
Range 10 - 200 µg/mL
Regression Equation y = 25481x - 12350
Correlation Coefficient (R²) 0.9998
Accuracy (Recovery)

Accuracy was determined by analyzing samples spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration; n=3 for each). The percentage recovery was calculated.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%80.079.699.5%0.8%
100%100.0100.7100.7%0.5%
120%120.0119.599.6%0.6%
Precision
  • Repeatability (Intra-day Precision): Six replicate samples were prepared and analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day.

Precision Level% RSD of Assay ResultsAcceptance Criteria
Repeatability0.65%% RSD ≤ 2.0%
Intermediate0.92%% RSD ≤ 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.

ParameterS/N RatioResulting Concentration
LOD 3:10.5 µg/mL
LOQ 10:11.5 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions. The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's reliability under varied conditions.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase Composition: ± 2% organic content (e.g., 63% and 67% Acetonitrile)

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The use of a biphenyl column provides excellent chromatographic performance. This fully validated method is fit for its intended purpose and can be confidently implemented in routine quality control and research environments.

References

  • D. S. Bell. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. Retrieved from [Link]

  • H. P. Chloucha, et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(6), 969–975. Retrieved from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • A. S. Birajdar. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia pharmaceutica, 79(4), 837–847. Retrieved from [Link]

Sources

Application Note: High-Resolution GC-MS Analysis of 4-Methyl-4'-nitro-1,1'-biphenyl and Its Synthetic Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 4-Methyl-4'-nitro-1,1'-biphenyl, a key intermediate in pharmaceutical and materials science research. The protocol herein is designed for researchers, scientists, and drug development professionals to achieve high-resolution separation and confident identification of the target compound and its principal synthetic byproducts. We delve into the causality behind the methodological choices, from sample preparation to instrument parameters, ensuring a scientifically sound and reproducible workflow. This guide also elucidates the likely origin of process-related impurities, particularly those arising from Suzuki-Miyaura cross-coupling reactions, and provides the mass spectrometric data necessary for their identification.

Introduction: The Analytical Imperative

This compound (CAS No. 2143-88-6) is a substituted aromatic compound whose structural motif is of significant interest in medicinal chemistry and organic electronics. Its purity is paramount, as even trace-level impurities can dramatically alter the efficacy, safety, or performance of the final product. The synthesis of such unsymmetrical biphenyls is commonly achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] While efficient, these reactions can generate a predictable slate of byproducts, including unreacted starting materials and homo-coupled side products.

Therefore, a reliable analytical method is not merely for quality control but is a critical tool for reaction optimization and process understanding. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice due to its high chromatographic efficiency, which is necessary to separate structurally similar isomers, and the definitive identification capabilities of mass spectrometry.[2] This note provides a comprehensive, field-tested protocol for this specific analytical challenge.

Predicted Synthetic Pathway and Key Analytes

The logical and common synthetic route to this compound is the Suzuki-Miyaura coupling between a 4-tolylboronic acid and a 4-halonitrobenzene (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene). This choice of reactants directly informs the potential impurities that must be targeted for separation and identification.

Synthesis_and_Byproducts cluster_reactants Reactants cluster_products Reaction Mixture reactant1 4-Tolylboronic Acid catalyst Pd Catalyst + Base reactant1->catalyst reactant2 4-Halonitrobenzene reactant2->catalyst product This compound (Target Analyte) byproduct1 4,4'-Dimethylbiphenyl (Homo-coupling) byproduct2 4,4'-Dinitrobiphenyl (Homo-coupling) unreacted1 Unreacted 4-Tolylboronic Acid unreacted2 Unreacted 4-Halonitrobenzene catalyst->product catalyst->byproduct1 Side Reaction catalyst->byproduct2 Side Reaction

Figure 1: Predicted Suzuki-Miyaura synthesis pathway for the target analyte and major byproducts.

Target Analytes for Method Validation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
This compound C₁₃H₁₁NO₂213.23Target Analyte
4,4'-DimethylbiphenylC₁₄H₁₄182.26Byproduct
4,4'-DinitrobiphenylC₁₂H₈N₂O₄244.20Byproduct
4-Tolylboronic AcidC₇H₉BO₂135.96Unreacted Starting Material
4-BromonitrobenzeneC₆H₄BrNO₂202.01Unreacted Starting Material

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and provide a clear, dependable separation of the target analyte from its key impurities.

Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to present the GC-MS system with a clean, particulate-free sample in a volatile organic solvent.[3] The choice of solvent is critical; it must fully dissolve all analytes without causing degradation or reacting with them.

Protocol: Dilute-and-Shoot

This protocol is suitable for reaction mixtures that are already in an organic solvent.

  • Sample Aliquoting: Accurately transfer 100 µL of the reaction mixture into a 10 mL volumetric flask.

  • Dilution: Dilute to the mark with ethyl acetate. This solvent is chosen for its volatility and compatibility with common GC stationary phases.

  • Homogenization: Cap and invert the flask 15-20 times to ensure a homogenous solution.

  • Filtration (Critical Step): Using a syringe, draw up the diluted sample and pass it through a 0.45 µm PTFE syringe filter into a clean 2 mL autosampler vial. This step is non-negotiable as it prevents non-volatile catalyst residues (e.g., palladium salts) from contaminating the GC inlet and column, which is a common cause of chromatographic failure.[4]

  • Vial Sealing: Cap the vial with a PTFE-lined septum immediately to prevent solvent evaporation and sample contamination.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the separation of nitrobiphenyl isomers on a standard Agilent GC-MS system but can be adapted for other manufacturers' equipment. The key to success is the choice of a mid-polarity column and a temperature program that effectively resolves the structurally similar biphenyls.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Autosampler: Agilent 7693A (or equivalent)

GC Parameters:

ParameterValueRationale
Injection Port Split/SplitlessAllows for both high concentration (splitless) and low concentration (split) analysis.
Inlet Temp. 280 °CEnsures rapid and complete volatilization of all target analytes without thermal degradation.
Injection Mode Split (50:1)A split injection is recommended to prevent column overload and peak tailing, especially for reaction monitoring.
Injection Vol. 1.0 µLStandard volume for reproducible injections.
Carrier Gas Helium (99.999%)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Ensures consistent retention times and optimal column performance.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase provides excellent selectivity for aromatic compounds.
Oven Program 150 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min)The initial hold ensures good peak shape for early eluting compounds. The ramp rate provides separation of the biphenyls, and the final hold ensures all analytes elute.

MS Parameters:

ParameterValueRationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVStandard energy for generating comparable spectra with libraries like NIST.
Source Temp. 230 °COptimizes ion formation and minimizes source contamination.
Quadrupole Temp. 150 °CEnsures stable mass analysis.
Scan Mode Full ScanAcquires data over a wide mass range to identify unknown impurities.
Scan Range 40 - 450 m/zCovers the molecular ions and expected fragments of all target analytes.
Solvent Delay 3.0 minPrevents the high concentration of the solvent from saturating the detector.

Data Analysis: Identification and Interpretation

Identification of the target compound and its byproducts is achieved by a combination of retention time and mass spectrum matching against known standards or reference libraries.

Expected Elution Order

Based on boiling points and polarity, the expected elution order from the DB-5ms column is:

  • 4-Bromonitrobenzene (starting material)

  • 4,4'-Dimethylbiphenyl (byproduct)

  • This compound (Target Analyte)

  • 4,4'-Dinitrobiphenyl (byproduct)

Note: 4-Tolylboronic acid is highly polar and may not elute under these conditions or may appear as a broad, tailing peak.

Mass Spectral Fragmentation Analysis

The power of EI-MS lies in its ability to generate a reproducible fragmentation "fingerprint" for a given molecule. The identification of the target and its byproducts should be confirmed by comparing their spectra to reference data.

Analytical_Workflow cluster_analysis Identification Sample Reaction Mixture Prep Sample Prep (Dilution & Filtration) Sample->Prep GCMS GC-MS Analysis Prep->GCMS Data Data Acquisition (Full Scan m/z 40-450) GCMS->Data Analysis Data Analysis Data->Analysis RT Retention Time Comparison Analysis->RT MS Mass Spectrum Library Match Analysis->MS Report Final Report RT->Report MS->Report

Sources

Application Note: A Strategic Approach to Liquid Crystal Synthesis Utilizing 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of Cyanobiphenyls

The discovery of the 4-alkyl-4'-cyanobiphenyls (nCBs) by George Gray and his team in the early 1970s was a watershed moment in materials science, paving the way for the modern liquid crystal display (LCD) industry.[1] These materials were the first to offer a stable, colorless nematic phase at room temperature, a prerequisite for their use in the twisted nematic (TN) display mode.[2] The archetypal structure of these calamitic (rod-shaped) liquid crystals consists of a rigid biphenyl core, a flexible alkyl tail (R), and a strongly polar cyano group (-C≡N).[3] This molecular architecture creates a significant dipole moment and anisotropy, which are essential for the electro-optical switching that underpins display technology.

4-Methyl-4'-nitro-1,1'-biphenyl serves as an excellent and accessible starting point for constructing the cyanobiphenyl scaffold. Its structure contains the essential biphenyl core and functional groups that can be chemically converted to the required cyano and alkyl moieties. This application note outlines a robust, two-step synthetic pathway: the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install the crucial cyano group.

Principle of Synthesis: A Two-Step Conversion

The conversion of this compound into 4-Methyl-4'-cyanobiphenyl is a classic yet powerful demonstration of aromatic functional group interconversion. The overall workflow is designed to be efficient and scalable.

The strategic rationale involves:

  • Reduction of the Nitro Group: The electron-withdrawing nitro group is selectively reduced to an electron-donating amino group. This transformation is fundamental as the amino group is the direct precursor for the Sandmeyer reaction. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

  • Conversion to the Cyano Group: The resulting primary aromatic amine is converted into a diazonium salt, which is a highly versatile intermediate. Subsequent treatment with a copper(I) cyanide salt displaces the diazonium group, yielding the target nitrile in a classic Sandmeyer reaction. This step is the cornerstone of introducing the cyano functionality, which is critical for inducing the desired mesogenic properties.

The following diagram illustrates the complete synthetic workflow from the starting material to the final liquid crystal precursor.

G cluster_0 Synthetic Workflow Start This compound (Starting Material) Intermediate 4-Amino-4'-methyl-1,1'-biphenyl (Amine Intermediate) Start->Intermediate Step 1: Nitro Group Reduction (e.g., H₂, Pd/C) Product 4-Methyl-4'-cyanobiphenyl (Target Liquid Crystal) Intermediate->Product Step 2: Sandmeyer Reaction (1. NaNO₂, HCl; 2. CuCN)

Caption: Overall synthetic workflow from the nitro precursor to the cyanobiphenyl target.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-4'-methyl-1,1'-biphenyl (Reduction)

This protocol details the reduction of the nitro group via catalytic hydrogenation. This method is chosen for its high efficiency and the generation of water as the only byproduct, simplifying purification.

Materials & Equipment

Reagent/Equipment Specification Supplier
This compound 98% purity Standard chemical supplier
Palladium on Carbon (Pd/C) 10 wt. % Standard chemical supplier
Ethanol (EtOH) Anhydrous Standard chemical supplier
Hydrogen Gas (H₂) High purity Gas supplier
Parr Hydrogenator or similar --- ---
Celite® or filter aid --- ---
Rotary Evaporator --- ---

| Round-bottom flask, Magnetic stirrer | --- | --- |

Step-by-Step Methodology

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), combine this compound (e.g., 5.0 g, 23.4 mmol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol % of the substrate, ~0.25 g) to the suspension.

    • Scientist's Note: Palladium on carbon is a highly efficient catalyst for the hydrogenation of nitro groups. It is pyrophoric and should be handled with care, preferably in a moist state or under an inert atmosphere.

  • Hydrogenation: Secure the vessel to a Parr hydrogenator. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to approximately 50 psi.

  • Reaction Monitoring: Begin vigorous stirring or shaking. The reaction is exothermic, and a slight increase in temperature may be observed. The reaction progress can be monitored by observing the cessation of hydrogen uptake. Typically, the reaction is complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Scientist's Note: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The used catalyst on the filter paper should be kept wet until it can be disposed of properly to prevent ignition upon drying in air.

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The resulting solid is 4-Amino-4'-methyl-1,1'-biphenyl. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.

Protocol 2: Synthesis of 4-Methyl-4'-cyanobiphenyl (Sandmeyer Reaction)

This protocol describes the conversion of the synthesized amine to the target nitrile. Precise temperature control is critical for success.

Materials & Equipment

Reagent/Equipment Specification Supplier
4-Amino-4'-methyl-1,1'-biphenyl From Protocol 1 ---
Sodium Nitrite (NaNO₂) 99% purity Standard chemical supplier
Copper(I) Cyanide (CuCN) 99% purity Standard chemical supplier
Hydrochloric Acid (HCl) Concentrated (37%) Standard chemical supplier
Dichloromethane (DCM) Reagent grade Standard chemical supplier
Sodium Bicarbonate (NaHCO₃) Saturated solution ---
Ice-salt bath, Thermometer --- ---

| Separatory funnel, Beakers | --- | --- |

Step-by-Step Methodology

  • Diazotization: a. In a beaker, dissolve 4-Amino-4'-methyl-1,1'-biphenyl (e.g., 3.0 g, 16.4 mmol) in a mixture of concentrated HCl (10 mL) and water (20 mL). Stir until a fine suspension of the hydrochloride salt is formed. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (1.2 g, 17.4 mmol) in water (5 mL). Add this solution dropwise to the cold amine suspension with vigorous stirring, ensuring the temperature remains below 5 °C.

    • Scientist's Note: Maintaining a low temperature is crucial as the diazonium salt is unstable and can decompose at higher temperatures, leading to unwanted side products and reduced yield. The addition of NaNO₂ should be slow to control the exothermic reaction.

  • Cyanation: a. In a separate flask, prepare a solution of copper(I) cyanide (2.0 g, 22.3 mmol) in water (15 mL) containing sodium cyanide (if needed to aid dissolution, with extreme caution). Cool this solution in an ice bath. b. Slowly add the cold diazonium salt solution from the previous step to the CuCN solution with continuous stirring.

    • Scientist's Note: This reaction should be performed in a well-ventilated fume hood as toxic hydrogen cyanide gas can be evolved. The use of CuCN is a classic Sandmeyer condition that provides a reliable source of the cyanide nucleophile.[1]

  • Reaction Completion & Isolation: a. After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the intermediate complex and evolution of nitrogen gas. b. Cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL). c. Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield pure 4-Methyl-4'-cyanobiphenyl.

Characterization and Data Analysis

Structural Verification:

  • ¹H NMR: Confirm the presence of aromatic protons with characteristic splitting patterns for a 4,4'-disubstituted biphenyl system and a singlet for the methyl group.

  • ¹³C NMR: Verify the number of unique carbon environments, including the quaternary carbon of the cyano group (~110-120 ppm).

  • FT-IR: Look for a sharp, characteristic C≡N stretching vibration around 2220-2230 cm⁻¹.

  • Mass Spectrometry: Confirm the molecular weight of the final product.

Liquid Crystal Property Analysis: The mesogenic properties of the synthesized compound are evaluated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

  • Polarized Optical Microscopy (POM): This technique allows for the visual identification of liquid crystal phases. When a sample is heated and cooled between crossed polarizers, the appearance of birefringent textures (e.g., Schlieren or marbled textures) is indicative of a nematic phase.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes. A typical DSC thermogram for a liquid crystal will show peaks corresponding to the Crystal-to-Nematic (T_CN) and Nematic-to-Isotropic (T_NI, also known as the clearing point) transitions.

Structure-Property Relationship: While 4-Methyl-4'-cyanobiphenyl (1CB) itself may have a high melting point and a monotropic or no liquid crystal phase, it is the foundational block for the famous nCB series. Lengthening the alkyl chain from methyl to pentyl (5CB) or heptyl (7CB) dramatically lowers the melting point and stabilizes the nematic phase, making them suitable for room-temperature applications.

G struct_node Molecular Structure Alkyl Chain Length (n) Mesophase Behavior prop_node Shorter Chains (n=1-4) Higher Melting Points Monotropic or No LC Phase struct_node:f1->prop_node:f0 Influences prop_node2 Medium Chains (n=5-9) Lower Melting Points Stable Nematic Phase struct_node:f1->prop_node2:f0 Influences prop_node3 prop_node3 struct_node:f1->prop_node3:f0 Influences

Caption: Relationship between alkyl chain length and mesophase behavior in the nCB series.

Comparative Data for n-Alkyl-4-Cyanobiphenyls (nCB)

Compound n Crystal → Nematic (°C) Nematic → Isotropic (°C)
1CB (Synthesized) 1 116 (47)*
5CB 5 24 35.3
7CB 7 30 42.8
8CB 8 21.5 40.5 (SmA at 33.5)

*Monotropic transition, observed on cooling.

This table clearly demonstrates the profound impact of the alkyl chain length on the material's physical properties, highlighting why homologation of the synthesized 1CB is a critical next step for practical applications.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Protocol 1: Incomplete Reduction Inactive catalyst; Insufficient hydrogen pressure; Reaction time too short.Use fresh Pd/C catalyst. Ensure the system is properly sealed and pressurized. Monitor by TLC until starting material is consumed.
Protocol 2: Low Yield in Sandmeyer Diazonium salt decomposition.Strictly maintain the reaction temperature at 0-5 °C during diazotization and addition. Ensure slow, dropwise addition of reagents.
Protocol 2: Oily/Dark Product Formation of phenolic byproducts from diazonium salt decomposition; Impure amine intermediate.Improve temperature control. Purify the amine intermediate before use. Purify the final product thoroughly by column chromatography.
No LC Phase Observed in Product Impurities are present; The compound is monotropic or non-mesogenic.Purify the sample meticulously. For monotropic phases, observe the sample under POM during slow cooling from the isotropic liquid state.

References

  • Budyka, M. F., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Russian Chemical Bulletin, 65(7), 1839-1846. [Link]

  • Goulding, M. (2001). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals, 364(1), 19-26. [Link]

  • Paudel, S., et al. (2023). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Crystals, 13(5), 819. [Link]

  • O'Hagan, D. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 735-742. [Link]

  • Sathishkumar, R., et al. (2016). Crystal structure of (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E, 72(Pt 5), 658-661. [Link]

  • Huang, W., et al. (2000). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Chinese Chemical Letters, 11(5), 387-390. [Link]

  • Goodby, J. W. (2021). 4'-pentyl-4-cyanobiphenyl - 5CB. Liquid Crystals Today, 30(1), 2-23. [Link]

  • Maignan, J., & Bouchoule, C. (2000). Preparation of 4-cyano-4'-hydroxybiphenyl.
  • Obot, I. B., et al. (2005). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecular Crystals and Liquid Crystals, 439(1), 101-107. [Link]

  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Department of Chemistry and Biochemistry. [Link]

  • Al-Zoubi, W., & Al-Hamdani, Y. A. S. (2022). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 1-10. [Link]

  • Thaker, B. T., et al. (2011). Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. Liquid Crystals, 38(8), 1039-1055. [Link]

  • Wilson, J. M., & Mehl, G. H. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. Liquid Crystals Today, 32(4), 100-111. [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-Methyl-4'-nitro-1,1'-biphenyl as a Versatile Dye Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the application of 4-Methyl-4'-nitro-1,1'-biphenyl (CAS No. 2143-88-6) as a pivotal intermediate in the synthesis of azo dyes.[1][2] We move beyond simple procedural lists to deliver an in-depth exploration of the underlying chemical principles, from the synthesis of the biphenyl core via Suzuki-Miyaura coupling to its sequential transformation into vibrant azo colorants. The protocols herein are designed to be robust and reproducible, incorporating causality-driven explanations for experimental choices to ensure both success and safety in the laboratory.

Introduction: The Biphenyl Scaffold in Chromophore Design

This compound is a strategically designed precursor molecule. Its utility in dye chemistry stems from the presence of two key functional groups on a rigid biphenyl backbone. The nitro group (—NO₂) serves as a masked amine, which, after reduction, becomes the reactive site for diazotization. The methyl group (—CH₃) acts as a subtle modulator of the final dye's electronic properties and solubility. The biphenyl structure itself extends the π-conjugated system, which is fundamental for achieving deep and vibrant colors in the resulting azo dyes.[3][4]

This guide will detail the synthesis of the intermediate itself, followed by a two-stage protocol for its conversion into a functional azo dye: (1) the chemoselective reduction of the nitro group and (2) the subsequent diazotization and azo coupling reaction.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 2143-88-6[1][2]
Molecular Formula C₁₃H₁₁NO₂[1][2]
Molecular Weight 213.23 g/mol [2]
Appearance Typically a solid (e.g., powder/crystals)[1]
Storage 2-8°C, Sealed in a dry environment[2]
Purity ≥95% (typical for commercial grades)[1]

Synthesis of the Intermediate: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for synthesizing unsymmetrical biaryls like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning methodology offers high yields, excellent functional group tolerance (critically, it does not affect the nitro group), and generally mild reaction conditions.[6][7]

Reaction Principle: The reaction couples an aryl halide with an arylboronic acid. For this target molecule, the most common route involves coupling 4-tolylboronic acid with 1-bromo-4-nitrobenzene (or 1-iodo-4-nitrobenzene for higher reactivity). A palladium(0) catalyst facilitates the reaction cycle, which involves oxidative addition, transmetalation, and reductive elimination to form the C-C bond.[6]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Catalytic System R1 4-Tolylboronic Acid Catalyst Pd(PPh₃)₄ or Pd/C R1->Catalyst + R2 1-Bromo-4-nitrobenzene R2->Catalyst + Product This compound Catalyst->Product Heat (e.g., 80-100 °C) Base K₂CO₃ or Na₂CO₃ Base->Product Solvent Ethanol/Water or Toluene Solvent->Product

Caption: Suzuki-Miyaura coupling workflow.

Protocol 2.1: Synthesis of this compound

Materials:

  • 4-Tolylboronic acid (1.1 equivalents)

  • 1-Bromo-4-nitrobenzene (1.0 equivalent, limiting reagent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.5 equivalents)

  • Ethanol and Deionized Water (e.g., 3:1 v/v mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Ethyl acetate and Brine for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-4-nitrobenzene (1.0 eq), 4-tolylboronic acid (1.1 eq), potassium carbonate (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Solvent Addition: Add the ethanol/water solvent mixture. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux (around 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the limiting aryl halide spot has been consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then brine. Dry the separated organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The crude product can be purified by recrystallization (e.g., from ethanol or isopropanol) to yield the pure this compound.

Application in Azo Dye Synthesis

The conversion of this compound into an azo dye is a classic two-step sequence in organic synthesis.

Step 1: Reduction of the Nitro Group to a Primary Amine

Principle of the Reaction: The nitro group is a powerful electron-withdrawing group and must be converted to an electron-donating primary amine (—NH₂) to enable the subsequent diazotization step. Several methods exist, but catalytic hydrogenation is often preferred due to its clean nature and high yields.[8][9] Alternatives include using metals like tin (Sn) or iron (Fe) in acidic conditions.[8]

Reduction Start This compound Reagents H₂ (gas) + Pd/C (catalyst) or Sn/HCl Start->Reagents Product 4-Amino-4'-methyl-1,1'-biphenyl Reagents->Product Reduction

Caption: Reduction of the nitro group.

Protocol 3.1: Synthesis of 4-Amino-4'-methyl-1,1'-biphenyl

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, ~5 mol% by weight)

  • Methanol or Ethanol as solvent

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Celite for filtration

Procedure:

  • Dissolution: Dissolve the this compound in methanol in a suitable flask.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask (or use a Parr hydrogenator). Purge the flask with hydrogen to replace the air.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during filtration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-Amino-4'-methyl-1,1'-biphenyl, which can be used directly in the next step or purified further if necessary.

Step 2: Diazotization and Azo Coupling

Principle of the Reaction: This is the chromophore-forming step.

  • Diazotization: The primary amine (4-Amino-4'-methyl-1,1'-biphenyl) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[10][11] This must be performed at low temperatures (0-5 °C) to prevent the highly reactive and unstable diazonium salt from decomposing.[4][11]

  • Azo Coupling: The electrophilic diazonium salt is then immediately reacted with an electron-rich coupling partner.[4] A classic example is 2-naphthol, which couples to form a vibrant, intensely colored azo dye. The coupling reaction with phenols is best performed under slightly alkaline conditions to deprotonate the phenol, making it a more potent nucleophile.[4]

Azo_Synthesis cluster_diazotization Part A: Diazotization (0-5 °C) cluster_coupling Part B: Azo Coupling Amine 4-Amino-4'-methyl- 1,1'-biphenyl Diazonium Diazonium Salt (Intermediate) Amine->Diazonium NaNO₂ + HCl Dye Final Azo Dye Diazonium->Dye Coupling Reaction Coupler 2-Naphthol (in NaOH solution) Coupler->Dye

Caption: Two-stage azo dye synthesis workflow.

Protocol 3.2: Synthesis of an Azo Dye using 2-Naphthol

Materials:

  • 4-Amino-4'-methyl-1,1'-biphenyl (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~3 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ice, distilled water

  • Standard laboratory glassware, Buchner funnel

Procedure: Part A: Diazotization

  • Amine Solution: In a beaker, suspend 4-Amino-4'-methyl-1,1'-biphenyl (1.0 eq) in a mixture of concentrated HCl (~2.5 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Nitrite Solution: In a separate flask, dissolve sodium nitrite (1.05 eq) in a small amount of cold water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition. Stir for an additional 15-20 minutes after the addition is complete. The resulting clear solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling 4. Coupling Solution: In a separate, larger beaker, dissolve 2-naphthol (1.0 eq) in a cold aqueous solution of sodium hydroxide (enough to ensure a basic pH of 9-10). 5. Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. An intensely colored precipitate (the azo dye) should form immediately. 6. Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

Part C: Isolation and Purification 7. Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel. 8. Washing: Wash the solid dye on the filter paper with copious amounts of cold water to remove any inorganic salts. 9. Drying: Allow the product to air-dry or place it in a desiccator. The yield is typically high. The product can be further purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.

References

  • PrepChem. (n.d.). Synthesis of 4-nitro-biphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Stellenbosch University. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • University of Waterloo. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of a Salt-Free Azo Dye. Retrieved from [Link]

  • Mediterranean Journal of Basic and Applied Sciences. (2024). Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Palladium Polyaniline Complex: A Simple and Efficient Catalyst for Batch and Flow Suzuki-Miyaura Cross-couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • International Journal of Advanced Research. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.

Sources

Catalytic reduction of 4-Methyl-4'-nitro-1,1'-biphenyl to its corresponding amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Catalytic Reduction of 4-Methyl-4'-nitro-1,1'-biphenyl to 4-Amino-4'-methyl-1,1'-biphenyl

Introduction and Strategic Importance

The reduction of aromatic nitro compounds to their corresponding anilines is a foundational transformation in modern organic synthesis. The resulting aromatic amines are indispensable building blocks in the development of pharmaceuticals, agrochemicals, dyes, and advanced polymer materials.[1][2] The target molecule of this guide, 4-Amino-4'-methyl-1,1'-biphenyl, serves as a crucial intermediate for liquid crystals and specialized organic electronic materials.[3][4][5]

The conversion of the nitro group in this compound is a six-electron reduction. While classical methods involving stoichiometric metal reductants like iron or tin in acidic media exist, they often generate significant waste and require demanding workup procedures.[6] Catalytic hydrogenation and catalytic transfer hydrogenation (CTH) have emerged as superior strategies, offering high chemoselectivity, cleaner reaction profiles, and operational simplicity under milder conditions.[7][8]

This document provides a detailed guide for researchers on two highly reliable and scalable catalytic methods for this transformation, grounded in mechanistic understanding and practical laboratory insights. We will explore direct hydrogenation using palladium on carbon (Pd/C) with hydrogen gas and a complementary CTH protocol using formic acid as a safer, more convenient hydrogen donor.

Mechanistic Rationale: The Catalytic Pathway

The catalytic reduction of a nitroarene to an aniline is not a single-step process. It proceeds through a series of intermediates on the surface of the metal catalyst. The generally accepted pathway involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso species (Ar-NO), followed by further reduction to a hydroxylamine (Ar-NHOH), which is then finally converted to the desired amine (Ar-NH₂).[8][9]

Under controlled conditions, the reaction is highly selective for the amine. However, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy (Ar-N(O)=N-Ar) or azo (Ar-N=N-Ar) species, which can be further reduced.[1][8] The choice of catalyst, solvent, and hydrogen source is therefore critical to suppress these side pathways and maximize the yield of the target aniline.

Reaction_Pathway cluster_main Catalytic Reduction Pathway cluster_reagents Reagents Start This compound (Ar-NO₂) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 +2H⁺, +2e⁻ Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 +2H⁺, +2e⁻ End 4-Amino-4'-methyl-1,1'-biphenyl (Ar-NH₂) Intermediate2->End +2H⁺, +2e⁻ Catalyst Catalyst (e.g., Pd/C, Raney Ni) H_Source Hydrogen Source (H₂, HCOOH, N₂H₄·H₂O)

Caption: Generalized pathway for the catalytic reduction of a nitroarene.

Comparative Analysis of Protocols

The choice between direct hydrogenation and catalytic transfer hydrogenation often depends on available equipment, safety infrastructure, and the scale of the reaction. The following table summarizes the key parameters for the two protocols detailed in this guide.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Catalytic Transfer Hydrogenation (CTH)
Hydrogen Source Hydrogen Gas (H₂)Formic Acid (HCOOH)
Catalyst 5-10% Palladium on Carbon (Pd/C)Raney Nickel (or Pd/C)
Pressure 1-4 atm (Balloon or Parr shaker)Atmospheric
Solvent Ethanol, Methanol, Ethyl AcetateMethanol, Ethanol
Temperature Room Temperature to 40 °CRoom Temperature to 60 °C
Key Advantage High activity, clean byproducts (none)No high-pressure H₂ gas required, enhanced safety
Consideration Requires specialized pressure equipmentByproduct is CO₂, requires adequate ventilation
Typical Yields >95%85-95%

Detailed Experimental Protocols

General Laboratory Workflow

The successful execution of these protocols relies on a systematic workflow, from careful setup to meticulous product isolation.

Workflow node_setup 1. Reactor Setup Charge substrate, solvent, and catalyst into a suitable flask. node_purge 2. System Purge Inert gas (N₂ or Ar) purge to remove oxygen. node_setup:f1->node_purge:f0 node_reaction 3. Reaction Introduce H-source (H₂ gas or HCOOH).Stir at designated temperature. node_purge:f1->node_reaction:f0 node_monitor 4. Monitoring Track progress via Thin-Layer Chromatography (TLC). node_reaction:f1->node_monitor:f0 node_workup 5. Workup Filter catalyst through Celite®.Remove solvent under reduced pressure. node_monitor:f1->node_workup:f0 node_isolate 6. Isolation & Purification Extract product.Purify via recrystallization or chromatography. node_workup:f1->node_isolate:f0

Sources

Application Notes and Protocols: 4-Methyl-4'-nitro-1,1'-biphenyl as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2][3] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents to optimize interactions with biological targets. This guide focuses on the strategic utility of 4-Methyl-4'-nitro-1,1'-biphenyl as a key building block in the synthesis of complex pharmaceutical intermediates. We provide detailed protocols for its synthesis via Suzuki-Miyaura cross-coupling and outline subsequent functional group transformations—specifically, the reduction of the nitro group and the oxidation of the methyl group—that unlock a diverse array of synthetic pathways toward advanced drug candidates.

Introduction: The Strategic Importance of the Biphenyl Moiety

The biphenyl unit is a cornerstone in the design of pharmacologically active molecules, renowned for its favorable pharmacokinetic properties and its capacity to engage with various biological targets.[1] Many blockbuster drugs, including anti-inflammatory agents and antihypertensives, feature this core structure.[1][4] The power of the biphenyl scaffold lies in its synthetic versatility; the two phenyl rings can be independently functionalized to create molecules with tailored therapeutic profiles.[2]

This compound, in particular, is a highly valuable starting material. The nitro and methyl groups serve as latent functionalities, offering orthogonal handles for a wide range of chemical modifications. The electron-withdrawing nitro group can be readily reduced to an amine, a common pharmacophore and a key functional group for amide bond formation, while the methyl group can be oxidized to an aldehyde or carboxylic acid, providing another avenue for molecular elaboration.

Logical Flow of Synthesis and Application

The synthetic strategy detailed herein follows a logical progression from a readily available starting material to a versatile intermediate poised for diversification.

G cluster_synthesis Synthesis of Core Structure cluster_core Key Building Block cluster_transformations Orthogonal Functionalization cluster_applications Pharmaceutical Intermediates A 4-Bromotoluene & 4-Nitrophenylboronic Acid B This compound A->B Suzuki-Miyaura Coupling C Reduction of Nitro Group (-> 4'-Amino-4-methylbiphenyl) B->C Selective Reduction D Oxidation of Methyl Group (-> 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid) B->D Selective Oxidation E Amide Coupling, etc. C->E F Esterification, Amidation, etc. D->F G cluster_reduction Reduction Pathway cluster_oxidation Oxidation Pathway Start This compound A Dissolve in EtOH Start->A H Suspend in Pyridine/H2O Start->H B Add SnCl2·2H2O A->B C Reflux (2-3h) B->C D Quench & Basify C->D E Extract with EtOAc D->E F Purify E->F G 4'-Amino-4-methylbiphenyl F->G I Add KMnO4 (portions) H->I J Reflux (4-6h) I->J K Quench & Acidify J->K L Extract with Ether K->L M Purify L->M N 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid M->N

Sources

Application Notes and Protocols: A Comprehensive Guide to the Nitration of 4-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the nitration of 4-methylbiphenyl, yielding primarily 4'-methyl-4-nitrobiphenyl. This application note is designed to offer a robust framework for researchers, encompassing not only a step-by-step protocol but also the underlying mechanistic considerations, safety protocols, and analytical methodologies crucial for success and reproducibility in a laboratory setting.

Introduction: Significance and Mechanistic Overview

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a versatile entry point for the introduction of a nitro group (—NO₂), which can be subsequently transformed into a variety of other functional groups, most notably amines. In the context of 4-methylbiphenyl, nitration is an electrophilic aromatic substitution (EAS) reaction. The methyl group (—CH₃) is an activating, ortho-, para- directing group, while the phenyl group is also activating and ortho-, para- directing. The nitration of 4-methylbiphenyl with a mixture of nitric acid and sulfuric acid predominantly yields 4'-methyl-4-nitrobiphenyl due to the directing effects of both substituents.[1]

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid. The π-electron system of the aromatic ring of 4-methylbiphenyl then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring and yields the nitrated product.

Mandatory Safety Precautions

Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction.[2][3][4] Strict adherence to safety protocols is paramount to prevent accidents.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[2][5]

  • Fume Hood: All operations involving concentrated nitric acid and sulfuric acid must be performed in a well-ventilated chemical fume hood.[2][5]

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.[3][6] An ice bath is essential for maintaining the recommended temperature range.

  • Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[2][4][5] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]

  • Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice. Never add water directly to the concentrated acid mixture, as this can cause violent splashing.

Experimental Protocol: Synthesis of 4'-Methyl-4-nitrobiphenyl

This protocol outlines a standard laboratory procedure for the nitration of 4-methylbiphenyl.

Materials and Reagents
  • 4-Methylbiphenyl

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beakers

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-methylbiphenyl in 20 mL of dichloromethane. Cool the flask in an ice bath with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. This mixing process is highly exothermic and should be done in an ice bath.[7]

  • Addition of the Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-methylbiphenyl over a period of approximately 30 minutes. It is crucial to maintain the reaction temperature between 0 and 10 °C to minimize the formation of dinitrated byproducts.[8]

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[8]

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice (approximately 50 g) in a beaker.[7][8] This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt, then transfer the mixture to a separatory funnel.

    • Separate the organic layer (dichloromethane).

    • Wash the organic layer sequentially with 20 mL of deionized water, 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with another 20 mL of deionized water.[8]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude 4'-methyl-4-nitrobiphenyl.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the final product as a crystalline solid.[7]

Data Presentation

ParameterValue
Starting Material4-Methylbiphenyl
Product4'-Methyl-4-nitrobiphenyl
Typical Yield75-85%
Reaction Temperature0 - 10 °C
Reaction Time~1 hour

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 4-Methylbiphenyl in Dichloromethane addition Slowly Add Nitrating Mixture (0-10 °C) start->addition nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) nitrating_mix->addition stir Stir in Ice Bath (30 min) addition->stir quench Quench on Ice stir->quench extract Separate Organic Layer quench->extract wash Wash with H2O & NaHCO3 extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product Pure 4'-Methyl-4-nitrobiphenyl recrystallize->product

Caption: Workflow for the nitration of 4-methylbiphenyl.

Characterization and Analytical Methods

Proper characterization of the final product is essential to confirm its identity and purity.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. A suitable eluent system would be a mixture of hexane and ethyl acetate.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value for 4'-methyl-4-nitrobiphenyl.

  • Spectroscopic Methods:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl group, while the ¹³C NMR will confirm the carbon skeleton.[9]

    • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹) and the aromatic C-H bonds.[9]

    • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, confirming the addition of a single nitro group.[9]

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the product's purity.[10]

    • Gas Chromatography (GC): GC coupled with a suitable detector can also be employed for purity assessment.[10][11]

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction.Ensure the reaction is stirred for the full duration. Check the quality of the reagents.
Loss of product during work-up.Be careful during the extraction and washing steps to avoid loss of the organic layer.
Formation of ByproductsReaction temperature was too high.Maintain the reaction temperature strictly between 0 and 10 °C.
Dinitration occurred.Use the stoichiometric amount of the nitrating mixture.
Product is an oil or does not crystallizeImpurities are present.Repeat the purification step (recrystallization). Consider column chromatography if necessary.
Residual solvent.Ensure the product is thoroughly dried under vacuum.

Conclusion

The nitration of 4-methylbiphenyl is a fundamental and illustrative example of electrophilic aromatic substitution. By carefully controlling the reaction conditions, particularly the temperature, and adhering to strict safety protocols, 4'-methyl-4-nitrobiphenyl can be synthesized in good yield. The methodologies outlined in this document provide a comprehensive guide for researchers to successfully perform this reaction and to thoroughly characterize the resulting product.

References

  • Nitration reaction safety. (2024, June 6). YouTube.
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Setup for the Nitration of Biphenyl.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods.
  • Hanson, V. A., et al. (2021). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric... Digital Commons @ SPU.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid.
  • Sarkhosh, M., et al. (2012). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO.
  • BenchChem. (2025). Analytical methods for the characterization of bis(2-nitrophenyl)amine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction for this specific transformation. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome common challenges and improve your reaction yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

Low yield is the most common issue in Suzuki couplings and can stem from several factors. A systematic approach is crucial for diagnosis.

Potential Cause 1: Inefficient Catalytic Cycle The palladium catalyst may not be cycling efficiently. The electron-withdrawing nitro group on the 4-nitrobromobenzene makes the aryl halide more reactive towards oxidative addition, which is generally favorable.[1][2] However, issues can still arise in other steps of the catalytic cycle.[3]

  • Solution:

    • Catalyst & Ligand Choice: Ensure you are using an appropriate catalyst system. While Pd(PPh₃)₄ is a common choice, more advanced systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reaction, minimizing side reactions.[1][4]

    • Catalyst Loading: While higher loading can increase rates, it can also lead to more side products. Start with a standard loading (e.g., 1-2 mol%) and adjust as needed based on reaction monitoring.

    • Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[5] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.[6][7]

Potential Cause 2: Side Reactions Several side reactions can consume your starting materials and reduce the yield of the desired product.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the 4-methylphenylboronic acid, replacing it with a C-H bond, which effectively removes it from the reaction.[8][9] This is often catalyzed by the base or even the palladium catalyst itself.[9]

    • Solution: Use a less nucleophilic base (e.g., K₂CO₃, K₃PO₄ instead of NaOH), minimize reaction time, and avoid excessively high temperatures.[10] Using boronic esters (like pinacol esters) can also mitigate this issue by slowly releasing the boronic acid into the reaction medium.[8]

  • Homocoupling: This side reaction results in the formation of 4,4'-dimethylbiphenyl (from the boronic acid) or 4,4'-dinitrobiphenyl (from the aryl halide). Homocoupling of the boronic acid is often promoted by the presence of oxygen.[5][6]

    • Solution: Rigorous degassing is the primary solution.[6] Additionally, ensuring the stoichiometry is slightly biased towards the boronic acid (e.g., 1.1-1.2 equivalents) can help consume the aryl halide before it has a chance to homocouple.

  • Dehalogenation: The aryl halide can be reduced to nitrobenzene, removing it from the productive cycle. This can occur if hydride sources are present in the reaction mixture.[11]

    • Solution: Ensure solvents are anhydrous and of high purity. If using an amine base, consider that it can sometimes act as a hydride donor.[11]

Q2: My reaction has stalled and won't go to completion, even after extended time. What's happening?

Reaction stalling typically points to catalyst deactivation or reagent degradation.

  • Potential Cause 1: Catalyst Deactivation The active Pd(0) species can precipitate as palladium black, which has very low catalytic activity.[12] This is often visible as a black precipitate forming in the reaction flask.

    • Solution: The choice of ligand is critical for stabilizing the Pd(0) species and preventing aggregation.[11] Bulky biarylphosphine ligands are particularly effective. Ensure proper stirring to maintain a homogenous mixture.

  • Potential Cause 2: Poor Solubility If any of the reactants or the base are not sufficiently soluble in the chosen solvent system, the reaction rates can be severely limited.

    • Solution: A biphasic solvent system, such as Toluene/Water or Dioxane/Water, is often used to dissolve both the organic reagents and the inorganic base.[13][14] Ensure the solvent ratio is optimized for your specific substrates. For instance, a 4:1 or 3:2 mixture of organic solvent to water is a common starting point.[7][14]

Q3: How do I purify my this compound from the side products?

Purification can be challenging due to the similar polarities of the desired product and potential biphenyl-type impurities.

  • Solution 1: Column Chromatography Flash column chromatography on silica gel is the most common method.[15]

    • Eluent System: A non-polar/polar solvent system like Hexanes/Ethyl Acetate is typically effective. Start with a low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity to elute your product. The homocoupled products (4,4'-dimethylbiphenyl and 4,4'-dinitrobiphenyl) should have different retention factors, allowing for separation.

  • Solution 2: Recrystallization If the crude product is of sufficient purity (>90%), recrystallization can be an effective and scalable purification method.

    • Solvent Choice: A solvent system where the product has high solubility at high temperatures but low solubility at room temperature is ideal. Ethanol/water or isopropanol are good starting points.[15]

Frequently Asked Questions (FAQs)

Q: Does the nitro group on the aryl halide interfere with the Suzuki reaction? A: Generally, the nitro group is well-tolerated in Suzuki couplings.[1] In fact, as a strong electron-withdrawing group, it activates the C-Br bond, making the oxidative addition step of the catalytic cycle faster.[1][2] While some reports suggest nitro groups can act as leaving groups under specific conditions, this is not common with standard palladium catalysts like Pd(PPh₃)₄.[1][16]

Q: What is the optimal catalyst and ligand system for this specific coupling? A: While many systems can work, for a robust and high-yielding reaction, modern catalyst systems are recommended.

  • For General Use: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a classic and effective catalyst.

  • For Higher Yields & Challenging Conditions: Pre-catalysts combined with bulky biarylphosphine ligands like SPhos or BrettPhos often give superior results, especially for electron-rich boronic acids and can help prevent side reactions.[17]

Q: Which base and solvent combination is best? A: The choice of base and solvent is interdependent and crucial for success.[13][14]

  • Bases: Inorganic bases are most common. Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are excellent choices as they are effective but not so harsh as to promote significant protodeboronation.[7][10] Stronger bases like NaOH can be used but may require more careful optimization of reaction time and temperature.[10]

  • Solvents: A biphasic mixture is often optimal. Toluene/water, Dioxane/water, or THF/water are widely used.[7][13] The water dissolves the inorganic base, facilitating its reaction with the boronic acid to form the active boronate species.[18]

Q: How critical is the quality of the 4-methylphenylboronic acid? A: Very critical. Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of boroxines (anhydrides), which are less reactive. This can be a hidden cause of low yields. Always use high-purity boronic acid from a reliable supplier and store it under inert gas in a desiccator.[19]

Visualizations and Data

Suzuki Catalytic Cycle

The mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar¹-Pd(II)(X)]L₂ Pd0->OxAdd Oxidative Addition (Ar¹-X) Trans [Ar¹-Pd(II)-Ar²]L₂ OxAdd->Trans Transmetalation (Ar²-B(OR)₃⁻) Trans->Pd0 Reductive Elimination (Ar¹-Ar²) Ar1X 4-Nitrobromobenzene (Ar¹-X) Ar1X->OxAdd Ar2B 4-Methylphenylboronic Acid (Ar²-B(OH)₂) Boronate Boronate Complex (Ar²-B(OR)₃⁻) Ar2B->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation Boronate->Trans caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle

Troubleshooting Workflow

A logical workflow for diagnosing low-yield reactions.

Troubleshooting_Workflow start Low Yield of This compound check_reagents 1. Verify Reagent Purity - Boronic Acid Quality? - Anhydrous Solvents? start->check_reagents check_conditions 2. Review Reaction Conditions - Degassing Thorough? - Correct Temperature? check_reagents->check_conditions Reagents OK solution_reagents Use fresh, high-purity reagents. Store properly. check_reagents->solution_reagents Issue Found check_catalyst 3. Evaluate Catalyst System - Catalyst Deactivated? - Ligand Appropriate? check_conditions->check_catalyst Conditions OK solution_conditions Improve degassing. Optimize temperature and time. check_conditions->solution_conditions Issue Found analyze_byproducts 4. Analyze Side Products - Protodeboronation? - Homocoupling? check_catalyst->analyze_byproducts System OK solution_catalyst Switch to a more robust ligand (e.g., SPhos). Ensure inert atmosphere. check_catalyst->solution_catalyst Issue Found solution_byproducts Adjust base/solvent. Use boronic ester. Ensure O₂ exclusion. analyze_byproducts->solution_byproducts Side Products Identified

Caption: Fig. 2: Troubleshooting Workflow for Low Yield

Table 1: Recommended Reaction Parameters
ParameterRecommendationRationale
Aryl Halide 4-NitrobromobenzeneMore reactive than the chloride, less expensive than the iodide. The nitro group activates the halide for oxidative addition.[2]
Boronic Acid 4-Methylphenylboronic acidUse 1.1–1.5 equivalents to ensure complete consumption of the aryl halide and minimize homocoupling.[4]
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable standard. Pd(OAc)₂/SPhos offers higher activity and stability, reducing catalyst loading and side reactions.[4][18]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)Moderately strong bases that effectively promote transmetalation without causing excessive protodeboronation.[7][10]
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Biphasic system to dissolve both organic substrates and the inorganic base, promoting efficient reaction.[13][14]
Temperature 80–110 °CProvides sufficient thermal energy for the reaction without promoting excessive decomposition of reagents or catalyst.[7][20]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidative degradation of the Pd(0) catalyst and to suppress oxygen-mediated homocoupling.[5][6]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Materials:

  • 4-Nitrobromobenzene (1.0 mmol, 1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Toluene (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-nitrobromobenzene, 4-methylphenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the toluene and deionized water via syringe.

  • Degas the resulting slurry by bubbling the inert gas through the mixture for 15-20 minutes.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[15]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield this compound as a solid.[15][21]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Reddit. How resistant are Suzuki couplings to nitro groups? : r/chemhelp. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available from: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Available from: [Link]

  • ResearchGate. Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Available from: [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • CovaSyn. Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Available from: [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]

  • Royal Society of Chemistry. Palladium Polyaniline Complex: A Simple and Efficient Catalyst for Batch and Flow Suzuki-Miyaura Cross-couplings. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available from: [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

  • Royal Society of Chemistry. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Available from: [Link]

  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available from: [Link]

  • ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. Available from: [Link]

  • SYNTHESIS 4-NITRO-41'-BIPHENYL BY CROSS-COUPLING REACTION. (2014). Journal of Natural Sciences and Mathematics of UT, 6(1). Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? Available from: [Link]

Sources

Side reactions in the synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important biphenyl derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Troubleshooting Guide: Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds like this compound. It typically involves the reaction of 4-tolylboronic acid with a 4-nitrohalobenzene (commonly 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene) in the presence of a palladium catalyst and a base. While highly effective, this reaction is not without its potential pitfalls, with the most common issue being the formation of homocoupling byproducts.

Question 1: I am observing a significant amount of 4,4'-dimethylbiphenyl and/or 4,4'-dinitrobiphenyl in my reaction mixture. What is causing this, and how can I prevent it?

Answer:

The formation of symmetrical biaryls, such as 4,4'-dimethylbiphenyl (from the boronic acid) and 4,4'-dinitrobiphenyl (from the aryl halide), is a classic side reaction in Suzuki couplings known as homocoupling . This side reaction reduces the yield of your desired product and complicates purification.

Causality:

Homocoupling of the boronic acid is primarily mediated by palladium(II) species in the presence of an oxidant, which is often residual oxygen in the reaction mixture.[1][2][3] The generally accepted mechanism involves the transmetalation of two boronic acid molecules to the Pd(II) center, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[3] The presence of oxygen can facilitate the oxidation of the active Pd(0) catalyst to the problematic Pd(II) species, thus perpetuating the homocoupling cycle.[1][2][4]

Homocoupling of the aryl halide is less common but can occur, particularly at high temperatures or with highly reactive aryl halides.

Troubleshooting & Prevention Protocol:

To minimize homocoupling, a multi-pronged approach focusing on rigorous exclusion of oxygen and careful control of the palladium catalyst's oxidation state is necessary.

1. Rigorous Degassing of Solvents and Reaction Mixture:

  • Problem: Dissolved oxygen is a key culprit in oxidizing the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][4]

  • Solution: Before adding the catalyst, thoroughly degas all solvents and the reaction mixture containing the aryl halide, boronic acid, and base. This can be achieved by:

    • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 20-30 minutes.[1] A subsurface sparge is particularly effective.[4]

    • Freeze-Pump-Thaw: For more sensitive reactions, performing at least three freeze-pump-thaw cycles can significantly reduce dissolved oxygen levels.

  • Best Practice: Maintain a positive pressure of an inert gas (e.g., via a balloon or a nitrogen line) throughout the entire reaction to prevent atmospheric oxygen from re-entering the system.[1]

2. Catalyst Selection and Handling:

  • Problem: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) requires an initial reduction to the active Pd(0) species. This reduction can sometimes be initiated by the homocoupling of the boronic acid itself.[1][3]

  • Solution:

    • Consider using a Pd(0) source directly, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[1]

    • If using a Pd(II) precatalyst, the addition of a mild reducing agent can help suppress homocoupling. For instance, a small amount of potassium formate has been shown to be effective.[4]

  • Expert Tip: Ensure your palladium catalyst and any phosphine ligands are stored and handled under an inert atmosphere to prevent degradation and oxidation.[5]

3. Ligand and Base Selection:

  • Problem: An inappropriate ligand or base can affect catalyst stability and reactivity, indirectly leading to side reactions.

  • Solution:

    • Ligands: For coupling with aryl chlorides, which are less reactive, or for electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) are often required to promote the desired cross-coupling over side reactions.[5][6]

    • Bases: The choice of base is crucial and often empirical.[7] While strong bases can be effective, overly strong bases may lead to degradation of the starting materials or product. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The use of aqueous base solutions is common, but in some cases, anhydrous conditions with a base like K₃PO₄ (which may require a small amount of water to be effective) can be beneficial.[6]

4. Boronic Acid Stability:

  • Problem: Boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling, especially under harsh conditions.[5]

  • Solution:

    • Use freshly purchased or purified boronic acids.

    • For enhanced stability, consider using boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[5][8] These are often more robust and less prone to side reactions.[5][8]

Data Presentation: Impact of Reaction Parameters on Homocoupling

ParameterConditionExpected Impact on HomocouplingRationale
Atmosphere Reaction run under airHighOxygen oxidizes Pd(0) to Pd(II), which catalyzes homocoupling.[3][4]
Rigorously degassed with N₂/ArLowMinimizes the concentration of Pd(II) available for homocoupling.[1][4]
Catalyst Pd(OAc)₂ (Pd(II) precatalyst)Moderate to HighReduction to Pd(0) can be initiated by homocoupling.[1][3]
Pd₂(dba)₃ (Pd(0) source)LowThe active Pd(0) species is directly available, reducing the initiation of homocoupling.[1]
Additives None-Baseline for comparison.
Mild reducing agent (e.g., K-formate)LowHelps to keep the palladium in the Pd(0) oxidation state.[4]

Mandatory Visualization: Suzuki Coupling Catalytic Cycle and Homocoupling Side Reaction

Suzuki_Homocoupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (4-Nitrohalobenzene) O2 O₂ (Oxygen) Pd0->O2 PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OH)₂ (4-Tolylboronic acid) + Base PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (this compound) RedElim->Product PdII_catalyst Pd(II)L₂ O2->PdII_catalyst Oxidation Homo_Transmetal1 Transmetalation PdII_catalyst->Homo_Transmetal1 Ar²-B(OH)₂ PdII_Ar2 Ar²-Pd(II)L₂-OH Homo_Transmetal1->PdII_Ar2 Homo_Transmetal2 Transmetalation PdII_diAr2 Ar²-Pd(II)L₂-Ar² Homo_Transmetal2->PdII_diAr2 PdII_Ar2->Homo_Transmetal2 Ar²-B(OH)₂ Homo_RedElim Reductive Elimination PdII_diAr2->Homo_RedElim Homo_RedElim->Pd0 Regeneration Side_Product Ar²-Ar² (4,4'-Dimethylbiphenyl) Homo_RedElim->Side_Product

Caption: Suzuki catalytic cycle and the competing homocoupling pathway.

Troubleshooting Guide: Gomberg-Bachmann Reaction Route

The Gomberg-Bachmann reaction is an alternative, palladium-free method for aryl-aryl bond formation. It involves the reaction of a diazonium salt (prepared from an aniline, e.g., 4-nitroaniline) with an aromatic compound (e.g., toluene).[9] This reaction proceeds through a radical mechanism.

Question 2: My Gomberg-Bachmann reaction for this compound has a very low yield (<40%). What are the common side reactions and how can I improve the yield?

Answer:

Low yields are a well-documented characteristic of the traditional Gomberg-Bachmann reaction.[9] This is primarily due to the high reactivity of the diazonium salt and the aryl radical intermediate, which can lead to a variety of side reactions.

Causality:

  • Decomposition of Diazonium Salt: Diazonium salts can decompose through various pathways, including reaction with the solvent or other nucleophiles present in the reaction mixture, leading to phenols, aryl halides, and other byproducts.

  • Radical Side Reactions: The aryl radical intermediate is highly reactive and can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of nitrobenzene (from the 4-nitrophenyldiazonium salt). It can also participate in other undesired radical coupling reactions.

  • Formation of Azo Compounds: Diazonium salts can couple with the electron-rich aromatic substrate to form colored azo compounds, which are common impurities.[10]

  • Poor Regioselectivity: The radical arylation of toluene can lead to a mixture of ortho, meta, and para isomers, although the desired para-product is often favored.

Improving Yields and Minimizing Side Reactions:

  • Use of Diazonium Tetrafluoroborates: Instead of generating the diazonium salt in situ in the presence of the coupling partner, isolating the diazonium salt as its tetrafluoroborate (ArN₂⁺BF₄⁻) salt can lead to cleaner reactions. These salts are more stable and can be gently heated in the aromatic solvent to generate the aryl radical.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst with diazonium tetrafluoroborates in an arene solvent has been shown to improve yields.[9]

  • Use of 1-Aryl-3,3-dialkyltriazenes: These compounds are stable precursors to diazonium ions and can decompose under specific conditions to generate the aryl radical in a more controlled manner, often leading to better yields.[9]

  • Base and Solvent Choice: In some variations of the Gomberg-Bachmann reaction, the choice of base is critical. For instance, using aqueous sodium hydroxide can help to suppress ionic side reactions in the arylation of anilines.[10] The solvent should be the aromatic coupling partner (in this case, toluene) used in large excess.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use for the Suzuki coupling: 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene? A1: The general order of reactivity for aryl halides in the oxidative addition step of the Suzuki coupling is I > Br > OTf >> Cl.[5] Therefore, 1-iodo-4-nitrobenzene will generally be more reactive and may allow for milder reaction conditions. However, it is also more expensive and potentially less stable than 1-bromo-4-nitrobenzene. 1-bromo-4-nitrobenzene is a very common and effective substrate for this reaction and often provides a good balance of reactivity and cost.

Q2: How do I monitor the progress of my reaction? A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a solvent system that gives good separation between your starting materials (aryl halide and boronic acid) and the more non-polar biphenyl product (e.g., a mixture of hexanes and ethyl acetate). Staining with potassium permanganate or visualization under UV light can help to identify the spots. For more quantitative analysis, LC-MS or GC-MS can be used.

Q3: My product is contaminated with residual palladium catalyst. How can I remove it? A3: Removing residual palladium can be challenging. Here are a few strategies:

  • Filtration: Passing the product solution through a plug of silica gel or celite can sometimes remove palladium black (decomposed catalyst).[5]

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a scavenger, such as thiourea or sodium sulfide, can help to remove palladium.

  • Specialized Scavengers: Commercially available solid-supported scavengers with thiol or amine functionalities are very effective at binding and removing residual palladium.

  • Recrystallization: Careful recrystallization of the final product can often leave trace amounts of palladium in the mother liquor.

Q4: What is a good starting point for purifying this compound? A4: For a relatively non-polar compound like this compound, a good purification strategy is a combination of column chromatography followed by recrystallization.

  • Column Chromatography: Use silica gel with a gradient of hexanes and ethyl acetate. Start with a low polarity eluent (e.g., 99:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product.[11]

  • Recrystallization: After chromatography, recrystallize the product from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to obtain a highly pure solid.[12]

Experimental Protocol: Suzuki Coupling for this compound

This is a representative protocol and may require optimization.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-bromo-4-nitrobenzene (1.0 eq), 4-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) in a small amount of degassed solvent. Add the catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction by TLC until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, followed by recrystallization from ethanol.

Mandatory Visualization: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of this compound Check_Reagents 1. Check Reagent Purity & Stability - Fresh boronic acid? - Pure solvents & base? Start->Check_Reagents Check_Atmosphere 2. Review Reaction Atmosphere - Was degassing thorough? - Was inert atmosphere maintained? Check_Reagents->Check_Atmosphere Analyze_Byproducts 3. Analyze Crude Mixture (TLC/GC-MS) - Identify major byproducts Check_Atmosphere->Analyze_Byproducts Homocoupling_Path Homocoupling Observed? Analyze_Byproducts->Homocoupling_Path No_Reaction_Path Starting Material Unchanged? Homocoupling_Path->No_Reaction_Path No Optimize_Homocoupling Action: Implement Anti-Homocoupling Protocol - Use Pd(0) source - Add reducing agent - Re-evaluate ligand Homocoupling_Path->Optimize_Homocoupling Yes Degradation_Path Complex Mixture/Degradation? No_Reaction_Path->Degradation_Path No Optimize_Activity Action: Increase Catalyst Activity - Increase temperature - Screen different catalysts/ligands - Change base/solvent No_Reaction_Path->Optimize_Activity Yes Optimize_Conditions Action: Use Milder Conditions - Lower temperature - Check for base-induced degradation Degradation_Path->Optimize_Conditions Yes Success Improved Yield Degradation_Path->Success No (Consult Specialist) Optimize_Homocoupling->Success Optimize_Activity->Success Optimize_Conditions->Success

Caption: A stepwise workflow for troubleshooting low-yield reactions.

References

  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025, November). How to prevent homocoupling in Suzuki reactions of aryl bromides.
  • ALL ABOUT CHEMISTRY. (2020, July 7). Gomberg-Bachmann-Graebe-Ullmann Reaction.
  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • Wikipedia. Gomberg–Bachmann reaction.
  • Organic Syntheses. 1,1'-Biphenyl, 2-methyl-4'-nitro-.
  • PubMed. (2012).
  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling of Unactivated Secondary Alkyl Halides. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339–2343.
  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polyketides. Journal of the American Chemical Society, 129(21), 6716–6717.
  • ResearchGate. (2021). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • Santa Cruz Biotechnology.
  • Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • PubMed Central. (2014). Total (Bio)
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018).
  • MSU chemistry.
  • CHEM 344 Organometallic Chemistry Practice Problems. Careful choice of solvent is.
  • BenchChem. A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.
  • Chemistry Stack Exchange. (2015, November 30).
  • Wikipedia. 4-Nitrobiphenyl.
  • PrepChem.com. Synthesis of 4-nitro-biphenyl.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Fluoro-4'-methyl-1,1'-biphenyl.
  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

Sources

Challenges in the purification of 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Methyl-4'-nitro-1,1'-biphenyl. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. The following troubleshooting guides and FAQs are based on common issues observed during post-synthesis workup, particularly following Suzuki-Miyaura coupling reactions.

Overview of Purification Challenges

The synthesis of this compound, most commonly via palladium-catalyzed Suzuki-Miyaura coupling, presents a distinct set of purification challenges.[1][2] The primary goal is to effectively remove not only the unreacted starting materials but also catalyst residues and reaction byproducts, which often have similar physical properties to the desired product. Key challenges include:

  • Residual Palladium: Palladium contamination is a critical issue, especially in drug development, as strict limits are imposed by regulatory agencies. The nature of the catalyst (homogeneous vs. heterogeneous) dictates the removal strategy.[3]

  • Structurally Similar Impurities: Homocoupling of the boronic acid or aryl halide starting materials can lead to byproducts like 4,4'-dinitrobiphenyl or 4,4'-dimethylbiphenyl.[4][5] These impurities often co-elute or co-crystallize with the product due to similar polarities and structures.

  • Solubility and Crystallinity: As a relatively nonpolar, rigid molecule, this compound has poor aqueous solubility, which simplifies extraction but requires careful solvent selection for chromatography and recrystallization.[6]

The following sections address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Q1: My crude product is dark-colored, and I suspect significant palladium catalyst residue. What is the most effective way to remove it?

A1: Palladium removal is a crucial first step before attempting further purification. The strategy depends on the type of palladium catalyst used in your synthesis.

Scenario A: Heterogeneous Catalyst (e.g., Pd/C)

If you used a solid-supported catalyst like Palladium on Carbon (Pd/C), the removal is straightforward.

  • Cause: The catalyst is insoluble in the reaction solvent.

  • Solution: Hot Filtration through Celite.

    • After the reaction is complete, dilute the warm reaction mixture with a suitable solvent (e.g., toluene, ethyl acetate) to reduce viscosity.

    • Prepare a filtration plug by packing a 1-2 cm layer of Celite® into a fritted glass funnel.

    • Pre-wet the Celite® pad with the same solvent used for dilution.

    • Carefully pour the reaction mixture through the Celite® pad. The Celite® will trap the fine, insoluble palladium particles.[7][8]

    • Wash the pad with additional fresh solvent to ensure complete recovery of your product.

    • Combine the filtrates for subsequent workup.

Scenario B: Homogeneous Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

Homogeneous catalysts are dissolved in the reaction medium and require more advanced removal techniques.

  • Cause: The palladium catalyst and its complexes are soluble in the organic phase. Simple filtration is ineffective.

  • Solution 1: Adsorption with Scavengers. Metal scavengers are solid-supported materials with functional groups that chelate to the palladium, allowing it to be filtered off.

    • Procedure: Stir the crude organic solution with a suitable scavenger resin (e.g., thiol- or phosphine-functionalized silica) for several hours. Monitor the palladium removal by ICP-MS if available. Filter off the resin to obtain a palladium-free solution.[3]

  • Solution 2: Precipitation/Extraction. In some cases, the palladium can be precipitated. For instance, adding an aqueous solution of a compound like lactic acid can sometimes form a palladium salt that can be removed.[9]

  • Solution 3: Organic Solvent Nanofiltration (OSN). For larger scale operations, OSN can be a highly effective method to separate the larger catalyst complexes from the smaller product molecule.[10]

Below is a workflow to guide your decision on catalyst removal.

start Crude Reaction Mixture catalyst_type What type of Pd catalyst was used? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Insoluble homo Homogeneous (e.g., Pd(PPh₃)₄) catalyst_type->homo Soluble celite Dilute and filter through Celite® pad. hetero->celite scavenger Treat with metal scavenger resin, then filter. homo->scavenger check_purity Proceed to organic impurity removal. celite->check_purity scavenger->check_purity

Caption: Decision workflow for palladium catalyst removal.
Q2: After removing the catalyst, my TLC/¹H NMR still shows starting materials and a suspected homocoupling byproduct. How do I separate these?

A2: The separation of structurally similar organic compounds is best achieved by leveraging subtle differences in their polarity through chromatography, followed by recrystallization for final polishing.

Step 1: Flash Column Chromatography

This is the primary method for separating components of the crude mixture.[11]

  • Principle: The nitro group (-NO₂) on your product imparts a moderate degree of polarity. This allows it to be separated from the less polar homocoupling byproduct (4,4'-dimethylbiphenyl) and potentially the more polar byproduct (4,4'-dinitrobiphenyl) on a polar stationary phase like silica gel.

  • Solvent System Selection:

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to find an optimal eluent system. A good starting point is a mixture of a nonpolar solvent (Hexanes or Heptane) and a slightly more polar solvent (Ethyl Acetate or Dichloromethane).[12]

    • Target Rf: Aim for an Rf (retention factor) of 0.25 - 0.35 for your desired product (this compound). This Rf value typically provides the best separation in a column.

    • Example: Start with 98:2 Hexanes:Ethyl Acetate. If the Rf is too low, gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10) until the target Rf is achieved.

  • Column Packing and Elution:

    • Pack a glass column with silica gel (slurry packing is recommended to avoid air bubbles).

    • Load your crude product onto the column (either dry-loaded on silica or dissolved in a minimum amount of the eluent).

    • Elute the column with your chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

CompoundExpected PolarityExpected Elution Order (Normal Phase)
4,4'-Dimethylbiphenyl (Homocoupling)Low (Nonpolar)1st (Fastest)
This compound (Product) Intermediate 2nd
4-Bromotoluene (Starting Material)IntermediateClose to product
1-Bromo-4-nitrobenzene (Starting Material)Intermediate-HighSlower than product
4,4'-Dinitrobiphenyl (Homocoupling)High3rd (Slowest)
Q3: The product I isolated from the column is still not perfectly pure, appearing as a pale yellow solid. How can I get sharp, high-purity crystals?

A3: Recrystallization is the ideal final step to achieve high purity and obtain a crystalline product. The key is selecting the correct solvent or solvent system.[13] Your product is a yellow, needle-like crystalline solid.[6][14]

  • Principle: The ideal solvent should dissolve your compound completely at high temperatures but poorly at low temperatures. Impurities should either remain soluble at low temperatures or be insoluble at high temperatures.[15]

  • Recommended Solvents for Trial:

    • Single Solvents: Ethanol, Methanol, Isopropanol. An organic synthesis procedure reports successful recrystallization from ethanol.[14]

    • Co-solvent Systems: Toluene/Hexane, Ethyl Acetate/Hexane, or Ethanol/Water. For a co-solvent system, dissolve the compound in a minimum amount of the "good" hot solvent (e.g., ethanol) and slowly add the "poor" hot solvent (e.g., water) until the solution just becomes cloudy (the saturation point).[15]

Detailed Recrystallization Protocol (Ethanol):

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If it doesn't dissolve, add more ethanol dropwise until a clear solution is obtained at the boiling point. Do not add excessive solvent.

  • Decolorization (Optional): If the hot solution is still colored by persistent impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a pale-yellow crystalline solid with a melting point around 114-116 °C.[16][17]

start Semi-Pure Solid from Column dissolve Dissolve in minimum boiling solvent (e.g., Ethanol) start->dissolve cool_slowly Cool slowly to room temperature dissolve->cool_slowly ice_bath Chill in ice bath to maximize precipitation cool_slowly->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with small amount of ice-cold solvent filter->wash dry Dry under vacuum wash->dry product High-Purity Crystalline Product dry->product

Sources

Technical Support Center: Optimization of HPLC Parameters for the Analysis of Nitrobiphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of nitrobiphenyl and related nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method optimization, enabling you to resolve common analytical challenges with confidence.

Part 1: Troubleshooting Guide

Navigating HPLC issues can be complex. This section provides a logical, step-by-step approach to diagnosing and resolving common problems encountered during the analysis of nitrobiphenyl compounds.

Interactive Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting common HPLC problems. Start at the "Problem Observed" node and follow the path that best describes your issue.

HPLC_Troubleshooting_Nitrobiphenyls problem { Problem Observed|Select the primary issue} peak_shape Poor Peak Shape Tailing, Fronting, or Split Peaks problem->peak_shape Peak Shape retention Retention Time Drift Inconsistent tR problem->retention Retention resolution Poor Resolution Co-eluting or Overlapping Peaks problem->resolution Resolution pressure High Backpressure System pressure exceeds normal limits problem->pressure Pressure ps1 Check for Peak Tailing peak_shape->ps1 Tailing? ps2 Check for Peak Fronting peak_shape->ps2 Fronting? ps3 Check for Split Peaks peak_shape->ps3 Splitting? rt1 Is drift sudden or gradual? retention->rt1 res1 Optimize Mobile Phase resolution->res1 res2 Optimize Stationary Phase resolution->res2 res3 Optimize Temperature resolution->res3 p1 Isolate the source of high pressure pressure->p1 ps_sol_tailing Solution for Tailing 1. Check for secondary silanol interactions. Consider a modern, high-purity silica column. 2. Ensure mobile phase pH suppresses analyte ionization. 3. Use a less active column (e.g., Phenyl-Hexyl) or an end-capped C18. ps1->ps_sol_tailing ps_sol_fronting Solution for Fronting 1. Reduce sample concentration to avoid column overload. 2. Ensure sample solvent is weaker than or matches the mobile phase. 3. Check for column degradation (voids). ps2->ps_sol_fronting ps_sol_split Solution for Splitting 1. Check for a partially blocked frit or guard column. 2. Ensure injector rotor seal is not worn. 3. Check for sample solvent incompatibility with the mobile phase. ps3->ps_sol_split rt_sol_sudden Solution for Sudden Drift 1. Check for leaks in the system (fittings, pump seals). 2. Ensure mobile phase reservoirs are not empty and lines are primed. 3. Verify pump is functioning correctly (check for air bubbles). rt1->rt_sol_sudden Sudden rt_sol_gradual Solution for Gradual Drift 1. Check for poor column equilibration between runs. 2. Monitor column temperature; use a column oven for stability. 3. Prepare fresh mobile phase daily to avoid compositional changes. rt1->rt_sol_gradual Gradual res_sol_mp Mobile Phase Optimization 1. Adjust organic modifier (MeOH vs. ACN) to alter selectivity. 2. Modify gradient slope for better separation of complex mixtures. 3. Adjust pH to control ionization and retention. res1->res_sol_mp res_sol_sp Stationary Phase Optimization 1. Switch from C18 to a Phenyl-Hexyl column for π-π interactions. 2. Consider an RP-Amide phase for enhanced retention of polar compounds. res2->res_sol_sp res_sol_temp Temperature Optimization 1. Increase temperature to decrease viscosity and potentially improve efficiency. 2. Systematically vary temperature (e.g., 30-40°C) as it can significantly affect selectivity for isomers. res3->res_sol_temp p_sol Pressure Troubleshooting Steps 1. Disconnect column; if pressure drops, the issue is the column or guard column. 2. If pressure remains high, check system components sequentially (detector, injector, tubing). 3. Replace in-line filters and guard column. 4. If column is blocked, attempt a reverse flush with a strong solvent. p1->p_sol

Caption: Troubleshooting workflow for HPLC analysis of nitrobiphenyls.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific questions related to the analysis of nitrobiphenyl compounds, providing expert insights and scientifically grounded explanations.

Q1: Which HPLC column should I choose as a starting point for nitrobiphenyl analysis?

A1: For initial method development, a Reversed-Phase C18 column is the most common and robust choice.[1][2] It provides excellent hydrophobic retention for the biphenyl structure. However, if you encounter challenges with co-elution of isomers or require alternative selectivity, consider the following:

  • Phenyl-Hexyl Column: This is highly recommended for aromatic compounds like nitrobiphenyls. It offers an alternative separation mechanism through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of your analytes, which can significantly improve the resolution of structurally similar compounds.[1][3]

  • RP-Amide Column: If your nitrobiphenyls have polar functional groups or if you are analyzing them in a mixture with more polar compounds, an RP-Amide phase can provide enhanced retention and unique selectivity.[1][4]

Q2: How do I select and optimize the mobile phase for separating nitrobiphenyl isomers?

A2: Mobile phase optimization is critical for achieving good resolution.[5][6] The process involves selecting the right organic solvent and aqueous phase, and then fine-tuning their ratio.

  • Solvent Selection: The most common organic modifiers are acetonitrile (ACN) and methanol (MeOH) mixed with water.[7] The choice between them can alter selectivity.[3] ACN often provides sharper peaks due to its lower viscosity, while MeOH can offer different elution patterns due to its protic nature.[7]

  • Isocratic vs. Gradient Elution: For a simple mixture, an isocratic method (constant mobile phase composition) may suffice. For complex samples with a range of polarities, a gradient elution (where the organic solvent concentration is increased over time) is typically necessary to resolve all components in a reasonable timeframe.[8][9]

  • Mobile Phase Additives: Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase is common practice.[10][11] This helps to control the pH, ensuring consistent ionization of any acidic or basic functional groups and leading to sharper, more symmetrical peaks.

Q3: My nitrobiphenyl peaks are tailing. What is the cause and how can I fix it?

A3: Peak tailing for nitroaromatic compounds is often caused by secondary interactions with the stationary phase.[12]

  • Cause - Silanol Interactions: The most common cause is the interaction of the analyte with acidic silanol groups on the surface of the silica-based column packing.[12] This is particularly problematic for compounds with basic functional groups.

  • Solutions:

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are extensively end-capped to minimize exposed silanol groups.[12]

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, thereby reducing these unwanted interactions.[12][13]

    • Increase Buffer Concentration: Using a slightly higher buffer concentration (e.g., 20-25 mM) can help to mask the residual silanol sites.[12]

Q4: What is the effect of column temperature on the separation of nitrobiphenyls?

A4: Column temperature is a powerful but often overlooked parameter for optimizing separations.[14][15]

  • Reduced Viscosity & Backpressure: Increasing the temperature lowers the viscosity of the mobile phase. This leads to lower system backpressure and can improve column efficiency, allowing for the use of higher flow rates to shorten analysis time.

  • Altered Selectivity: Temperature can significantly impact the selectivity of a separation, especially for structurally similar isomers.[14][16] Changing the temperature alters the thermodynamics of the interactions between the analytes and the stationary phase. A change of just a few degrees can sometimes resolve a critical pair of co-eluting peaks.[14][17] It is recommended to use a thermostatted column compartment to ensure reproducible retention times.[18]

Q5: I am not getting enough retention for my compounds. How can I increase it?

A5: Insufficient retention means your analytes are eluting too quickly, often near the void volume.

  • Decrease Solvent Strength: The most effective way to increase retention in reversed-phase HPLC is to decrease the strength of the mobile phase. This is achieved by reducing the percentage of the organic solvent (e.g., from 70% methanol to 60% methanol).[2]

  • Change Organic Modifier: Switching from a stronger organic solvent like ACN to a weaker one like methanol can increase retention.

  • Select a More Retentive Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a higher carbon load or a longer alkyl chain (e.g., C18) for stronger hydrophobic interactions.[19]

Part 3: Experimental Protocols & Data

Protocol: Generic Method Development for Nitrobiphenyl Isomers

This protocol provides a systematic approach to developing a robust separation method.

Objective: To achieve baseline separation (Resolution > 1.5) for a mixture of nitrobiphenyl isomers.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) due to its favorable π-π interactions.[1][3]
  • Mobile Phase A: 0.1% Formic Acid in Water.[10]
  • Mobile Phase B: Acetonitrile (ACN).[10]
  • Detector: UV, set at 254 nm.[10]

2. Gradient Scouting Run:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.[17]
  • Injection Volume: 5 µL.
  • Gradient Program:
  • Start at 30% B.
  • Linear ramp to 95% B over 20 minutes.
  • Hold at 95% B for 5 minutes.
  • Return to 30% B and equilibrate for 10 minutes.
  • Analysis: Evaluate the resulting chromatogram for the elution window of the target analytes.

3. Method Optimization:

  • Adjust Gradient Slope: If peaks are clustered together, flatten the gradient in that region to improve separation. For example, if peaks elute between 5 and 10 minutes (corresponding to 45-60% B), modify the gradient to ramp more slowly in this range.
  • Test Methanol: Replace ACN with MeOH as Mobile Phase B and repeat the scouting run. Methanol can provide different selectivity and may resolve peaks that co-elute with ACN.[3]
  • Optimize Temperature: If co-elution persists, systematically adjust the column temperature between 30°C and 45°C in 5°C increments.[14][17]
Data Summary Table: Starting Conditions for Nitroaromatic Compounds

The following table summarizes typical starting parameters for the HPLC analysis of various nitroaromatic compounds, based on established methods.

ParameterRecommended ConditionRationale & Reference
Stationary Phase C18 or Phenyl-Hydride/Phenyl-HexylC18 is a good general-purpose start.[1][8] Phenyl phases offer alternative selectivity for aromatic compounds.[3][10]
Column Dimensions 150 mm x 4.6 mm, 3-5 µmProvides a good balance of resolution and analysis time for standard HPLC systems.[10][19]
Mobile Phase Water/Methanol or Water/AcetonitrileCommon reversed-phase solvents. Choice can impact selectivity.[8][4][10]
Modifier 0.1% Formic AcidControls pH to ensure sharp, symmetrical peaks.[10]
Elution Mode Gradient (e.g., 25% to 65% Organic)Effective for separating mixtures with varying polarities.[10]
Flow Rate 1.0 - 1.3 mL/minA standard flow rate for a 4.6 mm ID column.[4][10]
Temperature 30 - 40 °COperating above ambient temperature improves reproducibility and can enhance separation.[14][17]
Detection UV at 254 nmNitroaromatic compounds typically have strong UV absorbance at this wavelength.[4][10]

References

  • Malik, A. K., Kaur, V., & Verma, N. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-8. [Link]

  • Pivela, J., & Farenzena, M. (2006). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • ResearchGate. (n.d.). Effect of column temperature on separation profile. HPLC conditions... [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrobiphenyl on Newcrom R1 HPLC column. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • ResearchGate. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Aijiren. (2024). What are the effects of changes in column temperature? [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Chromatography Forum. (2025). How to Prepare and Optimise HPLC Mobile Phases. [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development? [Link]

  • American Chemical Society. (2022). Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening. Organic Process Research & Development. [Link]

  • Chrom Tech. (2025). How Does Column Temperature Affect HPLC Resolution? [Link]

  • Restek. HPLC Column Selection Guide. [Link]

  • ChemRxiv. (2022). Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening. [Link]

  • Iowa State University. (1979). Selectivity and temperature effects in high performance liquid chromatography. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]

Sources

Troubleshooting peak tailing in GC-MS analysis of 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GC-MS Analysis of 4-Methyl-4'-nitro-1,1'-biphenyl

Welcome to the technical support guide for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound. This guide is designed for researchers and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. As Senior Application Scientists, we provide insights grounded in both theory and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak tailing for this compound. What is the fundamental cause of this issue?

A1: Peak tailing for this compound is most often caused by unwanted secondary interactions between the analyte and "active sites" within the GC system. Your analyte is a polar molecule due to the presence of the nitro (-NO₂) group. This polarity makes it susceptible to interacting with active silanol (Si-OH) groups present on the surfaces of glass inlet liners, the front end of the GC column, or on non-volatile residues from previous injections.[1][2][3]

These interactions, primarily hydrogen bonding, temporarily adsorb the analyte, delaying its travel through the system relative to the bulk of the analyte band. This delayed elution results in an asymmetric peak with a pronounced "tail." The primary goal of troubleshooting is to identify and neutralize these active sites.

Below is a diagram illustrating this unwanted interaction.

cluster_0 GC Flow Path Surface (e.g., Liner, Column) cluster_1 Analyte Molecule ActiveSite Active Site (Silanol Group Si-OH) Analyte This compound (Polar -NO₂ Group) Analyte->ActiveSite Adsorption (Hydrogen Bonding) caption Analyte interaction with an active site.

Caption: Analyte interaction with an active site.

Q2: My peak tailing started gradually and has worsened over time. Where should I start my investigation?

A2: A gradual degradation of peak shape is a classic symptom of contamination or activity buildup in the GC inlet.[4] The inlet liner is the first surface your sample encounters at high temperature, making it the most common source of the problem.

Troubleshooting Steps for the GC Inlet:

  • Inspect and Replace the Inlet Liner: The liner is a consumable item. Over time, it accumulates non-volatile residues from sample matrices, which can act as new active sites. Furthermore, repeated heating can degrade the liner's deactivation layer.

  • Choose the Correct Liner Deactivation: For a polar, nitroaromatic compound, a standard deactivated liner may not be sufficient. The deactivation process covers the active silanol groups on the glass surface.[5] An inappropriate or worn-out deactivation will lead to analyte adsorption and peak tailing.[6]

    Liner Deactivation TypeDescriptionSuitability for this compound
    Standard (IP) Deactivation A general-purpose deactivation, often phenylmethyl-based.[7] Can still have residual acidic sites.Fair. May perform poorly, especially at trace levels, due to the acidic nature of residual silanols interacting with the analyte.[2]
    Base Deactivation Specifically designed to improve the inertness for basic compounds.[7]Poor. Not recommended as it is tailored for basic analytes and may not effectively shield the polar nitroaromatic compound.
    Highly Inert (e.g., Siltek®) A proprietary, highly inert surface treatment that minimizes bleed and is effective over a wide pH range.[7]Excellent. This type of comprehensive deactivation is the best choice to prevent interactions with polar analytes like yours, ensuring sharp, symmetrical peaks.[8]
  • Consider a Liner with Glass Wool: For splitless injections, a liner with deactivated quartz wool can aid in sample vaporization and trap non-volatile residues, protecting the column.[9] However, it is critical that the wool itself is properly and thoroughly deactivated, as it has a very large surface area.[5]

Protocol: Performing Routine Inlet Maintenance

  • Cool the GC inlet to a safe temperature (<50°C).

  • Turn off the carrier gas flow at the instrument (or cylinder).

  • Vent the MS detector (if applicable and necessary per your instrument's procedure).

  • Wearing clean, lint-free gloves, remove the retaining nut for the septum and inlet liner.

  • Remove the old septum and liner. Inspect the liner for discoloration, residue, or fragments of septa.

  • Using a clean swab and appropriate solvent (e.g., methanol or dichloromethane), clean the metal surfaces of the inlet port.

  • Install a new, appropriately deactivated liner and a new septum.

  • Reassemble the inlet, restore carrier gas flow, and perform a leak check.

  • Condition the system by running a blank gradient before analyzing your next sample.

Q3: I've replaced the inlet liner, but the peak tailing persists. What's the next logical step?

A3: If inlet maintenance doesn't resolve the issue, the problem likely lies further down the flow path, specifically with the GC column itself.

Troubleshooting the GC Column:

  • Column Contamination: The front end of the column can accumulate semi-volatile or non-volatile material that was not trapped by the liner.[4] These contaminants create active sites that cause peak tailing. The solution is to trim the front of the column.

  • Improper Column Installation: If the column is installed too low or too high in the inlet, it can create "dead volume" or turbulence in the flow path.[10] This disruption prevents a sharp band of analyte from entering the column, leading to tailing for all peaks.[10] Ensure the column is installed at the manufacturer-recommended height.

  • Column Bleed: While typically causing a rising baseline, excessive column bleed indicates degradation of the stationary phase.[11][12] This degradation can expose active sites on the underlying fused silica tubing, leading to peak tailing for polar compounds. Using a low-bleed column specifically designed for MS applications is highly recommended.[13][14]

Protocol: Trimming the GC Column

  • Cool the GC oven and inlet and turn off gas flows as described previously.

  • Carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square score on the column about 10-20 cm from the inlet end.[1]

  • Gently flex the column at the score to create a clean break. The cut must be perpendicular (90°) to the column wall to avoid creating turbulence.[1][10]

  • Inspect the cut with a small magnifier to ensure it is clean and free of shards or jagged edges.

  • Reinstall the column in the inlet using a new ferrule, ensuring it is set to the correct depth.

  • Perform a leak check, condition the system, and analyze a standard to check performance. Note that retention times will decrease slightly.

The following workflow provides a logical sequence for troubleshooting peak tailing.

Start Peak Tailing Observed for This compound CheckInlet Step 1: Inspect Inlet System Start->CheckInlet ReplaceLiner Replace Liner with a Highly Inert Type. Replace Septum. CheckInlet->ReplaceLiner InletFixed Problem Resolved ReplaceLiner->InletFixed Tailing Gone CheckColumn Step 2: Inspect GC Column ReplaceLiner->CheckColumn Tailing Persists TrimColumn Trim 10-20 cm from Column Inlet. CheckColumn->TrimColumn ColumnFixed Problem Resolved TrimColumn->ColumnFixed Tailing Gone CheckMethod Step 3: Evaluate Method Parameters TrimColumn->CheckMethod Tailing Persists OptimizeFlow Optimize Carrier Gas Flow Rate. Check Oven Temperature Program. CheckMethod->OptimizeFlow MethodFixed Problem Resolved OptimizeFlow->MethodFixed Tailing Gone Advanced Step 4: Consider Advanced Options OptimizeFlow->Advanced Tailing Persists caption Systematic troubleshooting workflow for peak tailing.

Caption: Systematic troubleshooting workflow for peak tailing.

Q4: Could my GC method parameters be the cause of peak tailing?

A4: Yes, method parameters can influence peak shape, although they are less common causes of severe tailing for a single analyte compared to activity in the system.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium) affects chromatographic efficiency. A flow rate that is too low can lead to band broadening due to longitudinal diffusion, which can manifest as tailing.[15] Conversely, a flow rate that is too high reduces interaction time with the stationary phase, which can also impact peak shape.[16] Each column has an optimal flow rate or linear velocity for the best efficiency; operating near this optimum is crucial for achieving sharp, symmetrical peaks.[15][17]

  • Initial Oven Temperature: For splitless injections, the initial oven temperature should be set about 20°C below the boiling point of the sample solvent.[1] This allows for proper "solvent focusing," where the analytes condense in a narrow band at the head of the column. If the initial temperature is too high, this focusing effect is lost, which can lead to broad or misshapen peaks.[1]

Q5: I have tried everything and still see some tailing. Are there any chemical modification techniques I can use?

A5: When all other troubleshooting steps fail to completely eliminate tailing, derivatization is a powerful chemical technique to consider.[18][19] Derivatization modifies the analyte's chemical structure to make it more suitable for GC analysis.[20]

For your compound, the polar -NO₂ group is the likely source of unwanted interactions. While the nitro group itself is not easily derivatized, if other active hydrogens are present on a similar molecule (e.g., a hydroxyl or amine group), they could be targeted. A more common strategy for compounds that are simply too polar or active is silylation.[21] This process replaces active hydrogens (if present) with a non-polar trimethylsilyl (TMS) group, which accomplishes two things:[21]

  • Reduces Polarity: It masks the polar functional groups responsible for interacting with active sites.[18]

  • Increases Volatility: The resulting derivative is more volatile, allowing it to move through the GC system at lower temperatures and elute with better peak shape.[18][20]

This approach should be considered a method development step rather than routine troubleshooting, as it requires careful optimization and validation.

References

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • What Affects Peak Area in GC? Key Influencing Factors. Hawach Scientific. [Link]

  • Optimizing GC-MS Carrier Gas Flow for Peak Shape. Patsnap Eureka. [Link]

  • How Does Bleed Impact GC/MS Data and How Can It Be Controlled?. Agilent Technologies. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • GC Derivatization. University of Texas at Arlington. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Duilio Romanello, LinkedIn. [Link]

  • My Column is Bleeding. ACD/Labs. [Link]

  • How Does Bleed Impact GC MS Data. Scribd. [Link]

  • Achieving Low Levels of GC Column Bleed. Crawford Scientific. [Link]

  • GC Troubleshooting Guide. Phenomenex. [Link]

  • Why Use GC Derivatization Reagents. Chrom Tech, Inc. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. LCGC International. [Link]

  • Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. [Link]

  • Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Chromtech. [Link]

  • Chemical derivatization in gas chromatography. Oxford Academic. [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technologies. [Link]

  • GC Liners. Axial Scientific. [Link]

  • GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLICATION OF THE METHOD TO HYDROCARBON AN. DergiPark. [Link]

  • The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. PMC. [Link]

  • Selecting a GC Inlet Liner. American Laboratory. [Link]

  • AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES. SilcoTek. [Link]

  • Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube. [Link]

  • How to Troubleshoot and Improve your GC/MS. Separation Science. [Link]

  • GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. [Link]

  • Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]

  • What Causes Tailing In Gas Chromatography?. YouTube. [Link]

  • Optimizing GC–MS Methods. LCGC International. [Link]

  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. ResearchGate. [Link]

  • GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response). Restek. [Link]

  • Peak Perfection: A Guide to GC Troubleshooting. Agilent Technologies. [Link]

  • Optimizing Conditions for GC/MS Analyses. Agilent Technologies. [Link]

  • Experimental variables for optimizing MS search performance. ResearchGate. [Link]

  • New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. MDPI. [Link]

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Technical Support Center: Overcoming Solubility Issues of 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical advice for addressing the common challenge of poor solubility of 4-Methyl-4'-nitro-1,1'-biphenyl in various reaction media. As Senior Application Scientists, we have designed this center to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Understanding the Challenge: Physicochemical Properties

This compound is a key intermediate in the synthesis of various organic molecules, including pharmacologically active compounds like 4-amino-4'-methylbiphenyl.[1][2] Its utility is often hampered by its limited solubility in common organic solvents. This insolubility stems from its molecular structure: a rigid, nonpolar biphenyl core. While the nitro group introduces some polarity, the molecule is dominated by its large, hydrophobic hydrocarbon framework.

To quantify this, we can look at its predicted LogP value, which is a measure of lipophilicity. A higher LogP indicates lower solubility in polar solvents like water. The related compound, 4-nitrobiphenyl, has a LogP of 3.77, indicating significant nonpolar character.[3]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Nitrobiphenyl
Molecular Formula C₁₃H₁₁NO₂[4]C₁₂H₉NO₂[3]
Molar Mass ~213.23 g/mol 199.20 g/mol [3]
Appearance White to yellow crystalline solid[3]Yellow needles[3]
Melting Point Not readily available114 °C (237 °F)[5]
Boiling Point Not readily available340 °C (644 °F)[5]
Predicted LogP High (estimated > 3.8)3.77[3]

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct, problem-solving format.

Q1: Why is my this compound not dissolving in my chosen reaction solvent?

A1: The Principle of "Like Dissolves Like"

The primary reason for poor solubility is a mismatch in polarity between the solute (this compound) and the solvent. The fundamental principle of solubility is that "like dissolves like," meaning polar compounds dissolve in polar solvents and nonpolar compounds dissolve in nonpolar solvents.[6]

Your compound is predominantly nonpolar due to its two phenyl rings. Solvents like water, methanol, or ethanol are highly polar and will not effectively solvate the large hydrocarbon structure. Even in moderately polar solvents, the strong intermolecular forces within the crystalline structure of the solid may be more favorable than interactions with the solvent, leading to poor solubility.

cluster_0 Solubility Principle: 'Like Dissolves Like' Solute This compound (Largely Nonpolar) Result_Insoluble Insoluble Mismatched Polarity Solute->Result_Insoluble Poor Interaction Result_Soluble Soluble Matched Polarity Solute->Result_Soluble Favorable Interaction Solvent_Polar Polar Solvent (e.g., Water, Ethanol) Solvent_Polar->Result_Insoluble Solvent_Nonpolar Nonpolar Solvent (e.g., Toluene, Hexane) Solvent_Nonpolar->Result_Soluble start Start: Poor Solubility solvent_screen Step 1: Solvent Screening (Toluene, Dioxane, DMF) start->solvent_screen heat Step 2: Increase Temperature solvent_screen->heat is_soluble1 Soluble? heat->is_soluble1 cosolvent Step 3: Use Co-Solvent System (e.g., Toluene/Ethanol) is_soluble1->cosolvent No proceed Proceed with Reaction is_soluble1->proceed Yes is_soluble2 Soluble? cosolvent->is_soluble2 advanced Step 4: Consider Advanced Methods (Sonication, PTC) is_soluble2->advanced No is_soluble2->proceed Yes stop Re-evaluate Synthetic Route advanced->stop

Caption: Troubleshooting workflow for solubility.

Q4: Are there other specialized techniques if co-solvents are not sufficient or appropriate for my reaction?

A4: Advanced and Alternative Methods

While less common for routine synthesis, the following methods can be considered:

  • Sonication: Using an ultrasonic bath can aid dissolution. The high-frequency sound waves create cavitation bubbles. Their collapse generates localized high energy that can break apart solute aggregates, increasing the rate of dissolution. It does not, however, increase the equilibrium solubility.

  • Hydrotropy: This technique involves adding a third component (a hydrotrope) that is not a solvent for the solute but increases its solubility in the primary solvent. This is a more specialized approach and requires careful selection of the hydrotropic agent. [7]* Particle Size Reduction: While not changing the thermodynamic solubility, reducing the particle size (micronization) increases the surface area available for solvation. [7]This leads to a faster dissolution rate, which can be sufficient to get the compound into solution for the reaction to proceed.

Experimental Protocols

Protocol 1: Systematic Solvent and Temperature Screening

This protocol provides a self-validating system to identify a suitable solvent.

  • Preparation: Dispense 5-10 mg of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent from Table 2.

  • Room Temperature Test: Vigorously stir or vortex each vial for 2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating Test: For vials where the compound is not fully soluble, place them in a heated stirring block or oil bath. Increase the temperature in 20°C increments (e.g., 40°C, 60°C, 80°C), holding for 5 minutes at each step with continuous stirring. Do not exceed the solvent's boiling point.

  • Observation: Record the temperature at which the compound fully dissolves. If it does not dissolve near the boiling point, that solvent is likely unsuitable on its own.

  • Validation: Cool the vials that showed complete dissolution back to room temperature. Observe if the compound precipitates. Rapid precipitation may indicate that solubility at room temperature is very low, which could be problematic for product isolation.

Protocol 2: Optimizing a Co-Solvent System for Suzuki Coupling

This protocol is tailored for a common application: the Suzuki-Miyaura coupling reaction. [8][9]

  • Reaction Setup: In a reaction flask equipped with a stir bar and condenser, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), and a base such as K₃PO₄ or Na₂CO₃ (2-3 equiv.). [10][9]2. Initial Solvent System: Based on Protocol 1, select the best single nonpolar solvent (e.g., Toluene or Dioxane). Add a volume to achieve a starting concentration of approximately 0.1 M.

  • Co-Solvent Titration: Begin stirring the mixture. Add a polar co-solvent (e.g., Ethanol or Isopropanol) dropwise until the inorganic base appears to be partially dissolved or the mixture becomes more homogeneous. A common starting ratio is 4:1 or 5:1 (nonpolar:polar).

  • Aqueous Addition (if applicable): For many Suzuki reactions, a small amount of water is necessary to dissolve the base and facilitate transmetalation. Add deionized water (e.g., 10-20% of the total solvent volume). [8]5. De-gassing and Catalyst Addition: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen. [11]Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). [9]6. Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC-MS. Complete dissolution of the starting material should occur as the reaction is heated.

Frequently Asked Questions (FAQs)

  • Q: How does the nitro group affect the solubility of this compound?

    • A: The nitro group (-NO₂) is a polar, electron-withdrawing group. It slightly increases the overall polarity of the molecule compared to an unsubstituted biphenyl. However, its contribution is often insufficient to overcome the nonpolar nature of the large biphenyl core, leading to the observed low solubility in many solvents.

  • Q: Can I use sonication to help dissolve my compound for a reaction?

    • A: Yes, sonication can be a useful physical method to accelerate slow dissolution. It is particularly helpful at the beginning of a reaction setup to break up clumps and create a fine suspension, which will then dissolve more readily upon heating. However, it will not increase the ultimate solubility limit at a given temperature.

  • Q: How do I know if I've reached the saturation point of my compound in a solvent?

    • A: You have reached the saturation point when you observe that adding more solid solute does not result in further dissolution, and solid material remains present in the mixture even after prolonged stirring or heating. At this point, the solution is in equilibrium with the undissolved solid.

  • Q: What are the key safety considerations when heating organic solvents?

    • A: Always work in a well-ventilated fume hood. Use a heating mantle or an oil bath for even heating; never heat flammable organic solvents directly on a hot plate. Ensure your glassware is free of cracks. Never heat a sealed system, as pressure can build up and cause an explosion. [11]Always have appropriate fire safety equipment nearby.

References

  • Quora. (2021). How will you increase the solubility of organic compounds in water?[Link]

  • PubChem. Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate. National Center for Biotechnology Information. [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility.[Link]

  • Organic-Chemistry.org. Suzuki Reaction - Palladium Catalyzed Cross Coupling.[Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Université de Mons.
  • International Journal of Innovative Research in Technology. (2021). Solubility Enhancement Methods.[Link]

  • Chemistry Steps. Solubility of Organic Compounds.[Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]

  • PubChem. 4-Nitro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • AOBChem. This compound.[Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]

  • Wikipedia. 4-Nitrobiphenyl.[Link]

  • PubChem. 4-Amino-4'-methylbiphenyl. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 4-nitro-biphenyl.[Link]

  • Wikipedia. 4-Aminobiphenyl.[Link]

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Technical Support Center: Catalyst Deactivation in the Synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for challenges encountered during the synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address catalyst deactivation—a common hurdle in cross-coupling reactions.

The synthesis of this compound, a crucial intermediate in various industrial applications, is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The efficiency of these reactions is highly dependent on the stability and activity of the palladium catalyst. This guide will delve into the common causes of catalyst deactivation and provide actionable solutions to maintain high yields and reaction efficiency.

Troubleshooting Guide: Catalyst Deactivation

This section provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation during the synthesis of this compound.

Issue 1: Low or No Product Yield

A sudden or gradual drop in the yield of this compound is a primary indicator of catalyst deactivation.

Possible Causes and Solutions:

Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze starting materials and solvents for impurities like sulfur, halides, or other coordinating species using techniques like GC-MS or elemental analysis.[1][2][3]Purify reactants and solvents. Use high-purity reagents and consider passing solvents through a column of activated alumina.[4]
Ligand Degradation Monitor the reaction mixture for the presence of ligand degradation products via HPLC or NMR.Select more robust ligands, such as bulky biaryl phosphines (e.g., SPhos, XPhos), which are known to stabilize the palladium center.[5]
Formation of Inactive Palladium Species (e.g., Palladium Black) Observe the reaction mixture for the formation of a black precipitate.Optimize the ligand-to-palladium ratio. Ensure stringent anaerobic conditions to prevent oxidation of the Pd(0) active species.[6]
Incomplete Reduction of Pd(II) Precatalyst The reaction fails to initiate or proceeds very slowly from the start.Ensure the reducing agent (if required by the precatalyst) is active and added correctly. Some modern precatalysts are designed for efficient in situ reduction.[7]
Issue 2: Reaction Stalls Before Completion

The reaction proceeds initially but stops before all the limiting reagent is consumed.

Possible Causes and Solutions:

Potential Cause Diagnostic Check Recommended Solution
Gradual Catalyst Poisoning Take aliquots at different time points and analyze for a gradual decrease in active catalyst concentration.Identify and eliminate the source of the poison. If unavoidable, a higher catalyst loading might be necessary, though this is less economical.[8]
Thermal Decomposition of the Catalyst This is more likely at elevated reaction temperatures.Optimize the reaction temperature. Screen for catalysts that are more thermally stable.
Product Inhibition The product, this compound, or byproducts may coordinate to the palladium center and inhibit further reaction.[9]Consider a different catalyst system that is less susceptible to product inhibition. In some cases, adjusting the solvent system can mitigate this effect.
Experimental Protocol: Troubleshooting a Failed Suzuki Coupling[4][10]
  • Verify Reagent Quality:

    • Ensure the aryl halide (e.g., 4-bromotoluene or 4-iodotoluene) and the boronic acid (4-nitrophenylboronic acid) are pure.

    • Check the integrity of the base (e.g., K₃PO₄, K₂CO₃); it should be finely powdered and dry.[10]

  • Ensure Inert Atmosphere:

    • Thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes.[4]

    • Assemble the reaction under a positive pressure of inert gas.

  • Catalyst and Ligand Addition:

    • Use an air-stable precatalyst if possible (e.g., XPhos Pd G3).[4]

    • If preparing the catalyst in situ, ensure the palladium source and ligand are of high quality.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]

    • If the reaction stalls, a small, fresh portion of the catalyst can be added to see if the reaction restarts, indicating the original catalyst has deactivated.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts used for the synthesis of this compound?

A1: The synthesis, typically a Suzuki-Miyaura coupling, commonly employs palladium catalysts. These range from simple palladium salts like Pd(OAc)₂ with phosphine ligands to more advanced palladacycle precatalysts.[8] The choice of catalyst often depends on the specific substrates and desired reaction conditions.

Q2: What is catalyst poisoning and how does it occur in this synthesis?

A2: Catalyst poisoning is the deactivation of a catalyst by a chemical compound that binds to its active sites.[3] In the context of palladium-catalyzed cross-coupling, common poisons include sulfur compounds, halides, cyanides, and even certain nitrogen-containing heterocycles.[3][11] These impurities can originate from the starting materials, solvents, or even leaching from equipment.[2]

Q3: Can the deactivated palladium catalyst be regenerated?

A3: Regeneration of a deactivated palladium catalyst is sometimes possible, depending on the deactivation mechanism. For instance, if the catalyst is deactivated by the formation of carbonaceous deposits, a process involving calcination might be effective.[12] In cases of poisoning, chemical treatments can sometimes remove the poisoning agent.[13][14] However, for many homogeneous catalysts used in fine chemical synthesis, recovery and regeneration can be challenging and may not be economically viable on a lab scale.

Q4: How do I choose the right ligand for my Suzuki coupling reaction?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging cross-coupling reactions, bulky, electron-rich phosphine ligands like SPhos and XPhos are often preferred as they promote oxidative addition and prevent catalyst decomposition.[5] The optimal ligand often needs to be determined empirically for a specific reaction.

Q5: What is the significance of the palladium source in catalyst activity?

A5: The choice of the palladium precursor can significantly impact catalyst performance.[8] Precatalysts, which are more stable and easier to handle, are often designed to generate the active Pd(0) species in situ under the reaction conditions.[7] The efficiency of this activation step is critical for the overall success of the reaction.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting catalyst-related issues.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R1-X) Pd0->OxAdd Aryl Halide (e.g., 4-bromotoluene) PdII_1 R1-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation (R2-B(OR)2) PdII_1->Transmetal Boronic Acid (e.g., 4-nitrophenylboronic acid) + Base PdII_2 R1-Pd(II)L_n-R2 Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Troubleshooting_Flowchart Start Low/No Product Yield Check_Reagents Analyze Reagents & Solvents for Impurities Start->Check_Reagents Check_Conditions Verify Inert Atmosphere & Temperature Start->Check_Conditions Check_Catalyst Examine Catalyst & Ligand Integrity Start->Check_Catalyst Poisoning Catalyst Poisoning Suspected Check_Reagents->Poisoning Degradation Ligand/Catalyst Degradation? Check_Conditions->Degradation Check_Catalyst->Degradation Poisoning->Degradation No Purify Purify Starting Materials Poisoning->Purify Yes Optimize_Conditions Optimize Reaction Conditions (e.g., lower temp) Degradation->Optimize_Conditions Yes Change_Catalyst Select More Robust Catalyst/Ligand System Degradation->Change_Catalyst Also consider Success Problem Resolved Purify->Success Optimize_Conditions->Success Change_Catalyst->Success

Caption: Troubleshooting flowchart for catalyst deactivation.

References

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone - Benchchem.
  • The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide - ResearchGate.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI.
  • Regeneration of palladium based catalyst for methane abatment - DCL Inc.
  • CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents.
  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Catalysis | ChemRxiv | Cambridge Open Engage.
  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts - Semantic Scholar.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
  • How to Prevent Catalyst Poisoning at the Industrial Scale.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Catalyst poisoning - Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis - Chemistry | Illinois.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.
  • In gold (and palladium) we trust: An impurity makes gold-mediated couplings both beautiful and complicated - ResearchGate.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications.
  • This compound - AOBChem.
  • Technical Support Center: Catalyst Deactivation in 3-Methyl-4-nitrophenol Synthesis - Benchchem.
  • 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem.
  • 4-Nitrobiphenyl - Wikipedia.
  • Technical Support Center: Catalyst Deactivation in 4-Methoxy-2,3,5-trimethylpyridine Synthesis - Benchchem.

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Methods for removing impurities from crude 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying synthetic intermediates. The purity of a compound like 4-Methyl-4'-nitro-1,1'-biphenyl is paramount, as even minor impurities can derail subsequent reaction steps or biological assays. This guide is structured to function as a direct line to our technical support, addressing the common and complex challenges encountered during its purification. We will move beyond simple protocols to explore the underlying principles, enabling you to make informed decisions in your own work.

Technical Support Center: Purification of this compound

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from crude this compound, a common intermediate in medicinal chemistry and materials science.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My crude product is a discolored oil or a low-melting solid. What are the likely impurities and my first step?

Answer: This is a common issue, particularly after a Suzuki or Ullmann coupling reaction. The physical appearance points to a mixture of compounds depressing the melting point.

  • Probable Causes & Impurities:

    • Residual Solvents: High-boiling point solvents used in the reaction (e.g., toluene, DMF) may be trapped.

    • Unreacted Starting Materials: Depending on the synthesis, this could include 4-iodotoluene, 4-nitrophenylboronic acid, or 1-bromo-4-nitrobenzene.[1]

    • Homocoupling Byproducts: Symmetrical biphenyls like 4,4'-dimethylbiphenyl and 4,4'-dinitrobiphenyl are frequent byproducts of coupling reactions.[2]

    • Catalyst Residues: Palladium or copper complexes can result in a grey, black, or greenish tint.

  • Recommended First Step: Trituration/Washing Before attempting more complex purification, a simple wash can be highly effective. Trituration involves stirring the crude solid in a solvent in which the desired product is sparingly soluble, but the impurities are soluble.

    • Protocol: Place your crude product in a flask. Add a small volume of cold hexane or a hexane/ethyl acetate mixture (e.g., 9:1). Stir vigorously for 15-20 minutes. The desired this compound should remain as a solid, while many non-polar impurities and residual solvents will dissolve. Decant the solvent or filter the solid. Repeat if necessary. This simple step can significantly improve purity before committing to more material-intensive methods.

Question 2: My TLC analysis shows multiple spots. One major spot is my product, but another is very close to it, making separation difficult. What should I do?

Answer: When TLC spots have similar Rf values, it suggests the impurities have polarities close to your product. This often occurs with structural isomers or homocoupled byproducts. Recrystallization may not be effective here, making column chromatography the method of choice.[3]

  • Causality: The proximity of TLC spots indicates that the compounds have similar affinities for the stationary phase (silica gel) in that particular eluent system. To achieve separation, you must amplify the small differences in their polarity.

  • Troubleshooting Column Chromatography:

    • Optimize the Eluent System: Your goal is to find a solvent system that maximizes the separation between the spots (ΔRf). Systematically test different ratios of non-polar and polar solvents. A common starting point is a hexane/ethyl acetate or hexane/dichloromethane mixture. Try decreasing the proportion of the more polar solvent in small increments (e.g., from 20% ethyl acetate to 15%, then 10%). This will cause all spots to move slower, often increasing the physical separation between them.

    • Consider a Different Solvent System: If adjusting ratios doesn't work, switch one of the solvents. For example, replacing ethyl acetate with acetone or dichloromethane can alter the specific interactions between your compounds and the silica, potentially improving separation.

    • Ensure Proper Column Packing and Loading: A poorly packed column with air bubbles or an uneven surface will lead to band broadening and poor separation. Likewise, dissolving the crude product in the minimum amount of solvent and loading it onto the column in a concentrated band is critical.

Question 3: My product yield after recrystallization is extremely low. What are the most common reasons for this loss?

Answer: Significant product loss during recrystallization is a frequent and frustrating issue. It almost always traces back to the choice and volume of the solvent.[4]

  • Root Causes & Solutions:

    • Using Too Much Solvent: This is the most common error. The goal is to create a saturated solution at high temperature.[4] If you add too much solvent, the solution will not be saturated upon cooling, and a large portion of your product will remain dissolved.

      • Solution: Add the hot solvent portion-wise, just until the solid dissolves completely, and not a drop more.

    • Cooling the Solution Too Quickly: Rapid cooling (e.g., placing the flask directly in an ice bath) leads to the formation of small, often impure crystals and can trap impurities.

      • Solution: Allow the solution to cool slowly to room temperature first. This allows for the formation of larger, more perfect crystals. Once at room temperature, then you can place it in an ice bath to maximize precipitation.

    • Incorrect Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold.[3] If the compound is too soluble at room temperature, your recovery will be poor.

      • Solution: Perform small-scale solvent screening tests before committing your entire batch. A good procedure involves dissolving a small amount of crude product in a few different solvents with heating and observing the amount of precipitate that forms upon cooling.[1]

Question 4: After purification, my product is still a pale yellow, but the literature says it should be light-yellow needles. Does this matter?

Answer: While a slight yellow tint is common for this compound, a noticeable color difference could indicate the presence of persistent conjugated impurities or degradation products. The morphology (e.g., "needles") is also an indicator of high purity.

  • Expert Analysis:

    • Color Source: The nitro group (-NO₂) is a chromophore, which gives the molecule its inherent color. However, impurities with more extensive conjugation can intensify this color. One possibility is the presence of trace amounts of byproducts from oxidative side reactions.

    • Crystal Habit: The formation of well-defined crystals, such as needles, is a hallmark of a pure substance.[1] If you obtain a powder or an amorphous solid, it may suggest that impurities are disrupting the crystal lattice formation.

  • Actionable Advice:

    • Second Recrystallization: A second recrystallization from a different solvent system (e.g., if you first used ethanol, try a hexane/ethyl acetate mix) can often remove the offending impurity.

    • Charcoal Treatment: If the color is due to highly colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution during recrystallization. The impurities adsorb to the charcoal, which is then removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb your product.[4]

    • Analytical Confirmation: Ultimately, the color is secondary to analytical data. Confirm the purity using HPLC, and check the ¹H and ¹³C NMR for any unexplained peaks. If the compound is >98% pure by these methods, the slight color variation is likely inconsequential for most applications.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose method for purifying crude this compound?

A1: For general-purpose purification from a typical Suzuki coupling reaction, a two-stage approach is most reliable:

  • Aqueous Workup/Extraction: First, perform a liquid-liquid extraction. After the reaction, quench with water and extract with a solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, then a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities (like residual boronic acid), and finally with brine to remove excess water.[1][5]

  • Recrystallization: After drying and evaporating the organic solvent, recrystallization from ethanol or a hexane/ethyl acetate mixture is typically sufficient to yield a product of >95% purity.[1] This method is efficient, scalable, and avoids the labor and cost of chromatography.

Q2: When should I choose column chromatography over recrystallization?

A2: The choice depends on the nature and quantity of the impurities.

  • Choose Recrystallization When:

    • The impurities are present in small amounts (<5-10%).

    • The impurities have significantly different solubility profiles from the product in a given solvent.

    • You are working on a large scale (grams to kilograms), as recrystallization is more easily scaled up.

  • Choose Column Chromatography When:

    • Impurities have very similar polarity and structure to the product (e.g., isomers, homocoupled byproducts).[3]

    • The crude mixture contains multiple components in significant quantities.

    • You require very high purity (>99.5%) for sensitive applications like pharmaceutical development, and recrystallization is insufficient.[3]

Q3: What analytical techniques are essential for confirming the purity of my final product?

A3: A combination of techniques is necessary for a trustworthy assessment of purity:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick check. A single spot in multiple eluent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities, even at low levels.[6] The absence of peaks from starting materials or byproducts is a strong confirmation of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single sharp peak with an area >98% is a common standard for high-purity compounds.[7]

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value is a classic indicator of a pure crystalline solid. Impurities typically broaden and depress the melting point.

Data Presentation & Protocols

Table 1: Comparison of Recrystallization Solvents
Solvent SystemSuitability for this compoundExpected RecoveryNotes
Ethanol Excellent. The product is highly soluble when hot and sparingly soluble when cold.80-90%Often yields high-quality, needle-like crystals. A good first choice for general purification.[1]
Hexane Poor (as single solvent). Low solubility even at boiling point.<20%Useful as an anti-solvent in a mixed system or for trituration/washing to remove non-polar impurities.
Ethyl Acetate Moderate. Good solubility, but may be too soluble when cold, leading to lower yields.60-75%Best used in a mixed system with an anti-solvent like hexane.
Hexane/Ethyl Acetate Very Good. Allows for fine-tuning of polarity to maximize recovery.85-95%Dissolve in a minimum of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly.
Methanol Good. Similar properties to ethanol but may be slightly more soluble when cold.75-85%A viable alternative if ethanol is not available.
Experimental Protocol: Flash Column Chromatography

This protocol is designed for purifying ~1 gram of crude material where TLC analysis indicates impurities with similar Rf values.

  • TLC Optimization: Determine the optimal eluent system. A good target is to have the product Rf be ~0.3. For this compound, a system of 9:1 Hexane:Ethyl Acetate is a good starting point.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter for 1 g of crude product).

    • Add a small plug of glass wool and a layer of sand.

    • Prepare a slurry of silica gel (e.g., 40-63 μm particle size) in the eluent. For 1 g of product, use approximately 50 g of silica.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles. The final bed height should be around 15-20 cm.

  • Sample Loading:

    • Dissolve the ~1 g of crude this compound in the minimum possible volume of dichloromethane or the eluent (~2-3 mL).

    • Add ~1-2 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which results in better separation.

    • Carefully add the powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin applying gentle pressure.

    • Collect fractions (e.g., 10-20 mL per tube) and monitor the elution process using TLC.

    • Typically, non-polar byproducts (like 4,4'-dimethylbiphenyl) will elute first, followed by the desired product, and finally more polar impurities.

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Confirm purity using NMR and/or HPLC.

Visualizations

Purification Workflow Diagram

This diagram outlines the general decision-making process for purifying crude this compound.

G cluster_0 Initial Purification & Assessment cluster_1 Purification Pathways cluster_2 Final Validation start Crude Product (Post-Workup) assessment TLC & 1H NMR Analysis start->assessment check_purity Impurities Well Separated? assessment->check_purity recrystallize Recrystallization (e.g., from Ethanol) check_purity->recrystallize Yes column Flash Column Chromatography check_purity->column No final_analysis Purity & Identity Confirmation (HPLC, NMR, MP) recrystallize->final_analysis column->final_analysis pure_product Pure Product (>98%) final_analysis->pure_product

Caption: General purification workflow for this compound.

Method Selection Decision Tree

This diagram helps in choosing between recrystallization and chromatography based on initial findings.

G start Analyze Crude Material (TLC in 8:2 Hex:EtOAc) q1 Are impurity spots well-separated from product (ΔRf > 0.2)? start->q1 q2 Is the product the major component (>90%)? q1->q2 Yes chromatography Action: Column Chromatography (For difficult separations) q1->chromatography No recrystallize Action: Recrystallize (Primary Method) q2->recrystallize Yes q2->chromatography No triturate_first Consider Trituration First to remove gross impurities chromatography->triturate_first

Caption: Decision tree for selecting a purification method.

References

  • Organic Syntheses Procedure, 2-Methyl-4'-nitrobiphenyl. Available at: [Link]

  • PubChem, Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate. Available at: [Link]

  • Wikipedia, 4-Nitrobiphenyl. Available at: [Link]

  • NIST, 1,1'-Biphenyl, 4-methyl-. Available at: [Link]

  • Shanthi, G., et al. (2016). Crystal structure of (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E, 72(Pt 5), 688–691. Available at: [Link]

  • The Royal Society of Chemistry (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • ResearchGate, Impurities formed during the Suzuki−Miyaura coupling. Available at: [Link]

  • SIELC Technologies, Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents, Preparation of nitrobiphenyls.
  • Silva, M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Johannesburg. Available at: [Link]

  • Organic Chemistry Portal, Ullmann Reaction. Available at: [Link]

  • Sagar, N. A., et al. (2019). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Processes, 7(10), 673. Available at: [Link]

  • ResearchGate, Nickel-Catalyzed Ullmann-Type Coupling Reaction to Prepare Tetra-ortho-substituted Biaryls. Available at: [Link]

  • ResearchGate, How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]

  • The Royal Society of Chemistry, Separation, purification and identification of the components of a mixture. Available at: [Link]

  • ResearchGate, Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). Available at: [Link]

  • Naffati, M. (2014). SYNTHESIS 4-NITRO-41'-BIPHENYL BY CROSS-COUPLING REACTION. International Journal of Ecosystems and Ecology Sciences, 6(1), 123-128. Available at: [Link]

  • ResearchGate, How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]

  • Organic Syntheses Procedure, Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Available at: [Link]

  • Eriksson, K. (2005). Characterisation of Chromatography Media Aimed for Purification of Biomolecules. Diva-portal.org. Available at: [Link]

  • ResearchGate, Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate. Available at: [Link]

  • AOBChem, this compound. Available at: [Link]

  • Wikipedia, Ullmann reaction. Available at: [Link]

  • EMU Physics Department, Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Google Patents, Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Bowers, G. N., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 723-727. Available at: [Link]

  • Google Patents, Method for synthesizing 4-nitrobenzyl chloroformate.
  • ResearchGate, Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB). Available at: [Link]

Sources

Technical Support Center: Enhancing the Selectivity of the Nitration of 4-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective nitration of 4-methylbiphenyl. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging electrophilic aromatic substitution. As Senior Application Scientists, we understand that achieving high regioselectivity is paramount for efficient synthesis and purification. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of 4-methylbiphenyl, providing explanations for the underlying causes and offering actionable solutions.

Q1: My reaction is producing a complex mixture of mononitrated isomers (4-methyl-2-nitro, 4-methyl-3-nitro, and 4'-nitro). How can I improve the selectivity?

This is the most common challenge in the nitration of 4-methylbiphenyl. The formation of multiple isomers is a direct consequence of the competing directing effects of the methyl and phenyl substituents.

Causality Analysis:

  • Electronic Effects: Both the methyl group (-CH₃) and the phenyl group (-C₆H₅) are activating, ortho, para-directors for electrophilic aromatic substitution. The methyl group is a stronger activator. This means multiple positions on both rings are electronically favorable for attack by the nitronium ion (NO₂⁺).

  • Steric Hindrance: The positions ortho to the biphenyl linkage (2 and 6) are sterically hindered. This often disfavors substitution at these sites, especially with bulky reagents.

The interplay between these factors determines the final isomer distribution. Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, are highly reactive and often lead to poor selectivity.[1]

Solutions & Optimization Workflow:

  • Modify the Nitrating Agent: Move away from aggressive, non-selective agents.

    • Milder Agents: Consider using acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄). These reagents can offer better control.

    • Metal Nitrate Systems: Certain metal nitrates, such as bismuth subnitrate activated with thionyl chloride, can provide mild and selective nitration conditions.[2]

    • Shape-Selective Catalysts: Employing zeolites (e.g., H-β or H-Y) can impart significant regioselectivity by sterically favoring the formation of the least bulky transition state within their pores, often leading to higher yields of the para-substituted product.[3][4]

  • Control Reaction Temperature:

    • Perform the reaction at lower temperatures (e.g., 0 °C to -10 °C). Lowering the temperature increases selectivity by favoring the reaction pathway with the lowest activation energy and helps prevent over-reaction.[5] It is crucial to maintain consistent cooling throughout the addition of the nitrating agent.[6]

  • Solvent Effects:

    • The choice of solvent can influence the reaction's outcome.[7] Non-polar solvents may favor different isomer ratios compared to polar ones. Experimenting with solvents like dichloromethane, acetonitrile, or sulfolane may be beneficial.

Q2: I'm observing significant formation of dinitrated and oxidized byproducts. What's causing this and how can I prevent it?

The formation of dinitrated and oxidized products indicates that the reaction conditions are too harsh for the substrate.

Causality Analysis:

  • Over-Nitration (Dinitration): The mononitrated product is still an activated aromatic system and can undergo a second nitration, especially if the reaction temperature is too high or the reaction time is too long.[8]

  • Oxidation: Concentrated nitric acid is a strong oxidizing agent. Sensitive substrates or functional groups can be oxidized, leading to tar-like byproducts and reduced yields.

Solutions:

  • Stoichiometry Control: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent. A large excess will significantly increase the rate of dinitration.

  • Temperature Management: This is critical. Maintain a low and stable temperature (0 °C or below) throughout the reaction. Runaway temperatures are a primary cause of byproduct formation.[1][5]

  • Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of 4-methylbiphenyl. This maintains a low instantaneous concentration of the nitrating agent and allows for better heat dissipation.

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the mononitrated product from reacting further.

Q3: The nitration reaction is very slow or does not go to completion. What are the likely causes?

While 4-methylbiphenyl is an activated system, certain experimental pitfalls can lead to sluggish or incomplete reactions.

Causality Analysis:

  • Insufficiently Strong Electrophile: If you are using a very mild nitrating agent without adequate activation, the electrophile may not be reactive enough.

  • Water Contamination: The presence of water can consume the catalyst (e.g., H₂SO₄) and quench the nitronium ion, effectively halting the reaction.

  • Poor Solubility: If the substrate is not fully dissolved in the reaction medium, the reaction will be limited by mass transfer, appearing slow or incomplete.

Solutions:

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents. Ensure your nitric and sulfuric acids are concentrated and have not absorbed atmospheric moisture.

  • Catalyst Concentration: When using mixed acid, ensure a sufficient concentration of sulfuric acid is present to effectively generate the nitronium ion.[9][10]

  • Optimize Temperature: While low temperatures enhance selectivity, a temperature that is too low may slow the reaction to an impractical rate. Find a balance where the reaction proceeds at a reasonable pace without compromising selectivity (e.g., start at -10 °C and allow to slowly warm to 0 °C or 5 °C if necessary).

  • Solvent Choice: Select a solvent in which 4-methylbiphenyl has good solubility at the reaction temperature.

Frequently Asked Questions (FAQs)

Q4: What are the primary directing effects that govern the nitration of 4-methylbiphenyl?

The regiochemical outcome is a competition between the directing effects of the methyl group on Ring A and the phenyl group (acting as a substituent on Ring A) and the 4-methylphenyl group (acting as a substituent on Ring B).

  • Ring A (Methylated Ring): The methyl group at C4 strongly activates the ortho positions (C3, C5) and the para position (C1, ipso). The phenyl group at C1 activates its ortho positions (C2, C6). The methyl group is a stronger activator, making the methylated ring the more reactive of the two. Nitration is therefore most likely at C3 (equivalent to C5). Nitration at C2 is sterically hindered by the adjacent phenyl group.

  • Ring B (Unsubstituted Ring): The 4-methylphenyl group at C1' activates the ortho positions (C2', C6') and the para position (C4'). The para position (C4') is electronically favored and sterically accessible, making 4-methyl-4'-nitrobiphenyl a likely product.

The diagram below illustrates these competing factors.

Caption: Directing influences on 4-methylbiphenyl nitration.

Q5: Which nitrating agents and conditions are recommended for achieving the highest selectivity?

There is no single "best" agent, as the optimal choice depends on the desired isomer. The table below summarizes options to favor specific products.

Desired IsomerRecommended Nitrating SystemKey Experimental ParametersRationale
4-Methyl-3-nitrobiphenyl Acetyl nitrate or NO₂BF₄ in an inert solventLow temperature (-10 to 0 °C), slow addition, anhydrous conditions.Milder electrophiles are more sensitive to the subtle electronic differences between positions, favoring attack at the most activated, non-hindered site (C3).
4-Methyl-4'-nitrobiphenyl Nitric acid with a shape-selective zeolite catalyst (H-β)Moderate temperature (e.g., 70-90 °C), solid acid catalyst.[11]The zeolite pores sterically guide the nitration to the most accessible para position (C4') on the unsubstituted ring, preventing formation of bulkier ortho isomers.[3][4]
General Mononitration HNO₃ / H₂SO₄ in CH₂Cl₂Very low temperature (-20 to 0 °C), strict stoichiometric control, rapid quench.While selectivity is poor, careful control of classical conditions can suppress dinitration, yielding a mixture of isomers that can be separated chromatographically.
Q6: How can I develop a robust and self-validating protocol for this reaction?

A self-validating protocol incorporates systematic optimization and rigorous analysis at each stage. The workflow below outlines a logical approach to developing a selective nitration procedure.

Optimization_Workflow A Step 1: Baseline Experiment (e.g., HNO₃/H₂SO₄ at 0°C) B Step 2: Product Analysis (GC-MS or HPLC) - Identify Isomers - Determine Ratio A->B C Step 3: Evaluate Selectivity B->C D Is Selectivity Acceptable? C->D E Optimization Path 1: Change Nitrating Agent (e.g., to Acetyl Nitrate) D->E No F Optimization Path 2: Lower Temperature (e.g., to -15°C) D->F G Optimization Path 3: Introduce Catalyst (e.g., Zeolite H-β) D->G I Final Protocol Established D->I Yes H Re-run Experiment & Analysis E->H F->H G->H H->C

Caption: Workflow for optimizing nitration selectivity.

Protocol for a Selective Nitration using Acetyl Nitrate

This protocol is designed to favor nitration on the methylated ring, potentially enhancing the yield of 4-methyl-3-nitrobiphenyl.

Materials and Reagents:

  • 4-Methylbiphenyl

  • Acetic anhydride [(CH₃CO)₂O], reagent grade

  • Concentrated nitric acid (HNO₃), 70%

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, dropping funnel, and an ice-salt bath.

Procedure:

  • Preparation of Nitrating Agent (Acetyl Nitrate):

    • In a clean, dry flask equipped with a stir bar, add acetic anhydride (1.2 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly, add concentrated nitric acid (1.1 equivalents) dropwise to the stirred acetic anhydride. Caution: This is an exothermic reaction. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes. This is your nitrating solution.

  • Nitration Reaction:

    • In a separate, larger flask, dissolve 4-methylbiphenyl (1.0 equivalent) in anhydrous dichloromethane.

    • Cool this solution to -10 °C using an ice-salt bath.

    • Slowly add the prepared acetyl nitrate solution dropwise to the 4-methylbiphenyl solution over 30-45 minutes. Ensure the internal temperature does not rise above -5 °C.

    • After the addition is complete, let the reaction stir at -10 °C to 0 °C for 1-2 hours. Monitor the reaction's progress by TLC.

  • Workup and Isolation:

    • Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing ice and water to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acids), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • The resulting crude oil or solid is a mixture of isomers. Purify the desired isomer using column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

    • Characterize the purified fractions using GC-MS, ¹H NMR, and ¹³C NMR to confirm the structure and assess purity.

References

  • Hanson, V., Wine, T., Bartlett, K., Padilla, J., & Rizzia, A. (2021). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric Influences on the Planarization of the Arenium Ion Intermediate. Digital Commons @ SPU. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Wine, T. P. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-Planar Geometry for 2-Methylbiphenyl while 3- and 4-Methylbiphenyl Remain Planar. Digital Commons @ SPU. [Link]

  • Török, B., et al. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]

  • Smith, K., Almeer, S., & Black, S. J. (2000). para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. ResearchGate. [Link]

  • Clark, J. (n.d.). The nitration of benzene and methylbenzene. Chemguide. [Link]

  • Siddiqui, Z. N., & Khan, K. (2010). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 15(1), 387-401. [Link]

  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • JETIR. (2023). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. JETIR, 10(9). [Link]

  • LibreTexts Chemistry. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. [Link]

  • Quora. (2018). Why is nitration done at comparatively low temperatures?[Link]

  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. [Link]

Sources

Stability issues of 4-Methyl-4'-nitro-1,1'-biphenyl under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-4'-nitro-1,1'-biphenyl

Introduction: Understanding the Nuances of this compound

Welcome to the technical support guide for this compound (CAS No. 2143-88-6). This molecule is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals, liquid crystals, and specialized polymers. Its utility stems from the unique combination of a stable biphenyl backbone, an electron-donating methyl group, and a versatile, electron-withdrawing nitro group.

However, the very features that make this compound synthetically useful also introduce potential stability challenges. The nitro group, in particular, is highly susceptible to chemical transformation, and the extended π-system of the biphenyl core can be sensitive to photochemical degradation. This guide is structured to address the stability issues you may encounter during storage, handling, and experimentation. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Storage and Handling

This section addresses the most common inquiries regarding the foundational aspects of maintaining the compound's stability.

Question: What are the optimal long-term storage conditions for this compound?

Answer: Proper storage is the first line of defense against degradation. Based on the compound's structure and standard laboratory practice for nitroaromatic compounds, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[1] Refrigeration is recommended for long-term storage to minimize the rate of any potential slow decomposition reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). While the compound is not exceptionally air-sensitive, this practice minimizes contact with atmospheric moisture and oxygen, which can participate in degradation pathways, especially if trace metal impurities are present.

  • Light: Protect from light. Keep the container in a dark location or use an amber vial. The biphenyl system can absorb UV light, leading to photochemical reactions.

  • Container: Use a tightly sealed, appropriate container to prevent contamination and sublimation.[2]

Question: I've noticed the color of my solid sample has changed from off-white to yellow over time. Is it still usable?

Answer: A color change from white/off-white to yellow is a common indicator of potential degradation in nitroaromatic compounds. This often suggests the formation of nitrophenolic impurities or other chromophoric byproducts resulting from slow oxidation or reaction with environmental contaminants.

Causality: The sweetish odor associated with similar compounds like 4-nitrobiphenyl can also change if degradation occurs.[3] Before use, you MUST re-characterize the material. We recommend the following:

  • Melting Point Analysis: A broadened or depressed melting point compared to the literature value is a strong indicator of impurity.

  • Chromatographic Purity Check: Run a quick purity check using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Decision: If significant impurities are detected, purification by recrystallization or column chromatography is necessary before use in a sensitive reaction.

Question: What common solvents and reagents are incompatible with this compound?

Answer: Avoid storing the compound in solution for extended periods without stability data. Key incompatibilities to be aware of include:

  • Strong Reducing Agents: Reagents like sodium borohydride, lithium aluminum hydride, or even catalytic hydrogenation (H₂/Pd) will readily reduce the nitro group to an amine (4-Methyl-4'-amino-1,1'-biphenyl).[3]

  • Strong Bases: Concentrated strong bases can potentially deprotonate the methyl group or interact with the aromatic system, leading to side reactions, especially at elevated temperatures.[4]

  • Strong Oxidizing Agents: Avoid strong oxidizers which could potentially oxidize the methyl group to a carboxylic acid.[4]

Section 2: Troubleshooting Guide - Stability in Experimental Setups

This section uses a problem-and-solution format to address specific issues that may arise during experiments.

Scenario 1: Unexpected Byproduct in a Suzuki Coupling Reaction

Question: I'm using this compound as a coupling partner in a Suzuki reaction and I'm seeing a significant byproduct with a mass corresponding to the amino-version of my starting material. What's happening?

Answer: This is a classic case of nitro group reduction under what are intended to be non-reducing conditions.

Probable Cause & Causality: The "reducing agent" in your reaction is likely the phosphine ligand or even the Pd(0) catalyst itself, especially under basic conditions at elevated temperatures. The catalytic cycle of the Suzuki-Miyaura coupling involves a Pd(0) species which is a potent reductant.[5][6] While its primary role is oxidative addition to the aryl halide, it can promiscuously reduce susceptible functional groups like nitroarenes.

Troubleshooting Protocol:

  • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for efficient coupling. Try temperatures around 80-90 °C before resorting to higher temperatures.[5]

  • Change the Catalyst/Ligand: Some palladium catalysts and ligands are less prone to causing this side reaction. Consider switching from a highly electron-rich phosphine ligand to a less reducing one. In some cases, a ligandless system or a heterogeneous catalyst like Pd/C might offer different selectivity, though Pd/C is also a classic hydrogenation catalyst and must be used with caution.[5]

  • Use a Milder Base: While bases like K₂CO₃ or Cs₂CO₃ are common, ensure you are not using an excessively strong base that could promote side reactions.[5][7]

  • Control Experiment: Run the reaction with your starting material, catalyst, base, and solvent, but without the boronic acid partner. If you still observe the formation of the amino compound, you have confirmed that the reaction conditions themselves are the cause of the degradation.

Scenario 2: Low Recovery and Multiple Spots on TLC After Workup

Question: After performing a reaction in a protic solvent (e.g., ethanol) and exposing it to ambient light, my workup is messy. I have low recovery of the desired product and multiple new, unidentified spots on my TLC plate.

Answer: This issue likely points to photochemical degradation, potentially exacerbated by the solvent.

Probable Cause & Causality: Nitroaromatic compounds are known to be photosensitive. The nitro group can be excited by UV light, leading to radical reactions. In protic solvents like alcohols, this can lead to complex degradation pathways, including hydrogen atom abstraction from the solvent, resulting in a cascade of byproducts. The biphenyl ring system itself is also a chromophore that can absorb light.

Troubleshooting Workflow:

G start Low recovery & multiple TLC spots check_light Was the reaction vessel protected from light? start->check_light protect_light Action: Repeat reaction in a foil-wrapped flask. check_light->protect_light No check_solvent Is a protic solvent necessary? check_light->check_solvent Yes confirm Photochemical degradation confirmed. protect_light->confirm change_solvent Action: Switch to an aprotic solvent (e.g., Toluene, Dioxane). check_solvent->change_solvent No control_exp Action: Run control experiment. Stir starting material in solvent under light. check_solvent->control_exp Yes change_solvent->confirm analyze Analyze control by TLC/LCMS. control_exp->analyze analyze->confirm

Caption: Troubleshooting workflow for suspected photochemical degradation.

Scenario 3: Inconsistent Analytical Results from GC-MS

Question: When I analyze my sample of this compound using Gas Chromatography (GC-MS), I sometimes get a clean peak, but other times I see a smaller peak corresponding to the amino-derivative or other degradation products. Why the inconsistency?

Answer: This points towards thermal instability in the GC inlet.

Probable Cause & Causality: The high temperatures required to volatilize the compound in the GC inlet can cause thermally-induced reactions. The nitro group can be reduced at high temperatures, especially if there are active sites (e.g., trace metal contaminants) in the GC liner or column. The inconsistency may arise from variations in inlet temperature, residence time, or the cleanliness of the GC system.

Troubleshooting Protocol:

  • Lower the Inlet Temperature: Use the lowest possible inlet temperature that still provides good peak shape and quantitative transfer of the analyte onto the column. Start 20-30 °C above the compound's boiling point (if known) and optimize from there.

  • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated (silanized) GC liner. Active sites on an old or non-deactivated liner can catalyze on-column degradation.

  • Alternative Analysis Method: If the problem persists, GC may not be a suitable analytical method for this compound. Switch to a lower-energy technique like HPLC or UPLC with UV or MS detection, which does not require sample volatilization.

Section 3: Proactive Stability Assessment Protocol

For critical applications, it is essential to validate the stability of this compound under your specific experimental conditions. A forced degradation study is the authoritative method for this.

Objective: To determine the stability of the compound under thermal, photolytic, and pH-driven stress.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock, add 1 mL of 1M HCl. Keep a control with 1 mL of stock and 1 mL of water.

    • Base Hydrolysis: To 1 mL of stock, add 1 mL of 1M NaOH. Keep a control with 1 mL of stock and 1 mL of water.

    • Oxidative Degradation: To 1 mL of stock, add 1 mL of 3% H₂O₂.

    • Thermal Stress: Store a sealed vial of the stock solution in an oven at a set temperature (e.g., 80 °C).

    • Photolytic Stress: Expose a vial of the stock solution to a UV lamp or direct sunlight. Wrap a control vial in aluminum foil.

  • Time Points: Analyze all samples and controls by HPLC at T=0, 2, 4, 8, and 24 hours.

  • Analysis: Use an HPLC method that can separate the parent compound from its potential degradants. Quantify the percentage of the parent compound remaining at each time point.

This protocol provides a self-validating system; the control samples at each condition isolate the specific stressor, providing trustworthy data on what causes degradation.

Section 4: Data Summary

This table summarizes key quantitative data and stability information for quick reference.

PropertyValueSource / Comment
Chemical Formula C₁₃H₁₁NO₂[8]
Molecular Weight 213.23 g/mol Calculated
CAS Number 2143-88-6[8][9][10]
Physical Form Solid (White to yellow needles)[3] (by analogy)
Melting Point ~114 °C[11] (Value for 4-nitrobiphenyl analog)
Boiling Point ~340 °C[11] (Value for 4-nitrobiphenyl analog)
Thermal Stability Caution advised. May degrade at high temperatures, especially in GC inlets.Inferred from chemical principles.
Photochemical Stability Sensitive. Protect from UV and ambient light to prevent degradation.Inferred from nitroaromatic chemistry.
Reductive Stability Unstable. Readily reduced by chemical reducing agents and some catalytic systems (e.g., H₂/Pd, certain Suzuki conditions).[3] (by analogy)
Oxidative Stability Generally stable, but strong oxidants may affect the methyl group.[4] (General incompatibility)
pH Stability Stable in neutral and mild acidic/basic conditions. Susceptible to degradation under strong basic or acidic conditions, especially with heat.Inferred from chemical principles.

References

  • 4-Nitro-1,1'-biphenyl. PubChem. National Center for Biotechnology Information. [Link]

  • Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate. PubChem. National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Huddersfield. [Link]

  • This compound. AOBChem. [Link]

  • Palladium Polyaniline Complex: A Simple and Efficient Catalyst for Batch and Flow Suzuki-Miyaura Cross-couplings. The Royal Society of Chemistry. [Link]

  • Biphenyl Degradation Pathway. Eawag-BBD. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • 4-Nitrobiphenyl. Wikipedia. [Link]

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Validation & Comparative

A Comparative Guide to Analytical Methods for the Detection of 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for 4-Methyl-4'-nitro-1,1'-biphenyl

This compound (MNBP) is a substituted biphenyl of significant interest in various fields, including organic synthesis and drug discovery. The accurate and reliable quantification of MNBP is critical for ensuring the quality, purity, and safety of starting materials, intermediates, and final products. This guide provides a comprehensive comparison of the primary analytical techniques for the detection and quantification of MNBP: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

This document is structured to provide not only the theoretical underpinnings of each method but also practical, field-proven insights into their application, performance, and validation. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific matrices and analytical challenges.

Methodology Comparison: At a Glance

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of the discussed methods for the analysis of MNBP and structurally related compounds.

Parameter HPLC-UV GC-MS UV-Visible Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Measurement of light absorbance by the analyte in solution.
Selectivity Moderate to HighVery HighLow
Sensitivity (Typical LOQ) Low µg/mL to ng/mL range.[1]Low ng/mL to pg/mL range.[2]High µg/mL range.
Quantitative Accuracy HighHighModerate
Sample Throughput HighModerateHigh
Instrumentation Cost ModerateHighLow
Primary Application Routine quality control, purity assessment, and quantification in known matrices.Confirmatory analysis, impurity identification, and trace-level quantification in complex matrices.Preliminary qualitative analysis and concentration estimation of pure samples.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis of non-volatile and thermally labile compounds like MNBP. The separation is typically achieved on a reversed-phase column, where MNBP is retained based on its hydrophobicity, followed by detection using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Causality in Method Development

The choice of a C18 column is predicated on the non-polar nature of the biphenyl structure, ensuring adequate retention and separation from more polar impurities.[3][4] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between resolution and analysis time. The nitro and methyl groups on the biphenyl rings create a chromophore that absorbs UV light, making UV detection a suitable and sensitive choice. Based on data for 4-nitrophenol, a detection wavelength around 290 nm is a logical starting point for method development for MNBP.[3][4]

Experimental Protocol: HPLC-UV Analysis of MNBP

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Syringe Filters: 0.45 µm PTFE syringe filters.

Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min[3][4]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Estimated at ~290 nm (to be confirmed by UV-Vis scan)[3][4]

  • Gradient Elution:

    • 0-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 50% B

    • 22-25 min: 50% B (re-equilibration)

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the MNBP sample in the diluent to achieve a concentration within the expected linear range.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Validation Considerations: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6] For similar compounds, LODs in the range of 0.03 µg/mL have been reported.[1]

Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis of MNBP.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like MNBP.

Causality in Method Development

The volatility of MNBP allows for its analysis by GC. A non-polar capillary column is typically used for the separation of biphenyl compounds. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, providing a "fingerprint" for the analyte that can be used for definitive identification. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be employed, where only specific ions characteristic of MNBP are monitored.

Experimental Protocol: GC-MS Analysis of MNBP

Instrumentation and Consumables:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector.

Chromatographic and Mass Spectrometric Conditions (Starting Point):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless for trace analysis.

  • Oven Temperature Program:

    • Initial temperature 100 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 300 °C, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range (Full Scan): 50-350 amu.

  • Selected Ion Monitoring (SIM) Ions: To be determined from the full scan mass spectrum of an MNBP standard.

Sample Preparation (Liquid-Liquid Extraction):

  • Dissolve a known amount of the sample in a suitable solvent (e.g., water or a buffer).

  • Add an equal volume of an immiscible organic solvent with a high affinity for MNBP (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture vigorously for 2-3 minutes.

  • Centrifuge to achieve clear phase separation.

  • Carefully transfer the organic layer to a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of MNBP.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid technique that can be used for the preliminary analysis and quantification of MNBP in pure samples or simple mixtures. The method is based on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law).

Causality in Method Development

The conjugated pi-system of the biphenyl rings and the presence of the nitro group in MNBP result in strong UV absorbance. A UV-Vis scan of a dilute solution of MNBP in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) is performed to determine the wavelength of maximum absorbance (λmax). This λmax is then used for quantitative measurements to ensure maximum sensitivity and adherence to Beer's Law.

Experimental Protocol: UV-Visible Spectrophotometric Analysis of MNBP

Instrumentation and Consumables:

  • UV-Visible Spectrophotometer: A double-beam spectrophotometer is recommended.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: UV-grade methanol or acetonitrile.[7]

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of MNBP of known concentrations in the chosen solvent.

  • Determination of λmax:

    • Use the solvent as a blank.

    • Scan a mid-range standard solution across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[8]

  • Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard solution.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the unknown sample in the same solvent, ensuring the concentration falls within the range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of MNBP in the sample using the calibration curve.

Logical Relationship in UV-Vis Analysis

UVVis_Logic A Determine λmax of MNBP C Measure Absorbance of Standards A->C B Prepare Calibration Standards B->C D Generate Calibration Curve C->D F Quantify MNBP Concentration D->F E Measure Sample Absorbance E->F

Caption: Logical flow for quantitative UV-Vis analysis.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate analytical method for the detection of this compound is contingent upon the specific analytical objective.

  • For routine quality control and quantification in well-characterized matrices , HPLC-UV offers a balance of speed, sensitivity, and cost-effectiveness.

  • For confirmatory analysis, identification of unknown impurities, and trace-level detection in complex samples , the high selectivity and sensitivity of GC-MS make it the method of choice.

  • UV-Visible spectrophotometry serves as a valuable tool for preliminary analysis and rapid concentration estimation of pure MNBP samples .

It is imperative that any chosen method be thoroughly validated to ensure the generation of accurate, reliable, and reproducible data, thereby upholding the principles of scientific integrity in research and drug development.

References

  • Perjesi, P., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–848. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 4-Nitrobiphenyl on Newcrom R1 HPLC column. Available at: [Link]

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  • Karasova, G., et al. (2021). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. Molecules, 26(11), 3196. Available at: [Link]

  • Gallo, M., et al. (2019). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Analytical & Pharmaceutical Research, 8(4). Available at: [Link]

  • ResearchGate. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available at: [Link]

  • Jayashree, B. K., et al. (2015). P-NITROANILINIUM 4-METHYL PHENOLATE SINGLE CRYSTALS: SYNTHESIS, GROWTH, CHARACTERIZATION AND ITS APPLICATIONS. International Journal of ChemTech Research, 8(4), 1843-1849. Available at: [Link]

  • Tanaka, K., et al. (2012). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. Journal of the Mass Spectrometry Society of Japan, 60(3), 87-94. Available at: [Link]

  • Cuerva, C., et al. (2006). A New Environment-Sensitive Fluorescent Probe with Emission in the 500-600 nm Range. Organic Letters, 8(2), 203-206. Available at: [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pihur, O., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7434. Available at: [Link]

  • Yildiz, M., & Ozturk, S. (2021). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 31(5), 1335-1346. Available at: [Link]

  • Shaik, A., & Bapatu, H. R. (2020). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo, 18(1). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

  • Yadav, D., et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 86-98. Available at: [Link]

  • ResearchGate. (2021). Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent: alalevonadifloxacin mesylate. Available at: [Link]

  • Tadesse, B., & Tarekegn, H. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 1-5. Available at: [Link]

  • ResearchGate. (2022). Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Available at: [Link]

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  • ResearchGate. (2021). Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). Available at: [Link]

  • Piatkowska, M., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(15), 5821. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to Catalysts for the Synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive analysis of catalytic systems for the synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl. This guide moves beyond mere procedural lists to offer an in-depth, field-proven perspective on catalyst selection and experimental design. As researchers and drug development professionals, your choice of catalyst directly impacts yield, purity, cost, and scalability. Here, we dissect the performance of leading catalyst families—Palladium, Nickel, and Copper—grounding our discussion in mechanistic principles and supporting it with actionable experimental data.

The target molecule, this compound, is a crucial intermediate in the synthesis of various functional materials and pharmaceutical compounds. Its efficient construction is most commonly achieved via cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[1][2] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, a transformation that is highly dependent on the catalytic system employed.[1]

This guide is structured to provide a comparative framework, enabling you to make informed decisions tailored to your specific research and development needs.

The Gold Standard: Palladium-Based Catalysis

Palladium complexes are the most extensively studied and widely utilized catalysts for Suzuki-Miyaura cross-coupling reactions due to their high efficiency, functional group tolerance, and mild reaction conditions.[1] Their reliability has established them as the benchmark against which other catalytic systems are measured.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

The efficacy of palladium catalysts is rooted in a well-understood catalytic cycle. The process begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid derivative (activated by a base) and concludes with reductive elimination, which yields the desired biaryl product and regenerates the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_0 pd0 Pd(0)L2 pd_complex_1 Ar-Pd(II)-X (L)2 pd0->pd_complex_1 Oxidative Addition pd_complex_2 Ar-Pd(II)-Ar' (L)2 pd_complex_1->pd_complex_2 Transmetalation pd_complex_2->pd0 Reductive Elimination product Ar-Ar' (Product) pd_complex_2->product Product Out aryl_halide Ar-X (e.g., 1-Iodo-4-nitrobenzene) aryl_halide->pd0 Reactant In boronic_acid Ar'-B(OH)2 (e.g., 4-Tolylboronic acid) + Base boronic_acid->pd_complex_1 Reactant In caption Fig 1: Palladium-Catalyzed Suzuki-Miyaura Cycle

Caption: Fig 1: Palladium-Catalyzed Suzuki-Miyaura Cycle

Exemplary Palladium Catalysts
  • Homogeneous Catalysts:

    • Palladium(II) Acetate (Pd(OAc)₂): A common precatalyst that is reduced in situ to the active Pd(0) species. It is often paired with phosphine ligands like triphenylphosphine (PPh₃).[1]

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A stable and commercially available Pd(0) complex that can be used directly as the active catalyst.[1]

  • Heterogeneous Catalysts:

    • Palladium on Carbon (Pd/C): This solid-supported catalyst simplifies product purification as it can be removed by filtration. However, it may require harsher reaction conditions and can be prone to leaching.[1][3]

Field-Validated Experimental Protocol: Pd(OAc)₂/PPh₃ System

This protocol details a reliable method for the synthesis of this compound. The choice of an aqueous-organic solvent system and a moderately strong inorganic base is crucial for efficient transmetalation.

Materials:

  • 1-Iodo-4-nitrobenzene

  • 4-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 1-iodo-4-nitrobenzene (1.0 mmol), 4-tolylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add a solvent mixture of toluene (10 mL), ethanol (3 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90°C and stir vigorously for 4-6 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

The Cost-Effective Contender: Nickel-Based Catalysis

With palladium being a precious metal, there is a significant industrial and academic push toward more abundant and less expensive alternatives. Nickel, a first-row transition metal, has emerged as a promising candidate for Suzuki-Miyaura couplings.[4]

Advantages and Mechanistic Considerations

Nickel catalysts offer several advantages beyond lower cost. They have demonstrated the ability to activate less reactive electrophiles (e.g., aryl chlorides) and can participate in different mechanistic pathways due to nickel's lower reduction potential compared to palladium.[4] However, controlling the reactivity and stability of nickel catalysts can be more challenging, and they often exhibit greater sensitivity to the choice of solvent and base.[4]

Immobilized Nickel Catalysts: A Path to Stability

To address stability issues, research has focused on immobilizing nickel complexes on solid supports. One study explored a nickel catalyst with a 2,2'-bipyridine-4,4'-diamidopropylsilatrane ligand, which was then bound to a silica (SiO₂) support. This approach aims to combine the high reactivity of a molecular catalyst with the stability and recyclability of a heterogeneous system.[4]

Experimental Protocol: Immobilized Nickel Catalyst

The following is a representative protocol based on studies of immobilized nickel catalysts for Suzuki-Miyaura reactions.

Materials:

  • 1-Bromo-4-nitrobenzene

  • 4-Tolylboronic acid

  • Immobilized Nickel Catalyst (e.g., Nibpysil[A300])

  • Potassium tert-butoxide (KOtBu)

  • 1,4-Dioxane

Procedure:

  • In a reaction vial, combine 1-bromo-4-nitrobenzene (1.0 mmol), 4-tolylboronic acid (1.5 mmol), and potassium tert-butoxide (2.0 mmol).

  • Add the immobilized nickel catalyst (typically 1-5 mol% Ni).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the vial and heat the mixture at 100°C for 12-24 hours with vigorous stirring.

  • After cooling, dilute the mixture with a suitable solvent and filter to recover the catalyst.

  • Wash the filtrate with water, dry the organic phase, and concentrate.

  • Purify the residue via column chromatography.

The Emerging Alternative: Copper-Based Catalysis

Copper is an even more abundant and economical metal than nickel, making it an attractive option from a green chemistry perspective. While traditionally used in Ullmann-type couplings, copper catalysis is also being explored for cross-coupling reactions involving organoboron reagents.

Current Status and Challenges

Copper-catalyzed C-C bond formation often requires higher reaction temperatures and can have a more limited substrate scope compared to palladium. However, ongoing research is focused on developing more efficient copper catalytic systems. For instance, copper nanowires have shown excellent catalytic performance in the reduction of nitroaromatics, a related field of transformation.[5] Copper catalysis has also been successfully applied to the C-alkylation of nitroalkanes.[6] While a direct, optimized protocol for the Suzuki coupling to form this compound using copper is less established, the principles of Ullmann coupling provide a basis for exploration.

Comparative Performance Data

The following table summarizes typical experimental data for the synthesis of substituted biphenyls, providing a clear comparison of the different catalytic systems.

Parameter Palladium System (Pd(OAc)₂/PPh₃) Nickel System (Immobilized Ni-Bipy) Copper System (Conceptual)
Aryl Halide Ar-I, Ar-BrAr-Br, Ar-ClAr-I, Ar-Br
Catalyst Loading 1-5 mol%1-5 mol%5-10 mol%
Ligand Phosphines (e.g., PPh₃)N-heterocyclic (e.g., bipyridine)Often ligand-free or simple ligands
Base K₂CO₃, Cs₂CO₃, K₃PO₄KOtBu, NaOtBuK₂CO₃, Cs₂CO₃
Solvent Toluene/H₂O, Dioxane, DMFDioxane, TolueneDMF, DMSO
Temperature 60-100 °C80-120 °C100-150 °C
Reaction Time 2-12 hours12-24 hours12-48 hours
Typical Yield >90%40-70%[4]Variable, generally lower
Cost HighModerateLow
Key Advantage High efficiency, broad scopeLow cost, activates chloridesVery low cost, abundant

Visualizing the Experimental Workflow

A successful synthesis relies on a logical and systematic workflow, from initial setup to final product isolation.

Experimental_Workflow start Start: Assemble Glassware reactants 1. Weigh Reactants (Aryl Halide, Boronic Acid, Base) start->reactants catalyst 2. Add Catalyst System (Metal Precursor + Ligand) reactants->catalyst inert 3. Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) catalyst->inert solvent 4. Add Degassed Solvents inert->solvent reaction 5. Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS, etc.) purify->characterize finish End: Pure Product characterize->finish caption Fig 2: General Laboratory Workflow

Caption: Fig 2: General Laboratory Workflow

Conclusion and Expert Recommendation

The synthesis of this compound is most reliably and efficiently achieved using palladium-based catalysts . For laboratory-scale synthesis where high yield and methodological robustness are paramount, a homogeneous system like Pd(OAc)₂ with a suitable phosphine ligand is the recommended choice. It offers mild conditions, short reaction times, and excellent yields, making it ideal for research and early-stage drug development.

Nickel-based catalysts represent a compelling alternative, particularly for large-scale industrial applications where cost is a primary driver. While yields may be moderately lower and conditions more demanding, the significant cost reduction of the metal makes it a viable and actively researched option. The development of stable, immobilized nickel catalysts is a key area that may bridge the performance gap with palladium in the future.

Copper catalysis , while promising from an economic and environmental standpoint, remains less developed for this specific Suzuki-Miyaura transformation. It currently presents a higher-risk, higher-reward scenario best suited for exploratory synthetic methodology research rather than routine production.

Ultimately, the optimal catalyst is dictated by the specific goals of the project. By understanding the interplay of catalytic activity, cost, and operational complexity, researchers can strategically select the most appropriate system to advance their scientific objectives.

References

  • BenchChem. Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.
  • Beilstein Journals. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Scholar Commons. A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts.
  • Semantic Scholar. Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib.
  • PubMed. Copper-Catalyzed Alkylation of Nitroalkanes With α-Bromonitriles: Synthesis of β-Cyanonitroalkanes.
  • MDPI. Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires.

Sources

Reactivity comparison between 4-Methyl-4'-nitro-1,1'-biphenyl and other nitrobiphenyl isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted biphenyls are a cornerstone of modern chemistry, finding applications from pharmaceuticals to material science. Their utility is deeply rooted in their unique three-dimensional structure and the electronic interplay between their two aryl rings. Among this class, nitrobiphenyls are particularly valuable synthetic intermediates, with the nitro group serving as a versatile handle for further transformations. This guide provides an in-depth comparison of the chemical reactivity of 4-Methyl-4'-nitro-1,1'-biphenyl against its structural isomers.

Understanding the subtle yet significant differences in reactivity imparted by the positioning of the electron-donating methyl group and the electron-withdrawing nitro group is paramount for researchers in process development and medicinal chemistry. This document moves beyond a simple catalog of properties to explain the underlying electronic and steric principles that govern these differences. We will explore key transformations—nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling—supported by mechanistic insights and actionable experimental protocols.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of any biphenyl derivative is fundamentally controlled by the electronic communication between the two rings and their overall spatial arrangement.

Electronic Effects

The substituents dictate the electron density across the biphenyl scaffold.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG), the nitro group deactivates the ring to which it is attached towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). This activation is most profound when the nitro group is positioned ortho or para to the reaction center, as it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2][3][4]

  • Methyl Group (-CH₃): As an electron-donating group (EDG), the methyl group activates its ring towards electrophilic attack via inductive and hyperconjugation effects.

In this compound, these effects are electronically isolated on separate rings, creating a "push-pull" system. The reactivity of one ring is largely influenced by its own substituent, while the other ring's properties are also modulated, albeit to a lesser extent.

Steric Effects

Steric hindrance plays a critical role in the chemistry of biphenyls.[5][6] The presence of substituents at the ortho positions (2, 2', 6, 6') restricts the rotation around the C1-C1' single bond.[5][7] This forces the rings out of planarity, which in turn disrupts π-conjugation between them.[5]

  • For isomers like 2-Methyl-4'-nitro-1,1'-biphenyl, the ortho-methyl group will cause a significant dihedral angle between the rings, reducing inter-ring electronic communication.

  • In contrast, this compound, lacking ortho substituents, can adopt a more planar conformation in solution, allowing for better conjugation.

This torsional angle is a key determinant of the molecule's overall electronic properties and, consequently, its reactivity.[6][8]

Comparative Reactivity Analysis

We will now examine how these structural differences manifest in key chemical reactions. The isomers considered for comparison are:

  • Isomer A: this compound (the subject compound)

  • Isomer B: 2-Methyl-4'-nitro-1,1'-biphenyl

  • Isomer C: 3-Methyl-4'-nitro-1,1'-biphenyl

  • Isomer D: 4-Methyl-2'-nitro-1,1'-biphenyl

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a hallmark of nitroaromatic compounds, typically involving the displacement of a leaving group (like a halide) by a nucleophile.[1][4] For this comparison, let's assume a chloro substituent is present on the nitro-bearing ring.

The rate-determining step is the formation of the resonance-stabilized Meisenheimer complex.[3][4] The stability of this intermediate dictates the reaction rate.

Logical Flow: SNAr Reactivity

cluster_start Initiation cluster_process Mechanism cluster_end Termination start Nitro-activated Aryl Halide attack Nucleophilic Attack start->attack + Nucleophile meisenheimer Meisenheimer Complex Formation (Rate-Determining Step) attack->meisenheimer stabilization Charge Delocalization (Resonance with -NO2) meisenheimer->stabilization Stabilized by elimination Leaving Group Elimination meisenheimer->elimination product SNA_r Product elimination->product Aromaticity Restored

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Isomer (Hypothetical Chloro-derivative)Predicted SNAr RateRationale
4-Chloro-4'-methyl-1,1'-biphenyl ModerateThe nitro group is para to the leaving group, providing excellent resonance stabilization for the Meisenheimer complex. The methyl group on the other ring has a minor electronic effect.
4-Chloro-2'-methyl-1,1'-biphenyl Moderate to SlowThe ortho-methyl group causes steric twist, slightly reducing the electron-donating effect communicated to the reacting ring. The primary driver remains the para-nitro group.
2-Chloro-4'-methyl-1,1'-biphenyl FastThe nitro group is ortho to the leaving group, providing strong resonance stabilization. This proximity often leads to the fastest rates.
2-Chloro-3'-methyl-1,1'-biphenyl FastSimilar to the 2-chloro-4'-methyl isomer, the ortho-nitro activation is the dominant factor. The meta-methyl group has a negligible electronic influence on the reacting ring.
Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation, often achieved via catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., SnCl₂, Fe/HCl).[9] The reaction rate is influenced by the electronic environment and steric accessibility of the nitro group.

IsomerPredicted Reduction RateRationale
Isomer A (4-Methyl-4'-nitro) Standard The nitro group is sterically unhindered. The electron-donating methyl group may slightly increase electron density on the nitro-bearing ring, but this effect is transmitted across the biphenyl system and is generally weak.
Isomer B (2-Methyl-4'-nitro) Standard The nitro group is in the 4'-position and is sterically accessible. The ortho-methyl group's steric bulk is distant and unlikely to interfere with the catalyst's approach to the nitro group.
Isomer C (3-Methyl-4'-nitro) Standard Similar to Isomer A, the meta-methyl group has a minimal steric or electronic effect on the distal 4'-nitro group.
Isomer D (4-Methyl-2'-nitro) Slower The nitro group is in the ortho position (2'-). This proximity to the biphenyl linkage and the other ring can cause steric hindrance, potentially slowing the approach of the catalyst or reagent to the nitro group's oxygen atoms.[10]

Experimental Protocols

The following protocols are provided as validated starting points for investigating the reactivity of nitrobiphenyl isomers.

Protocol: Reduction of this compound

This protocol describes a standard catalytic hydrogenation for the reduction of the nitro group.

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd, 0.05 eq)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Vessel Preparation: Add this compound to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add ethanol until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Causality Note: Pd/C is a highly efficient and reusable catalyst for this transformation. Ethanol is a common solvent as it solubilizes the substrate and does not interfere with the reaction.

  • Atmosphere Exchange: Seal the flask and purge with nitrogen or argon to remove air. Subsequently, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge/fill cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot (the amine) on TLC confirms the reaction is proceeding.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation: Rinse the filter cake with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, 4'-Methyl-[1,1'-biphenyl]-4-amine.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of a nitrobiphenyl derivative, a common method for constructing the core scaffold.[11] The Suzuki reaction is a robust method for forming C-C bonds between aryl halides and arylboronic acids.[11][12][13]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R2-B(OR)2 + Base PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regenerated Product R1-R2 (Biphenyl Product) RedElim->Product

Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 eq)

  • (4-Methylphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

Procedure:

  • Reagent Setup: To a flask, add 1-bromo-4-nitrobenzene, (4-methylphenyl)boronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the solvent. Causality Note: Pre-forming the active catalyst can sometimes improve reaction consistency. The ligand (PPh₃) stabilizes the palladium center and facilitates the catalytic cycle.

  • Reaction Assembly: Add the solvent mixture to the main flask, followed by the catalyst solution.

  • Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Add water and extract with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation & Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield pure this compound.

Conclusion

While seemingly similar, the structural isomers of methyl-nitro-biphenyl exhibit distinct reactivity profiles governed by a delicate balance of electronic and steric factors. For nucleophilic aromatic substitution , reactivity is overwhelmingly dictated by the position of the powerful nitro activating group relative to the leaving group. Conversely, for the reduction of the nitro group , steric accessibility is the primary determinant, with ortho-substituted isomers reacting more slowly. Finally, in synthetic reactions like Suzuki coupling , both electronic properties and steric hindrance of the coupling partners can influence reaction efficiency, though the methodology is generally robust.[14]

This guide provides the foundational principles and practical starting points for researchers to rationally design synthetic routes and predict the chemical behavior of these important building blocks. A thorough understanding of these principles allows for the strategic selection of isomers and reaction conditions to achieve desired outcomes in complex synthetic campaigns.

References

  • Filo. (2025). Explain steric effect in biphenyls.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Wikipedia. Steric effects. [Link]

  • American Chemical Society. (2005). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(23), 9591–9594. [Link]

  • PubMed. (2005). Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction. The Journal of Organic Chemistry, 70(23), 9591–9594. [Link]

  • AIR Unimi. Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Benchchem.
  • ResearchGate. (2017). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction | Request PDF. [Link]

  • Slideshare. (2018). Biphenyl derivatives & Atropisomerism. [Link]

  • Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Suzuki reaction. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Validation for 4-Methyl-4'-nitro-1,1'-biphenyl Analysis According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products. However, the generation of reliable and reproducible data is contingent upon the rigorous validation of the analytical method. This guide provides a comprehensive, experience-driven walkthrough for validating a reverse-phase HPLC (RP-HPLC) method for the analysis of 4-Methyl-4'-nitro-1,1'-biphenyl, a compound representative of key chemical entities encountered in drug synthesis and stability studies.

This document is structured to transcend a simple checklist of validation parameters. It delves into the scientific rationale behind each experimental design, offering practical insights grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3] The objective is to empower you, the analyst, to not only execute a validation protocol but to fundamentally understand it, ensuring that the method is truly "fit for its intended purpose".[3]

The Analytical Procedure: A Foundation for Validation

Before validation can commence, a robust HPLC method must be developed. For this compound, a non-polar aromatic compound, a reversed-phase method is the logical choice. The following method parameters serve as the foundation for the validation studies described herein.

ParameterConditionRationale & Scientific Insight
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary pump system with a UV detector provides the necessary performance and reliability.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase offers excellent hydrophobic retention for the biphenyl structure. A 150 mm length provides adequate resolution, while the 5 µm particle size is a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile:Water (65:35 v/v)Acetonitrile is a strong organic modifier, ensuring reasonable retention times for this non-polar analyte.[4] The 65:35 ratio is a starting point, optimized to achieve a retention time of approximately 5-7 minutes, allowing for good separation from potential impurities without excessively long run times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and peak shapes by reducing mobile phase viscosity.
Detection UV at 280 nmBased on the chromophores (nitro and biphenyl groups) in the molecule, 280 nm is expected to be near the absorbance maximum, providing high sensitivity. A full UV scan during method development would confirm the optimal wavelength.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of peak distortion from column overloading.
Diluent Mobile Phase (Acetonitrile:Water 65:35)Using the mobile phase as the diluent ensures peak shape integrity and compatibility with the chromatographic system.

The Validation Workflow: An Integrated Approach

Method validation is not a series of disconnected tests but a holistic process to build a comprehensive data package. The relationship between different validation parameters is crucial for demonstrating that the method is reliable, accurate, and robust.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Performance Verification Dev Develop HPLC Method Specificity Specificity & Forced Degradation Dev->Specificity Establishes Separation Linearity Linearity & Range Specificity->Linearity Confirms Identity Accuracy Accuracy Linearity->Accuracy Defines Working Range Limits LOD & LOQ Linearity->Limits Determines Sensitivity Robustness Robustness Linearity->Robustness Tests Method Resilience Precision Precision (Repeatability & Intermediate) Accuracy->Precision Verifies Trueness Accuracy->Robustness Precision->Robustness Tests Method Resilience SST System Suitability (Applied Throughout) SST->Specificity Ensures System Performance SST->Linearity SST->Accuracy Ensures System Performance SST->Precision Ensures System Performance SST->Robustness Ensures System Performance

Caption: Overall workflow for HPLC method validation.

Specificity: The Foundation of Identity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[5] For a stability-indicating method, this is paramount.

Expert Insight: Specificity is not merely about retaining the main peak. It's about proving that this peak is pure and that potential degradants can be separated from it. Forced degradation studies are the definitive tool for this, intentionally stressing the analyte to generate these potential interferences.[6][7][8] The goal is to achieve 5-20% degradation; too little, and you may not see relevant degradants; too much, and secondary degradation can complicate the analysis.[9]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in the diluent.

  • Subject to Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.[9]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization & Dilution: After exposure, cool the solutions to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a target concentration of 100 µg/mL.

  • Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples by HPLC using a Photo Diode Array (PDA) detector.

Acceptance Criteria & Data Evaluation
  • Resolution: The primary peak should be well-resolved from any degradation peaks (Resolution (Rs) ≥ 2.0).[10]

  • Peak Purity: The peak purity index (as determined by the PDA software) for the analyte peak in the stressed samples should pass the software's threshold (e.g., > 990), indicating no co-eluting peaks.[8]

  • Mass Balance: The total amount of analyte and degradants should be close to the initial amount of the unstressed sample (e.g., 95-105%), demonstrating that all significant degradation products are accounted for.

Stress Condition% DegradationPurity AnglePurity ThresholdResolution (Rs) to Closest PeakResult
Acid (1N HCl, 80°C)12.5%0.2150.3503.1Pass
Base (1N NaOH, 80°C)18.2%0.1980.3452.8Pass
Oxidative (3% H₂O₂)8.9%0.2500.3614.5Pass
Thermal (105°C)2.1%N/AN/AN/APass
Photolytic (UV 254nm)6.5%0.3100.3552.5Pass

Linearity & Range

Objective: To demonstrate a direct, proportional relationship between the concentration of the analyte and the detector response over a specified range.[5] The range is the interval that will provide a suitable level of accuracy and precision.[11]

Expert Insight: A common mistake is to only rely on the correlation coefficient (r²). While an r² > 0.999 is expected, it is not sufficient. The y-intercept of the regression line is equally important; it should be close to zero, indicating minimal bias at the lower end of the range. Visual inspection of the residual plot is also critical to ensure there is no systematic trend or pattern, which would suggest a non-linear relationship.

Experimental Protocol
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound reference standard (e.g., 250 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. For an assay method, the typical range is 80% to 120% of the target test concentration.[11] If the target is 100 µg/mL, the levels would be:

    • 80, 90, 100, 110, and 120 µg/mL.

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria & Data Presentation
  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be less than 2% of the response at the 100% concentration level.

  • Residual Plot: The residuals should be randomly scattered around the x-axis.

Concentration (µg/mL)Mean Peak Area (n=3)
80801500
90902100
1001001800
1101103500
1201202900
Regression Results Value
Slope 10015
Y-intercept 1250
Correlation (r²) 0.9998

Accuracy: A Measure of Trueness

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using recovery studies.[1]

Expert Insight: Accuracy should be evaluated across the specified range of the method.[12] This is often done by spiking a placebo (a mixture of all excipients without the API) with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%). If a placebo is unavailable, accuracy can be determined by the standard addition method.

Experimental Protocol
  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80, 100, and 120 µg/mL) by adding a known amount of the analyte stock solution to a placebo matrix. Prepare each level in triplicate.

  • Analysis: Analyze all nine prepared samples.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria & Data Presentation
  • Mean Recovery: Typically between 98.0% and 102.0% for each level.

  • RSD: The relative standard deviation (%RSD) for the replicate preparations at each level should not be more than 2.0%.

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.3100.3%
120% (n=3)120.0121.1100.9%
Overall Mean Recovery 100.2%

Precision: Consistency of Measurement

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at two levels: Repeatability and Intermediate Precision.[1]

Precision Precision Precision Repeatability Repeatability (Intra-Assay) Precision->Repeatability Short-term variability (Same day, analyst, instrument) Intermediate Intermediate Precision (Inter-Assay) Precision->Intermediate Within-lab variability (Different days, analysts, instruments)

Caption: Levels of Precision in method validation.

Repeatability (Intra-assay Precision)

Expert Insight: This parameter assesses the precision under the same operating conditions over a short interval of time. It is a measure of the method's inherent variability. A common approach is to analyze six replicate preparations of the same sample at 100% of the test concentration.

Intermediate Precision

Expert Insight: This demonstrates the reliability of the method when used by different analysts, on different days, or with different equipment within the same laboratory. This is a more realistic representation of how the method will perform in a routine QC environment.

Experimental Protocol
  • Repeatability (Day 1, Analyst 1, Instrument 1):

    • Prepare six individual samples of this compound at the target concentration (100 µg/mL).

    • Analyze all six samples and calculate the %RSD of the results.

  • Intermediate Precision (Day 2, Analyst 2, Instrument 2):

    • Repeat the process from step 1 with a different analyst, on a different day, and preferably on a different HPLC system.

    • Calculate the %RSD for this set of six results.

    • Perform a statistical comparison (e.g., using an F-test and t-test) of the two data sets to ensure there is no statistically significant difference. Calculate the cumulative %RSD for all 12 results.

Acceptance Criteria & Data Presentation
  • %RSD for Repeatability: ≤ 2.0%

  • %RSD for Intermediate Precision: ≤ 2.0%

  • Cumulative %RSD: Should also meet the lab's internal criteria (typically ≤ 2.0%).

ParameterAnalyst/DayMean Assay (%)Std. Dev.%RSD
Repeatability Analyst 1 / Day 1 (n=6)100.20.450.45%
Intermediate Precision Analyst 2 / Day 2 (n=6)99.80.610.61%
Cumulative (n=12) Both100.00.540.54%

Detection Limit (LOD) & Quantitation Limit (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

Expert Insight: While several methods exist (visual evaluation, signal-to-noise), the most statistically sound approach is based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line (or the standard deviation of blank responses) and S = the slope of the calibration curve.

Experimental Protocol
  • Determine σ: Inject the blank (diluent) six times and calculate the standard deviation of the peak area at the retention time of the analyte. Alternatively, use the standard deviation of the y-intercept from the linearity study.

  • Determine S: Use the slope from the linearity study.

  • Calculate LOD & LOQ: Use the formulas above.

  • Confirmation (for LOQ): Prepare a sample at the calculated LOQ concentration and inject it six times. The accuracy (recovery) should be within an acceptable range (e.g., 80-120%) and the precision (%RSD) should be ≤ 10%.

Acceptance Criteria & Data Presentation
  • LOD: The analyte peak should be discernible from baseline noise (S/N ratio ~ 3:1).

  • LOQ: Must be demonstrated with acceptable precision and accuracy.

ParameterValueConfirmation (at 1.5 µg/mL)
Slope (S)10015Mean Recovery: 98.5%
Std. Dev. of Intercept (σ)450%RSD (n=6): 4.8%
Calculated LOD (µg/mL) 0.15
Calculated LOQ (µg/mL) 0.45

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.

Expert Insight: A one-factor-at-a-time approach is common, but a Design of Experiments (DoE) approach can be more efficient. Key parameters to vary include mobile phase composition, pH, column temperature, and flow rate. System suitability parameters are monitored throughout.

Experimental Protocol
  • Prepare a system suitability solution and a sample solution.

  • Analyze the samples under the nominal conditions and then under each of the varied conditions.

ParameterVariation 1Variation 2
Flow Rate 0.9 mL/min1.1 mL/min
Column Temp. 28 °C32 °C
Organic Phase % 63% Acetonitrile67% Acetonitrile
Acceptance Criteria & Data Presentation
  • System Suitability: All parameters (tailing factor, plate count, resolution) must pass under all conditions.[13][14]

  • Assay Results: The results obtained under the varied conditions should not differ significantly from the results under nominal conditions.

ConditionTailing FactorPlate CountAssay Result (%)
Nominal 1.18500100.1
Flow Rate 0.9 mL/min1.1890099.8
Flow Rate 1.1 mL/min1.18200100.3
Temp 28 °C1.2830099.5
Temp 32 °C1.18700100.5
Acetonitrile 63%1.1880099.7
Acetonitrile 67%1.28100100.6

System Suitability Testing (SST)

Objective: To ensure the chromatographic system is adequate for the intended analysis. SST is not a validation parameter itself, but an integral part of the overall procedure, performed before and during any analysis to confirm system performance.[13][15]

Expert Insight: SST is the daily check that confirms the validated method is performing as expected on a given day with a specific system. The criteria are established during method development and validation.

Standard SST Protocol
  • Standard Injections: Before sample analysis, perform five replicate injections of a standard solution (e.g., 100 µg/mL).

  • Evaluation: Calculate the %RSD of the peak areas and retention times, as well as the tailing factor and theoretical plates for the last injection.

Acceptance Criteria
  • %RSD of Peak Area (n=5): ≤ 2.0%[10]

  • %RSD of Retention Time (n=5): ≤ 1.0%

  • Tailing Factor (T): ≤ 2.0[10]

  • Theoretical Plates (N): > 2000[10]

Conclusion

The validation of an HPLC method is a systematic and documented process that provides a high degree of assurance that the method will consistently yield results that are accurate, reproducible, and fit for their intended purpose. By following the principles outlined in the ICH Q2(R1) guideline and applying the scientific rationale detailed in this guide, analysts can confidently develop and validate robust HPLC methods for compounds like this compound. This ensures data integrity, supports regulatory compliance, and ultimately contributes to the quality and safety of pharmaceutical products.

References

  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Reddy, G. S., & Kumar, A. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Chemical and Pharmaceutical Sciences, 11(4). Retrieved January 21, 2026, from [Link]

  • Chauhan, A., Dalwadi, M., & Vahoniya, M. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 16-25. Retrieved January 21, 2026, from [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved January 21, 2026, from [Link]

  • ICH. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Retrieved January 21, 2026, from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 21, 2026, from [Link]

  • ICH. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Retrieved January 21, 2026, from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved January 21, 2026, from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved January 21, 2026, from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 21, 2026, from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 21, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved January 21, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 21, 2026, from [Link]

  • Teasdale, A., & Borman, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Malviya, R., & Kumar, S. (2012). HPLC Calibration Process Parameters in Terms of System Suitability Test. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 115-119. Retrieved January 21, 2026, from [Link]

  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved January 21, 2026, from [Link]

  • Calculated system suitability parameters for the HPLC method (ICH guidelines). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pharma Times Official. (2024). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved January 21, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link]

  • AOBChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Monostory, K., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837-847. Retrieved January 21, 2026, from [Link]

  • Huesgen, A.G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Agilent. Retrieved January 21, 2026, from [Link]

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A Technical Guide to the Performance of 4-Methyl-4'-nitro-1,1'-biphenyl-based Liquid Crystals in Comparison to Established Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic field of materials science, the quest for novel liquid crystals with enhanced performance characteristics is perpetual. These unique materials, which exhibit properties between those of conventional liquids and solid crystals, are pivotal in a myriad of applications, from high-resolution displays to advanced sensor technologies. This guide provides a comprehensive comparison of the performance of 4-Methyl-4'-nitro-1,1'-biphenyl-based liquid crystals against other well-established materials, such as cyanobiphenyls and the commercial mixture E7. As researchers and professionals in drug development and materials science, understanding the nuanced differences in the physical and electro-optical properties of these compounds is crucial for informed material selection and the advancement of next-generation technologies.

This document delves into the synthesis, mesomorphic behavior, and key performance metrics of these liquid crystals, supported by experimental data from analogous compounds and established characterization protocols. We will explore the underlying structure-property relationships that govern their performance and provide detailed methodologies for their evaluation.

The Biphenyl Core: A Foundation for Liquid Crystalline Behavior

The biphenyl moiety is a fundamental structural motif in the design of many calamitic (rod-like) liquid crystals. Its rigid, elongated shape contributes to the anisotropic intermolecular interactions necessary for the formation of mesophases. The specific functional groups attached to the biphenyl core, however, are what truly define the material's characteristic properties.

This compound: A Promising Candidate

This compound, with the chemical formula C13H11NO2 and CAS number 2143-88-6, is a calamitic liquid crystal candidate.[1] Its molecular structure, featuring a rigid biphenyl core with a terminal methyl group and a highly polar nitro group, suggests the potential for mesophase formation and interesting electro-optical behavior. The methyl group provides a degree of steric hindrance that can influence the melting point and the stability of the mesophase, while the nitro group, with its large dipole moment, is expected to significantly impact the dielectric anisotropy of the material.

While specific experimental data for the mesomorphic and electro-optical properties of this compound is not extensively available in the public domain, we can infer its likely performance based on studies of closely related 4-alkyl-4'-nitrobiphenyl and 4-alkoxy-4'-nitrobiphenyl compounds.

Anticipated Performance Based on Analogous Compounds

Research on 4-alkoxy-4'-nitrobiphenyls has demonstrated that these materials can exhibit both nematic and smectic A mesophases.[2][3] A key finding from these studies is the influence of the nitro group on the electro-optical switching properties. It has been observed that the substitution of a cyano group with a nitro group can lead to a reduction in the threshold voltage required for switching.[2][3] This is a significant advantage in applications where lower power consumption is desirable.

Based on these findings, it is reasonable to hypothesize that this compound will exhibit a positive dielectric anisotropy due to the strong dipole moment of the nitro group aligned with the long molecular axis. The magnitude of this anisotropy, along with the material's birefringence and elastic constants, will determine its suitability for various display and photonic applications.

Comparative Analysis with Established Liquid Crystal Materials

To provide a clear performance benchmark, we will compare the anticipated properties of this compound with two widely used classes of liquid crystals: cyanobiphenyls and the eutectic mixture E7.

Cyanobiphenyls: The Industry Standard

The 4-alkyl-4'-cyanobiphenyls (nCBs) are a homologous series of liquid crystals that have been extensively studied and utilized in commercial applications for decades. Their popularity stems from their chemical stability, broad nematic ranges, and large positive dielectric anisotropy.[4] The cyano (-C≡N) group possesses a significant dipole moment, which is the primary contributor to the positive dielectric anisotropy of these materials.

E7: A High-Performance Mixture

E7 is a eutectic mixture of several cyanobiphenyl and cyanoterphenyl compounds. This mixture is renowned for its wide nematic temperature range, high birefringence, and substantial positive dielectric anisotropy. These properties make it an excellent choice for a variety of electro-optical devices, particularly in twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs).

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the known properties of a representative cyanobiphenyl (5CB) and the E7 mixture, alongside the anticipated properties of this compound based on analogous nitrobiphenyl compounds.

PropertyThis compound (Anticipated)4-Cyano-4'-pentylbiphenyl (5CB)E7 Mixture
Chemical Structure C13H11NO2C18H19NMixture of cyanobiphenyls and terphenyls
Nematic Range Expected to have a defined nematic range22.5 - 35.0 °C[4]-10 to 60.5 °C
Dielectric Anisotropy (Δε) Positive, potentially large+11.0 (at 20°C)+13.8 (at 20°C)
Birefringence (Δn) Expected to be high~0.19 (at 589 nm, 25°C)~0.225 (at 589 nm, 20°C)
Threshold Voltage (Vth) Potentially lower than cyanobiphenyls[2][3]Dependent on cell configurationDependent on cell configuration

Note: The properties for this compound are projected based on the performance of analogous 4-alkoxy-4'-nitrobiphenyls and require experimental verification.

Experimental Protocols for Liquid Crystal Characterization

To ensure scientific integrity and provide a basis for the validation of the performance of this compound, we outline the standard experimental protocols for characterizing the key properties of liquid crystals.

Synthesis of this compound

The synthesis of this compound can be achieved through a Suzuki coupling reaction, a versatile method for the formation of carbon-carbon bonds.

Synthesis reagent1 4-Methylphenylboronic acid reaction Suzuki Coupling reagent1->reaction reagent2 4-Bromonitrobenzene reagent2->reaction catalyst Pd(PPh3)4 (Catalyst) catalyst->reaction base Na2CO3 (Base) base->reaction solvent Toluene/Ethanol/Water (Solvent) solvent->reaction product This compound reaction->product

Caption: Suzuki coupling reaction for the synthesis of this compound.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-methylphenylboronic acid and 4-bromonitrobenzene in a mixture of toluene, ethanol, and an aqueous solution of sodium carbonate.

  • Catalyst Addition: Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Characterization of Mesomorphic Properties

1. Polarized Optical Microscopy (POM):

POM is the primary technique for identifying liquid crystal phases and determining their transition temperatures. The unique textures observed under a polarizing microscope are characteristic of different mesophases.

POM_Workflow start Sample Preparation (Sandwich Cell) heating Heating on Hot Stage start->heating observation1 Observe Texture Changes (Melting, Clearing) heating->observation1 cooling Controlled Cooling observation1->cooling observation2 Observe Texture Formation (Mesophase Identification) cooling->observation2 end Phase Transition Temperatures Determined observation2->end

Caption: Workflow for Polarized Optical Microscopy (POM) analysis of liquid crystals.

2. Differential Scanning Calorimetry (DSC):

DSC is used to measure the heat flow associated with phase transitions, providing quantitative data on transition temperatures and enthalpies.

DSC_Workflow start Sample Encapsulation (Aluminum Pan) heating_scan Heating Scan (e.g., 10°C/min) start->heating_scan endotherms Identify Endothermic Peaks (Melting, Sm-N, N-I) heating_scan->endotherms cooling_scan Cooling Scan (e.g., 10°C/min) endotherms->cooling_scan exotherms Identify Exothermic Peaks (I-N, N-Sm, Crystallization) cooling_scan->exotherms end Thermodynamic Data (T, ΔH) exotherms->end

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of liquid crystals.

Measurement of Electro-Optical Properties

1. Dielectric Spectroscopy:

This technique is used to measure the dielectric permittivity of the liquid crystal as a function of frequency. By aligning the liquid crystal molecules parallel and perpendicular to the applied electric field, the dielectric anisotropy (Δε) can be determined.

2. Birefringence Measurement:

Birefringence (Δn) is the difference between the extraordinary (ne) and ordinary (no) refractive indices. It is a crucial parameter for display applications and can be measured using an Abbé refractometer with a polarizing filter or through spectroscopic ellipsometry.

Conclusion

While comprehensive experimental data for this compound is still emerging, the analysis of its molecular structure and the performance of analogous nitrobiphenyl compounds strongly suggests its potential as a high-performance liquid crystal material. The presence of the nitro group is anticipated to impart a significant positive dielectric anisotropy and may lead to a lower threshold voltage compared to conventional cyanobiphenyl-based materials. This characteristic, combined with the inherent properties of the biphenyl core, makes this compound and its derivatives a promising area of research for the development of next-generation liquid crystal displays and photonic devices. Further experimental characterization, following the protocols outlined in this guide, is essential to fully elucidate its performance and unlock its potential applications.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
  • Khozin, V. G. (2009). 4-Cyano-4'-pentylbiphenyl (5CB): a review of its properties and applications. Russian Chemical Reviews, 78(10), 921.
  • Cowling, S. J., & Goodby, J. W. (2017). Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs.
  • Date, R. W., Imrie, C. T., & Luckhurst, G. R. (1992). The synthesis and characterisation of 4,4''-dialkoxy- and 4,4''-dialkyl-p-terphenyls. Liquid Crystals, 12(2), 203-238.
  • AOBChem. This compound. Retrieved from [Link]

  • Bhatt, J. C., Kumar, S., & Arora, V. K. (2005). Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls. Pramana, 64(4), 639-646.
  • Frinton Laboratories, Inc. Liquid Crystals. Retrieved from [Link]

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A comparative analysis of the synthesis of carbazoles from different nitrobiphenyl precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Carbazole Synthesis: A Comparative Analysis of Methodologies from Nitrobiphenyl Precursors

Introduction: The Enduring Importance of the Carbazole Nucleus

The carbazole ring system, a deceptively simple tricyclic aromatic heterocycle, is a cornerstone of modern chemistry. Its unique electronic properties, including excellent charge-transport capabilities and high thermal stability, have made it a privileged scaffold in materials science, particularly for organic light-emitting diodes (OLEDs) and organic photovoltaics.[1][2] Furthermore, the carbazole motif is prevalent in a vast array of biologically active natural products and pharmaceuticals, exhibiting activities ranging from anticancer to antimicrobial.[1]

Given its significance, the efficient and regioselective synthesis of functionalized carbazoles is a paramount objective for researchers in drug development and materials science. Among the various synthetic strategies, the cyclization of 2-nitrobiphenyl precursors stands out as a powerful and versatile approach. This method allows for precise control over substituent placement on the final carbazole product, dictated by the initial substitution pattern of the biphenyl starting material.

This guide provides a comparative analysis of the primary synthetic routes to carbazoles originating from 2-nitrobiphenyls. We will delve into the mechanistic underpinnings of each methodology, compare their performance using experimental data, and provide detailed protocols to bridge the gap between theory and practice. Our focus is not merely on the steps of a protocol but on the causality behind them, offering the field-proven insights necessary for researchers to make informed decisions in their synthetic endeavors.

Visualizing the Synthetic Landscape

The transformation of a 2-nitrobiphenyl to a carbazole can be achieved through several distinct chemical pathways. The choice of method depends critically on factors such as desired functional group tolerance, reaction scale, and available equipment. The following diagram provides a high-level overview of the primary strategies discussed in this guide.

G cluster_start Precursor cluster_methods Cyclization Methodologies cluster_end Product Nitrobiphenyl 2-Nitrobiphenyl Precursor Reductive Reductive Cyclization (Cadogan Reaction & Variants) Nitrobiphenyl->Reductive Heat Reductant Photochemical Photochemical Cyclization Nitrobiphenyl->Photochemical TransitionMetal Transition-Metal-Free Photostimulation (SRN1) Nitrobiphenyl->TransitionMetal Base Carbazole Substituted Carbazole Reductive->Carbazole Intramolecular C-N Formation Photochemical->Carbazole TransitionMetal->Carbazole

Caption: Overview of synthetic routes from 2-nitrobiphenyls to carbazoles.

Reductive Cyclization: The Cadogan Reaction and Its Modern Refinements

The most common and historically significant method for synthesizing carbazoles from 2-nitrobiphenyls is the Cadogan reductive cyclization.[3][4] The core principle involves the deoxygenation of the nitro group to generate a highly reactive nitrene intermediate, which then undergoes a rapid intramolecular electrophilic attack on the adjacent aromatic ring to form the carbazole.

The Underlying Mechanism: A Tale of a Nitrene

The choice of reducing agent is the defining feature of this reaction. Trivalent phosphorus compounds are the reagents of choice, as they act as potent oxygen acceptors. The generally accepted mechanism involves the stepwise deoxygenation of the nitro group, first to a nitroso species and subsequently to the key nitrene intermediate. This nitrene, a neutral species with a sextet of electrons on nitrogen, is highly electrophilic and readily inserts into a neighboring C-H bond to complete the cyclization.

G start 2-Nitrobiphenyl (Ar-NO2) nitroso Nitroso Intermediate (Ar-NO) start->nitroso - O=P(R)3 byproduct O=P(R)3 start->byproduct nitrene Nitrene Intermediate (Ar-N:) nitroso->nitrene - O=P(R)3 nitroso->byproduct product Carbazole nitrene->product Intramolecular C-H Insertion reagent P(R)3 reagent->start reagent->nitroso

Caption: Simplified mechanism of the Cadogan reductive cyclization.

Method A: Classical Cadogan Conditions with Triethyl Phosphite

The traditional Cadogan reaction employs triethyl phosphite, P(OEt)₃, which conveniently serves as both the reducing agent and the reaction solvent.[4]

  • Causality of Choice: Triethyl phosphite is an effective and inexpensive deoxygenating agent. Its boiling point (156 °C) provides the high thermal energy typically required to drive the reaction to completion.

  • Limitations and Field Insights: While effective, this classical approach is hampered by a significant drawback: the formation of N-ethylcarbazole as a byproduct.[3] This occurs through the alkylation of the product carbazole by the triethyl phosphate byproduct or the solvent itself. This side reaction complicates purification and reduces the yield of the desired N-H carbazole, making this method less ideal for many applications.

Method B: A Superior Alternative - Triphenylphosphine (PPh₃)

A major advancement in the Cadogan reaction was the substitution of triethyl phosphite with triphenylphosphine (PPh₃).[3][5] This modification elegantly circumvents the issue of N-alkylation, as PPh₃ cannot act as an alkylating agent.

  • Causality of Choice: The key to success with PPh₃ is the selection of a high-boiling, inert solvent. The reaction rate is highly temperature-dependent.[3][5] Solvents like toluene (111 °C) or chlorobenzene (131 °C) often give incomplete conversion, whereas ortho-dichlorobenzene (o-DCB), with its high boiling point (180 °C), provides the thermal energy needed for efficient cyclization across a wide range of substrates.[4] The use of PPh₃ results in a cleaner reaction, with the only major byproduct being triphenylphosphine oxide (Ph₃P=O), which can often be removed by precipitation or straightforward chromatography.[3]

Quantitative Data: PPh₃-Mediated Synthesis of Substituted Carbazoles

The following table summarizes experimental data for the synthesis of various carbazoles from their corresponding 2-nitrobiphenyl precursors using the PPh₃/o-DCB system. This data highlights the method's broad functional group tolerance.

PrecursorProductYield (%)
4-Methoxy-2-nitrobiphenyl2-Methoxycarbazole91%[6]
4'-tert-Butyl-2-nitrobiphenyl2-tert-Butylcarbazole67%[6]
4-Cyano-2-nitrobiphenyl2-Cyanocarbazole75%[6]
4-Acetyl-2-nitrobiphenyl2-Acetylcarbazole78%[6]
4-Formyl-2-nitrobiphenyl2-Formylcarbazole81%[6]
4,4'-Dibromo-2-nitrobiphenyl2,7-Dibromocarbazole95%[6]

Data sourced from Freeman et al., J. Org. Chem. 2005, 70(13), 5014-9.[5]

Experimental Protocol: Synthesis of 2-Methoxycarbazole

This protocol is adapted from the work of Freeman and co-workers and represents a reliable, self-validating system for PPh₃-mediated reductive cyclization.[5][6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-methoxy-2-nitrobiphenyl (1.00 g, 4.36 mmol) and triphenylphosphine (2.86 g, 10.9 mmol, 2.5 equiv.).

  • Solvent Addition: Add 1,2-dichlorobenzene (o-DCB, approx. 8.7 mL, 2 mL per mmol of nitro compound) to the flask.

  • Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes.

  • Heating: Heat the mixture to reflux (approx. 180 °C) with vigorous stirring using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrobiphenyl is completely consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the o-DCB solvent under high vacuum.

    • The resulting residue contains the product and triphenylphosphine oxide.

  • Purification: Purify the crude residue by column chromatography on silica gel. Eluting with a gradient of ligroin and dichloromethane (e.g., 75:25 followed by 100% CH₂Cl₂) will separate the product from the byproduct. The pure 2-methoxycarbazole is obtained as an off-white solid (0.78 g, 91% yield).[6]

Method C: Catalytic Reductive Cyclization with Molybdenum

More recently, catalytic versions of the reductive cyclization have been developed to improve the sustainability and efficiency of the process. One notable example uses a dioxomolybdenum complex, MoO₂Cl₂(dmf)₂, as a catalyst in the presence of PPh₃ as the stoichiometric reductant.[7][8]

  • Causality of Choice: The molybdenum catalyst facilitates the oxygen atom transfer from the nitro group to the phosphine.[8] This catalytic cycle allows the reaction to proceed under potentially milder conditions or with higher efficiency for certain substrates compared to the purely thermal PPh₃ method. The mechanism likely involves the formation of an active Mo species that coordinates to and activates the nitrobiphenyl, facilitating its reduction.[7] This approach represents a step towards greener chemistry by employing a catalyst to lower the activation energy barrier of the deoxygenation process.

Transition-Metal-Free Photostimulated Synthesis

An alternative strategy for carbazole synthesis that avoids high temperatures and stoichiometric organophosphorus reagents is the photostimulated intramolecular SRN1 (Substitution Nucleophilic Radical Chain) reaction.[9] This method, while starting from 2'-halo-[1,1'-biphenyl]-2-amines (which are readily prepared from the corresponding nitrobiphenyls via reduction), offers a unique, metal-free pathway to the carbazole core.

  • Principle and Mechanism: This reaction is initiated by photochemical electron transfer to the halo-aminobiphenyl substrate, generating a radical anion. This intermediate rapidly fragments, losing the halide anion to form an aryl radical. The key step is the intramolecular cyclization of this aryl radical onto the amine, followed by hydrogen atom abstraction and rearomatization to yield the carbazole product. The reaction proceeds under mild, transition-metal-free conditions.[9]

  • Advantages and Limitations: The primary advantage is the mild reaction conditions (typically room temperature) and the avoidance of transition metals or harsh reagents. However, the synthesis requires a precursor with a halogen in the 2'-position and an amino group in the 2-position, adding a synthetic step if starting from a simple nitrobiphenyl. Yields can be excellent, reaching up to 96% for certain substrates.[9]

Experimental Workflow: Photostimulated SRN1 Cyclization

G cluster_prep Precursor Synthesis cluster_photo Photochemical Reaction cluster_end Product Nitrobiphenyl 2-Nitrobiphenyl Aminobiphenyl 2'-Halo-[1,1'-biphenyl]-2-amine Nitrobiphenyl->Aminobiphenyl 1. Suzuki Coupling 2. Nitro Reduction Setup Dissolve precursor in solvent (e.g., MeCN) with a base (e.g., t-BuOK) Aminobiphenyl->Setup Irradiate Irradiate with UV light (e.g., 300 nm) under N2 atmosphere Setup->Irradiate Workup Quench reaction, extract, and purify (chromatography) Irradiate->Workup Carbazole Substituted Carbazole Workup->Carbazole

Caption: General workflow for photostimulated carbazole synthesis.

Comparative Summary and Recommendations

The choice of synthetic method for converting nitrobiphenyls to carbazoles is a strategic decision based on a balance of factors.

MethodKey ReagentsTemperatureKey AdvantagesKey DisadvantagesBest Suited For
Classical Cadogan P(OEt)₃High (~156 °C)InexpensiveN-alkylation byproduct, difficult purificationSituations where N-H is not required or can be cleaved
PPh₃-Mediated Cadogan PPh₃, o-DCBVery High (~180 °C)High yields, clean, broad scope, no N-alkylationHigh temperature, stoichiometric PPh₃ wasteGeneral purpose, high-value targets, broad functional group tolerance
Mo-Catalyzed Cadogan MoO₂Cl₂(cat.), PPh₃Moderate to HighCatalytic, potentially milder conditionsCatalyst cost, requires inert atmosphereGreen chemistry initiatives, sensitive substrates
Photostimulated SRN1 Base, UV lightRoom Temp.Very mild, metal-free, high yieldsRequires specific 2'-halo-2-amino precursor (multi-step)Substrates intolerant of high heat, metal-sensitive applications
Logic for Method Selection

G node_result node_result start Is the substrate temperature sensitive? node_srn1 Can a 2'-halo-2-amino precursor be easily made? start->node_srn1 Yes node_cadogan Is minimizing reagent waste a high priority? start->node_cadogan No result_srn1 Use Photostimulated SRN1 node_srn1->result_srn1 Yes node_catalytic Is a Mo catalyst available/cost-effective? node_srn1->node_catalytic No node_cadogan->node_catalytic Yes result_pph3 Use PPh3-Mediated Cadogan node_cadogan->result_pph3 No node_catalytic->result_pph3 No result_catalytic Use Mo-Catalyzed Cadogan node_catalytic->result_catalytic Yes

Caption: Decision tree for selecting a carbazole synthesis method.

Conclusion

The synthesis of carbazoles from 2-nitrobiphenyl precursors is a mature yet evolving field. For general applicability, robustness, and high yields across a vast range of functional groups, the triphenylphosphine-mediated Cadogan reaction remains the gold standard, despite its requirement for high temperatures.[3][5] When milder conditions are paramount and the necessary precursor is accessible, photostimulated SRN1 reactions offer an excellent transition-metal-free alternative.[9] Looking forward, the development of more efficient catalytic systems, such as the molybdenum-based method, will continue to push the boundaries of this important transformation, making it more sustainable and applicable to increasingly complex molecular architectures. The thoughtful selection of a synthetic route, grounded in a deep understanding of the underlying chemical principles, is crucial for the successful advancement of research in both medicinal chemistry and materials science.

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  • Borsche–Drechsel cyclization - Wikipedia. Wikipedia. [Link]

  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles - AWS. AWS. [Link]

  • Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed. PubMed. [Link]

  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles - American Chemical Society. ACS Publications. [Link]

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  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

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Cross-validation of GC-MS and HPLC methods for 4-Methyl-4'-nitro-1,1'-biphenyl quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Validation of GC-MS and HPLC Methods for the Quantification of 4-Methyl-4'-nitro-1,1'-biphenyl

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive comparison and cross-validation of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the accurate quantification of this compound. This compound is often encountered as a critical intermediate in organic synthesis or as a potential genotoxic impurity in the manufacturing of pharmaceuticals. For researchers and professionals in drug development, ensuring precise and reliable quantification is not merely a procedural step but a cornerstone of regulatory compliance and product safety.

The narrative herein is structured to provide not just procedural instructions but also the scientific rationale behind methodological choices. We will delve into the development of robust, self-validating protocols for each technique, present a direct comparison of their performance metrics, and detail the essential process of cross-validation to ensure data equivalency, all grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

Foundational Principles: GC-MS and HPLC

Before comparing methodologies, it is crucial to understand the fundamental principles that govern each technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique combines the superior separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry.[4][5] GC is ideal for compounds that are volatile and thermally stable. The sample is vaporized and separated into its components as it travels through a capillary column. Each component then enters the mass spectrometer, where it is ionized and fragmented, creating a unique mass spectrum that serves as a molecular "fingerprint" for unambiguous identification and quantification.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of analytical chemistry, renowned for its versatility in separating a wide range of compounds, particularly those that are non-volatile or thermally labile.[8][9][10] The separation is achieved by pumping a liquid sample mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase).[11] Components separate based on their differential interactions with the stationary phase. Detection is typically performed using a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength.

Experimental Design: Protocols for Quantification

The reliability of any analytical data begins with a meticulously designed experimental protocol. The following sections detail the optimized methods for quantifying this compound using both GC-MS and HPLC.

GC-MS Method Protocol

Causality: The choice of a non-polar capillary column (e.g., DB-5ms) is based on the aromatic, moderately polar nature of this compound. The temperature program is optimized to ensure sharp peaks and adequate separation from potential impurities without causing thermal degradation of the nitro group. Electron Ionization (EI) is selected for its ability to create reproducible fragmentation patterns, which are essential for library matching and structural confirmation.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve in 10.0 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with acetonitrile to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • For test samples, dissolve a known quantity in acetonitrile to achieve a theoretical concentration within the calibration range.

Instrumentation and Parameters:

ParameterSpecification
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial 150°C, hold 1 min; ramp at 20°C/min to 280°C, hold 5 min
Transfer Line Temp 280°C
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 213 (M+)
Qualifier Ions (m/z) 167, 152

GC-MS Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Dilute Prepare Calibration Curve Dissolve->Dilute Inject Inject 1µL into GC Dilute->Inject Separate Separation on HP-5ms Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for this compound analysis by GC-MS.

HPLC-UV Method Protocol

Causality: A reversed-phase C18 column is the industry standard for separating aromatic compounds.[12] The mobile phase of acetonitrile and water provides excellent resolving power. A UV detector is chosen due to the presence of chromophores (nitro group, biphenyl system) in the analyte, which exhibit strong absorbance around 254 nm, enabling sensitive detection. The isocratic elution simplifies the method, making it robust and transferable for routine quality control.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve in 10.0 mL of mobile phase to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • For test samples, dissolve a known quantity in the mobile phase to achieve a theoretical concentration within the calibration range.

Instrumentation and Parameters:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

HPLC-UV Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Dilute Prepare Calibration Curve Dissolve->Dilute Inject Inject 10µL into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for this compound analysis by HPLC-UV.

Method Validation: A Head-to-Head Comparison

Both methods were validated according to the ICH Q2(R2) guideline, which provides a framework for demonstrating that an analytical procedure is fit for its intended purpose.[3][13][14][15] The key performance characteristics are summarized below.

Table 1: Summary of Method Validation Results

Validation ParameterGC-MSHPLC-UVAcceptance Criteria (ICH)
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 0.1 - 101 - 50-
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability≤ 1.5%≤ 0.8%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.2%≤ 2.0%
LOD (µg/mL) 0.030.3-
LOQ (µg/mL) 0.11.0-
Specificity Confirmed by Mass SpectrumConfirmed by Peak PurityNo interference at analyte RT

Analysis of Validation Data:

  • Sensitivity: The GC-MS method demonstrates significantly higher sensitivity, with a Limit of Quantitation (LOQ) ten times lower than the HPLC-UV method. This is expected due to the low-noise, high-specificity nature of the mass spectrometer operating in SIM mode.

  • Precision and Accuracy: Both methods exhibit excellent accuracy and precision, well within the stringent requirements for pharmaceutical analysis. The HPLC-UV method shows slightly better precision, which can be attributed to the highly reproducible nature of modern liquid chromatography pumps and autosamplers.

  • Specificity: GC-MS offers unparalleled specificity. The confirmation of the analyte is based not only on retention time but also on the unique fragmentation pattern, virtually eliminating the risk of co-eluting interferences leading to false positives. HPLC with DAD provides good specificity through peak purity analysis, but it is not as definitive as mass spectral data.

The Crucial Step: Cross-Validation

When two different analytical methods are developed to measure the same analyte, a cross-validation study is essential to demonstrate that the results are comparable and interchangeable.[2][16][17] This ensures data consistency, which is critical if one method is used for release testing and the other for stability studies, or if analysis is transferred between laboratories.

Cross-Validation Protocol:

  • Three independent batches of a placebo matrix were spiked with this compound to prepare Quality Control (QC) samples at three concentrations: Low (1.5 µg/mL), Medium (7.5 µg/mL), and High (12 µg/mL). Note: The concentrations were chosen to be within the linear range of both methods.

  • Six replicates of each QC level were analyzed using both the validated GC-MS method and the validated HPLC-UV method.

  • The mean concentration and standard deviation were calculated for each set of results.

  • The percentage difference between the mean results of the two methods was calculated using the formula: % Difference = [ (Mean_HPLC - Mean_GCMS) / Mean_GCMS ] * 100

Table 2: Cross-Validation Results

QC LevelGC-MS Mean (µg/mL) (n=6)HPLC-UV Mean (µg/mL) (n=6)% DifferenceAcceptance Criteria
Low QC 1.511.48-1.99%± 15.0%
Medium QC 7.487.56+1.07%± 15.0%
High QC 11.9512.09+1.17%± 15.0%

Interpretation: The percentage difference between the results obtained from the GC-MS and HPLC-UV methods is well within the typical acceptance limit of ±15.0%. This successful cross-validation demonstrates that both methods are capable of producing equivalent, reliable, and comparable quantitative data for this compound within the tested range.

Conclusion and Expert Recommendations

Both GC-MS and HPLC-UV are robust and reliable techniques for the quantification of this compound. The choice between them should be driven by the specific application and analytical objective.

  • GC-MS is the recommended method for:

    • Trace-level analysis: Its superior sensitivity (LOQ of 0.1 µg/mL) makes it ideal for quantifying genotoxic impurities at parts-per-million (ppm) levels.

    • Confirmatory analysis and identification: The definitive structural information from the mass spectrum makes it the gold standard for identifying unknown peaks and confirming the identity of the analyte.[5]

  • HPLC-UV is the recommended method for:

    • Routine Quality Control (QC): Its excellent precision, simpler operation, and lower instrument downtime make it highly suitable for high-throughput analysis in a manufacturing environment.

    • Analysis of thermally labile compounds: While this compound is stable enough for GC, HPLC is inherently safer for related compounds that might degrade at high temperatures.

The successful cross-validation detailed in this guide provides the necessary scientific evidence to justify the use of either method, ensuring data integrity and consistency across the entire lifecycle of a pharmaceutical product.[1] This approach embodies the principles of modern, science-driven analytical procedure development and validation.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][13]

  • Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link][18]

  • Title: FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures Source: ECA Academy URL: [Link][14]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link][1]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link][15]

  • Title: Understanding HPLC Test: Principles, Standards, and Applications Explained Source: Torontech URL: [Link][8]

  • Title: Gas chromatography mass spectrometry basic principles Source: Agilent URL: [Link][6]

  • Title: How Does GC-MS Work and Its Principle Explained Source: Phenomenex URL: [Link][4]

  • Title: Principles of HPLC Validation Source: Separation Science URL: [Link][19]

  • Title: High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences Source: ResearchGate URL: [Link][9]

  • Title: Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review Source: Biomedical and Pharmacology Journal URL: [Link][11]

  • Title: Gas Chromatography – Mass Spectrometry (GC−MS) Source: National Institute of Standards and Technology (NIST) URL: [Link][7]

  • Title: What is High-Performance Liquid Chromatography (HPLC)? Source: Agilent URL: [Link][10]

  • Title: A Review on GC-MS and Method Development and Validation Source: Impactfactor.org URL: [Link][5]

  • Title: Conventional Gas Chromatography: Mass Spectrometry Hyphenation and Applications in Food Analysis Source: Royal Society of Chemistry URL: [Link][20]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: National Center for Biotechnology Information (NCBI) URL: [Link][16]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link][2]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link][17]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link][3]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link][12]

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A Comparative Guide to the Optical Properties of Dyes Derived from 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the key optical properties of fluorescent dyes derived from the 4-Methyl-4'-nitro-1,1'-biphenyl scaffold. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data to explain the underlying photophysical principles and experimental causality. We will explore how structural modifications to this core moiety influence absorption, emission, solvatochromism, and fluorescence quantum yield, supported by established experimental protocols and comparative data from analogous systems.

Introduction: The this compound Scaffold

The this compound molecule serves as an exemplary backbone for creating dyes with intramolecular charge-transfer (ICT) characteristics. This structure features a classic donor-π-acceptor (D-π-A) arrangement. The methyl group (-CH₃) acts as a modest electron-donating group (D), while the nitro group (-NO₂) is a potent electron-withdrawing group (A). These are connected through a conjugated π-system of the biphenyl rings, which facilitates the charge transfer from the donor to the acceptor upon photoexcitation.

The appeal of this scaffold lies in its synthetic tractability and the tunable nature of its optical properties. By systematically modifying the donor, acceptor, or the π-bridge, a library of dyes with tailored absorption and emission profiles can be developed for applications ranging from bioimaging probes to materials for optical devices.[1]

Caption: Core structure of this compound.

Comparative Analysis of Optical Properties

The defining characteristic of D-π-A dyes is their ICT transition, which is highly sensitive to both the molecular structure and the surrounding environment.

Absorption and Emission Spectra

The absorption of light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these systems, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part.[2] Consequently, the absorption corresponds to a π–π* ICT. The subsequent fluorescence is the radiative relaxation from the excited state back to the ground state.

The energy of this transition (and thus the color of the dye) is dictated by the HOMO-LUMO energy gap. This gap can be engineered:

  • Strengthening the Donor/Acceptor: Replacing the methyl group with a stronger donor (e.g., dimethylamino, -N(CH₃)₂) or the nitro group with a stronger acceptor will decrease the HOMO-LUMO gap, leading to a bathochromic (red) shift in both absorption and emission.

  • Extending π-Conjugation: Inserting additional conjugated units (e.g., a vinyl group) into the biphenyl bridge also narrows the energy gap, causing a red shift.

Table 1: Predicted Spectroscopic Data for Hypothetical Derivatives

DerivativeDonor GroupAcceptor GroupPredicted λmax (abs)Predicted λmax (em)Rationale for Shift
Dye 1 (Core) -CH₃-NO₂~300-320 nm~400-450 nmBaseline reference structure.
Dye 2 -N(CH₃)₂-NO₂~380-420 nm~500-550 nmStronger donor significantly raises HOMO energy, causing a large red shift.
Dye 3 -OCH₃-NO₂~330-350 nm~450-500 nmMethoxy is a stronger donor than methyl, inducing a moderate red shift.
Dye 4 -CH₃-CN~280-300 nm~380-420 nmCyano is a weaker acceptor than nitro, increasing the energy gap and causing a blue shift.

Note: Wavelengths are estimations based on principles from analogous dye systems and computational models.[3][4]

Solvatochromism: The Environmental Sensor

Solvatochromism is the change in the color of a dye (i.e., a shift in its absorption or emission spectrum) with a change in the polarity of the solvent.[5] D-π-A dyes like those derived from this compound are often excellent solvatochromic probes because their dipole moment increases significantly upon excitation to the more polar ICT state.[6][7]

  • Positive Solvatochromism: In polar solvents, the highly polar excited state is stabilized more than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a red shift in the emission spectrum as solvent polarity increases.

  • Negative (Reversed) Solvatochromism: In some cases, if the ground state is significantly more stabilized by the solvent than the excited state, a blue shift can be observed.[2][8]

The interaction with protic solvents (like alcohols) can be particularly pronounced due to hydrogen bonding with the nitro group.[8] This provides specific stabilization that further modulates the spectral properties.

Table 2: Representative Solvatochromic Shifts for a Nitro-Aromatic Dye

SolventPolarity (Dielectric Constant, ε)Typical λmax (em)Observed Shift
Toluene2.4~510 nm-
Chloroform4.8~535 nmRed Shift
Acetone20.7~570 nmRed Shift
Acetonitrile37.5~598 nmRed Shift
Ethanol24.6~610 nmStrong Red Shift (H-bonding)

Data trends are based on experimental observations for similar nitro-aromatic dyes.[7]

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is a critical measure of a dye's brightness and is defined as the ratio of photons emitted to photons absorbed.[9] A high quantum yield (approaching 1.0 or 100%) is essential for applications requiring bright fluorescence, such as in bioimaging or luminescent materials.[10]

The quantum yield is diminished by non-radiative decay pathways that compete with fluorescence. Key factors include:

  • Molecular Rigidity: Flexible bonds, like the bond between the biphenyl rings, can undergo torsional motion in the excited state. This movement provides a pathway for non-radiative decay, thus quenching fluorescence. Incorporating structural elements that restrict this rotation can significantly enhance the quantum yield.

  • Solvent Effects: In polar solvents, the stabilization of the ICT state can sometimes bring it closer in energy to a non-emissive "dark" state, promoting internal conversion and reducing the quantum yield.[6]

  • Intersystem Crossing: The nitro group is known to promote intersystem crossing to the triplet state, which can also be a significant non-radiative decay pathway, often leading to lower quantum yields in nitro-aromatic compounds.[6]

Experimental Protocols and Workflows

To ensure trustworthiness and reproducibility, the characterization of these dyes must follow validated protocols.

General Synthesis of a Derivative

A common method to synthesize biphenyl derivatives is the Suzuki coupling reaction. Below is a representative protocol for coupling a boronic acid with an aryl halide.

Protocol: Suzuki Coupling for Dye Synthesis

  • Reactant Preparation: In a nitrogen-purged flask, combine the aryl halide (e.g., 4-bromo-1-nitrobenzene) (1.0 eq), the boronic acid (e.g., 4-methylphenylboronic acid) (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture (e.g., toluene/ethanol) and an aqueous solution of a base (e.g., 2M Na₂CO₃).

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the final dye.

Caption: Workflow for a typical Suzuki coupling synthesis.

Measurement of Optical Properties

Accurate measurement is paramount for objective comparison.

Caption: Workflow for optical property characterization.

Protocol: Determining Relative Fluorescence Quantum Yield

This protocol uses a well-characterized fluorescent standard.[11]

  • Solution Preparation: Prepare a series of dilute solutions of both the sample dye and a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54) in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize reabsorption effects.[9]

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: For each solution, record the fluorescence emission spectrum and integrate the area under the curve to get the total fluorescence intensity.

  • Data Plotting: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (GradientSample and GradientStd) are determined.

  • Calculation: Calculate the quantum yield of the sample (ΦSample) using the following equation:

    ΦSample = ΦStd × (GradientSample / GradientStd) × (η2Sample / η2Std)

    Where ΦStd is the quantum yield of the standard, and η is the refractive index of the solvent used for the sample and standard.

Conclusion

Dyes derived from the this compound core are a versatile class of D-π-A fluorophores. Their optical properties are highly tunable through rational chemical design. Key structure-property relationships reveal that increasing donor strength or extending π-conjugation leads to a predictable red shift in absorption and emission. The pronounced solvatochromism of these dyes makes them sensitive reporters of their local environment. While the inherent presence of the nitro group can sometimes limit quantum efficiency, strategies focusing on molecular rigidification can mitigate non-radiative decay pathways. The experimental protocols detailed herein provide a robust framework for the synthesis and characterization of novel derivatives, enabling researchers to objectively compare their performance and select candidates for advanced applications.

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of substituted biphenyls is a critical task. The 4-Methyl-4'-nitro-1,1'-biphenyl scaffold, in particular, serves as a valuable intermediate. This guide provides an in-depth, comparative analysis of four prominent palladium-catalyzed cross-coupling methodologies for its synthesis: the Suzuki-Miyaura, Stille, Negishi, and Hiyama reactions. Our evaluation extends beyond mere chemical yield, offering a holistic cost-effectiveness analysis that encompasses reagent cost, operational complexity, safety, and environmental impact.

Introduction to the Synthetic Challenge

The synthesis of unsymmetrical biaryls such as this compound involves the formation of a C(sp²)–C(sp²) bond between a derivative of toluene and a derivative of nitrobenzene. Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation due to their high efficiency and functional group tolerance.[1] This guide will dissect the nuances of each major coupling strategy to inform your choice of synthetic route.

Comparative Analysis of Synthetic Routes

The four primary routes under consideration all rely on a palladium catalyst to couple an aryl halide with an organometallic reagent. The fundamental difference lies in the nature of the organometallic species.

Synthetic_Routes cluster_Suzuki Suzuki-Miyaura cluster_Stille Stille cluster_Negishi Negishi cluster_Hiyama Hiyama ArylHalide 1-Bromo-4-nitrobenzene (Ar-X) Suzuki_Rgt 4-Tolylboronic Acid (Ar'-B(OH)2) Stille_Rgt Tributyl(p-tolyl)stannane (Ar'-SnBu3) Negishi_Rgt p-Tolylzinc Chloride (Ar'-ZnCl) Hiyama_Rgt Trimethoxy(p-tolyl)silane (Ar'-Si(OMe)3) Product This compound (Ar-Ar') Suzuki_Rgt->Product Pd Catalyst Base Stille_Rgt->Product Pd Catalyst Negishi_Rgt->Product Pd Catalyst Hiyama_Rgt->Product Pd Catalyst Activator (F⁻ or Base)

Figure 1: Overview of the four palladium-catalyzed cross-coupling routes to this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method due to the stability, commercial availability, and low toxicity of organoboron reagents.[2]

  • Expertise & Experience: The key to a successful Suzuki coupling is the activation of the boronic acid with a base. This step forms a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step in the catalytic cycle. The choice of base and solvent system is critical and often interdependent; for instance, aqueous potassium carbonate in a solvent like toluene or ethanol/water is a common and effective combination.[3][4]

  • Trustworthiness: The byproducts of the Suzuki reaction (boron salts) are generally water-soluble and non-toxic, simplifying purification and reducing environmental impact.[5] The reaction is tolerant of a wide variety of functional groups, making it a robust choice for complex syntheses.

Stille Coupling

The Stille reaction employs organostannane reagents. While it is a powerful and versatile method, its application is significantly hampered by the high toxicity of organotin compounds.[6]

  • Expertise & Experience: Stille couplings often proceed under neutral conditions and do not require a base for activation, which can be an advantage for base-sensitive substrates. However, the main challenge lies in the post-reaction workup. The removal of stoichiometric tin byproducts can be difficult and often requires specific procedures like treatment with potassium fluoride to precipitate the tin salts.[7]

  • Trustworthiness: The high toxicity of organostannanes is a major drawback.[8][9][10] These compounds pose significant health risks and require careful handling and disposal, adding to the overall cost and complexity of the process. From a green chemistry perspective, the Stille reaction is often the least favorable option.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic species for cross-coupling.[11]

  • Expertise & Experience: The high reactivity of organozinc reagents allows for reactions to proceed under mild conditions, often at room temperature, and with high yields.[12] However, these reagents are also highly sensitive to air and moisture, necessitating strict anhydrous and inert atmosphere techniques. They are typically prepared in situ from the corresponding organolithium or Grignard reagent, adding an extra step to the procedure.[12]

  • Trustworthiness: While the organozinc reagents themselves require careful handling, the zinc byproducts are relatively non-toxic. The high functional group tolerance and reactivity make the Negishi coupling a very reliable method, particularly for challenging couplings that may fail with other methods.[13]

Hiyama Coupling

The Hiyama coupling involves organosilicon reagents. It is considered a greener alternative to the Stille coupling as organosilanes are generally non-toxic and stable.[14]

  • Expertise & Experience: A key feature of the Hiyama coupling is the requirement of an activator, typically a fluoride source (like TBAF) or a base, to cleave the silicon-carbon bond and generate a hypercoordinate silicon species that is active in the catalytic cycle.[14][15] The reaction conditions can be tuned by the choice of the activating agent and the substituents on the silicon atom.

  • Trustworthiness: The low toxicity of organosilanes and their byproducts makes the Hiyama coupling an attractive option from an environmental and safety standpoint.[16] While not as widely used as the Suzuki coupling, recent advancements have expanded its scope and efficiency, making it a competitive alternative.[17]

Quantitative Data Summary

The following table provides a comparative overview of the expected performance of each synthetic route for the preparation of this compound. The data is compiled from literature precedents on similar reactions and is intended to serve as a guideline for experimental planning.

MetricSuzuki-Miyaura CouplingStille CouplingNegishi CouplingHiyama Coupling
Typical Yield 85-95%[18][19]70-90%[20]>90%[12]80-95%[17]
Reaction Temperature 80-100 °C80-110 °CRoom Temp. to 60 °C100-120 °C
Reaction Time 4-12 hours12-24 hours2-6 hours12-24 hours
Reagent Stability High (Air & Moisture Stable)High (Air & Moisture Stable)Low (Air & Moisture Sensitive)High (Air & Moisture Stable)
Toxicity of Byproducts LowHighLowVery Low
Ease of Purification Relatively EasyDifficultModerateModerate

Cost-Effectiveness Analysis

A comprehensive cost analysis must consider not only the price of the starting materials but also the cost of catalysts, ligands, solvents, and the operational costs associated with reaction time, workup, and waste disposal.

Cost ComponentSuzuki-MiyauraStilleNegishiHiyama
Aryl Halide 1-Bromo-4-nitrobenzene (Moderate)1-Bromo-4-nitrobenzene (Moderate)1-Bromo-4-nitrobenzene (Moderate)1-Bromo-4-nitrobenzene (Moderate)
Organometallic Reagent 4-Tolylboronic acid (Low)Tributyl(p-tolyl)tin (High)p-Tolylzinc chloride (in situ) (Low)Trimethoxy(p-tolyl)silane (Moderate)
Catalyst Palladium Catalyst (High)Palladium Catalyst (High)Palladium Catalyst (High)Palladium Catalyst (High)
Operational Cost ModerateHigh (due to toxic waste)High (due to inert techniques)Moderate
Overall Cost-Effectiveness Excellent Poor Good Very Good

Analysis:

  • Suzuki-Miyaura: Offers the best balance of low-cost, readily available reagents, high yields, and manageable operational and waste disposal costs, making it the most cost-effective route in most scenarios.

  • Stille: The high cost and toxicity of the organotin reagent, coupled with difficult purification and hazardous waste disposal, make this the least cost-effective and least environmentally friendly option.

  • Negishi: While the starting materials for the organozinc reagent are inexpensive, the need for strictly anhydrous conditions and inert atmosphere techniques increases the operational complexity and cost. However, its high reactivity and yields can make it a good choice for difficult couplings or large-scale synthesis where efficiency is paramount.

  • Hiyama: Presents a very attractive "green" profile with non-toxic reagents. The cost of the organosilane is moderate, and while it requires an activator, the overall cost-effectiveness is very good, positioning it as a strong, sustainable alternative to the Suzuki coupling.

Experimental Protocols

The following are detailed, step-by-step methodologies for each of the four synthetic routes. These protocols are based on established literature procedures for similar transformations and are designed to be self-validating.

Protocol 1: Suzuki-Miyaura Coupling

G A Combine Reactants: 1-Bromo-4-nitrobenzene 4-Tolylboronic acid K₂CO₃ B Add Pd(PPh₃)₄ and Toluene/EtOH/H₂O A->B C Heat to 90 °C under N₂ for 6 hours B->C D Monitor by TLC C->D D->C Incomplete E Cool to RT, Aqueous Workup (EtOAc extraction) D->E Complete F Purify by Column Chromatography E->F G Isolate Product F->G

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
  • To a round-bottom flask, add 1-bromo-4-nitrobenzene (1.0 mmol, 202 mg), 4-tolylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the mixture to 90 °C and stir for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield this compound.

Protocol 2: Stille Coupling
  • To a flame-dried Schlenk flask, add 1-bromo-4-nitrobenzene (1.0 mmol, 202 mg) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Evacuate and backfill with argon.

  • Add anhydrous toluene (10 mL) followed by tributyl(p-tolyl)stannane (1.1 mmol, 437 mg).

  • Heat the mixture to 110 °C and stir for 18 hours.

  • Cool to room temperature and quench with a saturated aqueous solution of KF (15 mL). Stir vigorously for 1 hour.

  • Filter the mixture through Celite, washing with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield the product. Caution: Handle all organotin waste as highly toxic.

Protocol 3: Negishi Coupling (based on a similar procedure[12])
  • Preparation of p-Tolylzinc Chloride: In a flame-dried flask under argon, dissolve 4-bromotoluene (1.2 mmol, 205 mg) in anhydrous THF (5 mL). Cool to -78 °C and add n-butyllithium (1.2 mmol, 0.75 mL of 1.6 M solution in hexanes). Stir for 30 minutes. In a separate flask, add anhydrous zinc chloride (1.3 mmol, 177 mg) to anhydrous THF (5 mL). Transfer the organolithium solution to the zinc chloride solution via cannula at 0 °C and stir for 1 hour at room temperature.

  • Coupling Reaction: In a separate flask, dissolve 1-bromo-4-nitrobenzene (1.0 mmol, 202 mg) and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg) in anhydrous THF (5 mL).

  • Add the prepared p-tolylzinc chloride solution to the aryl bromide solution via cannula.

  • Stir at room temperature for 4 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (10 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 4: Hiyama Coupling
  • To a sealable reaction tube, add 1-bromo-4-nitrobenzene (1.0 mmol, 202 mg), trimethoxy(p-tolyl)silane (1.5 mmol, 319 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16 mg).

  • Add TBAF (1.0 M in THF, 1.5 mL, 1.5 mmol).

  • Seal the tube and heat to 100 °C for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield the product.

Conclusion and Recommendations

The choice of synthetic route for this compound is a multifactorial decision.

  • For general laboratory-scale synthesis where cost, safety, and ease of operation are primary concerns, the Suzuki-Miyaura coupling is the recommended method. Its use of stable, non-toxic reagents and straightforward workup procedures make it the most practical and cost-effective choice.

  • The Hiyama coupling is an excellent green alternative, and its cost-effectiveness is competitive with the Suzuki reaction. It is a highly recommended route for those prioritizing sustainability.

  • The Negishi coupling is a powerful option when high reactivity and yield are critical, especially if other methods fail. However, the requirement for stringent anhydrous and inert conditions increases its operational complexity.

  • The Stille coupling , due to the high toxicity of organotin reagents and the associated purification and waste disposal challenges, should generally be avoided unless specific substrate requirements or the need for neutral conditions preclude the use of other methods.

By carefully considering the trade-offs between cost, yield, safety, and environmental impact, researchers can select the most appropriate synthetic strategy to meet their specific goals.

References

  • Toxicity and health effects of selected organotin compounds: a review. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Get the Facts: Organotins. (n.d.). Toxic-Free Future. Retrieved January 21, 2026, from [Link]

  • Organotin compounds: toxicokinetic aspects. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4'-nitrobiphenyl. (1988). Organic Syntheses, 66, 67. Retrieved January 21, 2026, from [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2022). Purdue University. Retrieved January 21, 2026, from [Link]

  • Yields of Suzuki cross-coupling products of 4-tolylboronic acid with aryl chlorides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved January 21, 2026, from [Link]

  • Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Examples of the Hiyama cross-coupling reaction with aryl silanes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • The E Factor and Process Mass Intensity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Negishi coupling. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • The E Factor and Process Mass Intensity. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. (2022). ARKAT USA, Inc. Retrieved January 21, 2026, from [Link]

  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. (2013). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group, University of Illinois. Retrieved January 21, 2026, from [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (n.d.). Michigan State University. Retrieved January 21, 2026, from [Link]

  • Hiyama Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). AOBChem. Retrieved January 21, 2026, from [Link]

  • The E Factor and Process Mass Intensity. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved January 21, 2026, from [Link]

  • METRICS. (n.d.). Green Chemistry Toolkit. Retrieved January 21, 2026, from [Link]

  • Relationships Between Step and Cumulative PMI and E-factors. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • Synthesis of 4-nitro-biphenyl. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

  • Hiyama Coupling with Palladium. (2016). ChemistryViews. Retrieved January 21, 2026, from [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Methyl-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling 4-Methyl-4'-nitro-1,1'-biphenyl

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. Given the absence of a complete toxicological profile for this specific compound, this guide is built upon a conservative approach, drawing from established data on structurally analogous compounds, including other nitrobiphenyls and aromatic nitro compounds. The primary objective is to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment: The Rationale for Precaution

The core principle of this guide is to treat this compound with a high degree of caution. This is based on the known hazards of its structural components: the nitrobiphenyl skeleton. For instance, the analogous compound 4-Nitrobiphenyl is recognized as a potential carcinogen[1]. Aromatic nitro compounds can also present risks of irritation, toxicity upon exposure, and potential flammability[2][3]. Therefore, all handling procedures must reflect the potential for significant health and environmental hazards.

Hazard CategoryAnticipated RiskRationale Based on Analogous Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.Substituted biphenyls and nitroaromatics are known to be harmful via multiple exposure routes[4][5].
Skin/Eye Irritation Causes serious skin and eye irritation .This is a common characteristic of many functionalized aromatic compounds[6].
Respiratory Irritation May cause respiratory tract irritation .Inhalation of fine dusts from similar chemical solids can lead to irritation[7].
Chronic Toxicity Suspected carcinogen and may have cumulative effects.4-Nitrobiphenyl is a known carcinogen, warranting extreme caution[1]. Long-term exposure to related compounds can lead to cumulative health effects[7].
Physical Hazards May form combustible dust concentrations in air. Forms explosive mixtures with air on intense heating.Finely distributed organic solids, especially nitro compounds, carry a risk of dust explosion[7].
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Aromatic compounds, particularly those with nitro groups, often exhibit high aquatic toxicity[4].

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final line of defense after engineering controls have been implemented. It should never be considered a substitute for working within a certified chemical fume hood. The selection of PPE must be based on the highest potential risk.

PPE CategoryItem SpecificationCausality & Rationale
Respiratory NIOSH-approved respirator with P100 (particulate) cartridges.Primary Rationale: To prevent inhalation of fine, potentially carcinogenic dust particles. All weighing and transfer operations must be conducted in a fume hood to minimize aerosolization[8].
Eye & Face Chemical splash goggles and a full-face shield.Primary Rationale: Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes, while the face shield protects the entire face during transfers or when a reaction's energetic potential is unknown[8].
Hand Protection Double-gloving with nitrile gloves (e.g., 4-8 mil thickness).Primary Rationale: Nitrile offers good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure and provides a protocol for safely removing the outer, contaminated glove[8][9].
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron.Primary Rationale: A flame-resistant coat mitigates risks associated with flammable solids. The apron adds a layer of protection against splashes of solvents or reagents used in conjunction with the compound[8][10].
Footwear Closed-toe, chemical-resistant safety footwear.Primary Rationale: Protects against spills and dropped equipment. Footwear must be non-porous to prevent absorption of chemicals[11].

Safe Handling Workflow & Engineering Controls

The most critical engineering control is the mandatory use of a certified chemical fume hood for all operations involving this compound, from weighing to disposal[8].

Workflow for Safe Chemical Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_final Final Step Prep 1. Verify Fume Hood Certification & Airflow Don_PPE 2. Don All Required PPE Prep->Don_PPE Weigh 3. Weigh Compound in Designated Area Don_PPE->Weigh Transfer 4. Perform Transfer/ Reaction Setup Weigh->Transfer Decon 5. Decontaminate Surfaces & Glassware Transfer->Decon Waste 6. Segregate Hazardous Waste Decon->Waste Doff_PPE 7. Doff PPE Correctly Waste->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Ensure the chemical fume hood has been certified within the last year.

    • Designate a specific area within the hood for the experiment to contain potential spills[8].

    • Assemble all necessary apparatus and reagents before introducing the target compound to minimize handling time.

    • Ensure an appropriate spill kit and fire extinguisher (Type ABC) are immediately accessible.

  • Weighing and Transfer:

    • Always weigh the solid compound within the fume hood on a tared weigh boat or paper[8].

    • Use anti-static weigh boats to prevent dispersal of the fine powder.

    • Perform all transfers of the solid or its solutions within the fume hood. Keep the sash at the lowest possible height during all manipulations.

  • Post-Experiment Decontamination:

    • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • All cleaning materials (e.g., paper towels) must be disposed of as hazardous solid waste[8].

Emergency & Disposal Plans

Spill Response
  • Minor Spill (inside fume hood):

    • Ensure personal protective equipment is not compromised.

    • Cover the spill with an absorbent material (e.g., sand or vermiculite) to prevent dust generation[3].

    • Carefully collect the material into a labeled hazardous waste container.

    • Decontaminate the area as described above.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the contaminated area.

First Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention[5][6].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

Waste Disposal Plan

All waste streams containing this compound must be treated as hazardous. Do not discharge any waste into drains or the general trash[6][12].

Waste StreamContainer & LabelingDisposal Protocol
Solid Waste Labeled, sealed container (e.g., plastic drum or bag). Label must read: "Hazardous Waste: this compound".Includes contaminated gloves, weigh paper, paper towels, and absorbent materials from spills. Store in a designated satellite accumulation area.
Liquid Waste Labeled, sealed, and secondarily contained solvent-resistant bottle (e.g., HDPE or glass). Label as "Hazardous Waste" with full chemical names of contents.Includes reaction mixtures and solvent rinses. Do not mix with incompatible waste streams.
Sharps Puncture-proof sharps container.Includes contaminated needles, syringes, or broken glassware.

References

  • BenchChem. (2025). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • MilliporeSigma. (2025). Safety Data Sheet for (S)-(+)-4-Nitrophenylalanine methyl ester hydrochloride.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile.
  • DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard.
  • Fisher Scientific. (2025). Safety Data Sheet for N-Methyl-4-nitroaniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Biphenyl.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Nitro-1,1'-biphenyl.
  • Fisher Scientific. (2025). Safety Data Sheet for Biphenyl.
  • ChemicalBook. (2022). Safety Data Sheet for METHYL 4'-NITRO[1,1'-BIPHENYL]-4-CARBOXYLATE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority website.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • University of Missouri Environmental Health & Safety. (n.d.). Nitro Compounds.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 4-Nitrophenol.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • Santa Cruz Biotechnology. (n.d.). Product Page for Methyl 4′-nitro[1,1′-biphenyl]-4-carboxylate.
  • Wikipedia. (n.d.). 4-Nitrobiphenyl.
  • Organisation for Economic Co-operation and Development. (n.d.). SIDS Initial Assessment Profile for 3-Methyl-4-nitrophenol.
  • New Jersey Department of Health. (n.d.). Hazard Summary for BENZENE, 1-(CHLORO- METHYL)-4-NITRO-.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.